4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Description
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Properties
IUPAC Name |
4-(oxolan-3-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,7,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZZBIQMOZFUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the noteworthy benzaldehyde derivative, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its presence as a key structural motif in several pharmacologically active compounds. This document outlines two robust synthetic pathways for its preparation: the classic Williamson ether synthesis and the versatile Mitsunobu reaction. Each method is discussed in detail, weighing the strategic advantages and potential challenges. Furthermore, this guide establishes a full suite of analytical techniques for the unequivocal characterization of the synthesized compound, ensuring its identity, purity, and stability. Detailed experimental protocols, expected data in tabular and graphical formats, and workflow diagrams are provided to facilitate practical application in a laboratory setting.
Introduction: Significance of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique combination of a reactive aldehyde functionality, an aromatic core, and a saturated heterocyclic ether moiety makes it a versatile intermediate. The tetrahydrofuran ring, in particular, is a common feature in many natural products and synthetic drugs, often contributing to improved pharmacokinetic properties. The aldehyde group provides a convenient handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures. A notable application of this compound is as a precursor in the synthesis of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes.[1]
Synthetic Strategies and Methodologies
The ether linkage in 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the key structural feature to be constructed. Two primary and highly effective methods for the formation of this aryl ether bond are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these two powerful synthetic tools will often depend on the availability of starting materials, desired stereochemistry, and the overall synthetic strategy.
Williamson Ether Synthesis: A Classic and Reliable Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of our target molecule, this involves the reaction of the phenoxide derived from 4-hydroxybenzaldehyde with a 3-halotetrahydrofuran.
Causality of Experimental Choices: This method is often favored for its operational simplicity and the use of relatively inexpensive reagents. The formation of the sodium phenoxide in situ with a strong base like sodium hydride ensures the generation of a potent nucleophile.[2] The choice of a polar aprotic solvent such as dimethylformamide (DMF) is critical as it effectively solvates the cation, leaving the alkoxide anion more nucleophilic and accelerating the rate of the SN2 reaction.[4]
Synthetic Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add 3-bromotetrahydrofuran (1.1 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mitsunobu Reaction: Mild Conditions and Stereochemical Control
The Mitsunobu reaction provides an alternative and often milder route to ethers from alcohols and acidic nucleophiles.[5] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[6][7]
Causality of Experimental Choices: The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates as it proceeds under neutral conditions and at low temperatures.[8] It also offers stereochemical control, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[5] This is a critical consideration if an enantiomerically pure product is desired, starting from the corresponding chiral 3-hydroxytetrahydrofuran. Tetrahydrofuran (THF) is a common solvent for this reaction.[6]
Synthetic Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Experimental Protocol: Mitsunobu Reaction
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxytetrahydrofuran (1.0 eq), 4-hydroxybenzaldehyde (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced DIAD byproduct.
Characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Unequivocal characterization of the synthesized product is paramount to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.89 | s | 1H | Aldehyde (-CHO) |
| ~7.83 | d | 2H | Aromatic (ortho to -CHO) |
| ~7.00 | d | 2H | Aromatic (ortho to -O-) |
| ~5.00 | m | 1H | THF C3-H |
| ~4.00-3.80 | m | 4H | THF C2-H₂, C5-H₂ |
| ~2.20 | m | 2H | THF C4-H₂ |
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~190.7 | Aldehyde (C=O) |
| ~163.0 | Aromatic (C-O) |
| ~132.0 | Aromatic (CH, ortho to -CHO) |
| ~130.0 | Aromatic (C-CHO) |
| ~115.0 | Aromatic (CH, ortho to -O-) |
| ~78.0 | THF (C3-O) |
| ~67.5 | THF (C2/C5) |
| ~32.0 | THF (C4) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected FTIR Data (KBr Pellet or Thin Film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2850-2750 | Medium | Aldehyde C-H stretch |
| ~1690 | Strong | Aldehyde C=O stretch |
| ~1600, 1580 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1100 | Strong | C-O-C stretch (symmetric, THF) |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
|---|---|
| 192 | [M]⁺ (Molecular Ion) |
| 191 | [M-H]⁺ |
| 121 | [M - C₄H₇O]⁺ (cleavage of the ether bond) |
| 71 | [C₄H₇O]⁺ (tetrahydrofuranoxy fragment) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound. A reverse-phase method is typically employed.
Suggested HPLC Method:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
A successful synthesis should yield a single major peak with a purity of >98% by area percentage.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. Both the Williamson ether synthesis and the Mitsunobu reaction are presented as viable and robust methods for its preparation, with the choice of method being dependent on specific laboratory constraints and objectives. The comprehensive characterization workflow outlined, utilizing NMR, FTIR, MS, and HPLC, ensures the unambiguous identification and purity assessment of the final product. The information contained herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities with therapeutic potential.
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Organic Synthesis. Mitsunobu Reaction. Available at: [Link]
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Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
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Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
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National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
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RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
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ResearchGate. Proposed fragmentation patterns and characteristic ions of... Available at: [Link]
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ResearchGate. FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). Available at: [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available at: [Link]
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Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
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Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
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An In-depth Technical Guide to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Key Intermediate in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds that offer both synthetic accessibility and potent biological activity is paramount. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a critical intermediate, most notably in the synthesis of innovative therapeutics. Its structure marries the reactivity of a benzaldehyde moiety with the favorable pharmacokinetic profile often conferred by the tetrahydrofuran (THF) group. The ether linkage provides a stable yet flexible connection, allowing for precise spatial orientation of these two key pharmacophoric elements. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, spectral characteristics, and applications of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. A particular focus is placed on its role as a precursor to SGLT2 inhibitors, such as Empagliflozin, highlighting its significance in the development of treatments for type 2 diabetes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring the purity of the final active pharmaceutical ingredient (API). While extensive experimental data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is not widely published, its key properties can be summarized based on available information from chemical suppliers and computational predictions.
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [Parchem, 2026][1] |
| Molecular Weight | 192.21 g/mol | [Parchem, 2026][1] |
| CAS Number | 1248462-73-8 | [IL266305A][2] |
| Appearance | Predicted: Off-white to pale yellow solid | General Knowledge |
| Melting Point | Not experimentally determined in available literature. | - |
| Boiling Point | Not experimentally determined in available literature. | - |
| Solubility | Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | General Knowledge |
Synthesis Methodology: The Williamson Ether Synthesis Approach
The most logical and industrially scalable route to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde attacks an activated form of 3-hydroxytetrahydrofuran. The choice of this methodology is driven by the ready availability of the starting materials and the generally high yields associated with this type of etherification.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. These bases are effective in generating the nucleophilic phenoxide without being overly harsh, which could lead to side reactions with the aldehyde functionality.
-
Activation of 3-hydroxytetrahydrofuran: The hydroxyl group of 3-hydroxytetrahydrofuran is a poor leaving group. Therefore, it must be converted into a better one. This is typically achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), to form the corresponding tosylate or mesylate ester. These are excellent leaving groups for Sₙ2 reactions.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal for Williamson ether synthesis. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.
-
Temperature Control: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.
Detailed Step-by-Step Protocol:
Step 1: Activation of (S)-3-Hydroxytetrahydrofuran
-
To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Step 2: Williamson Ether Synthesis
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Add the (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 eq.) from the previous step to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-((S)-tetrahydrofuran-3-yl)oxy)benzaldehyde.
Caption: Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Spectral Analysis
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. While a publicly available, fully characterized spectrum for this specific molecule is elusive, we can predict the key spectral features based on its constituent functional groups and data from analogous compounds.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and tetrahydrofuran protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.88 | s | 1H | Aldehydic proton (-CHO) |
| ~7.82 | d | 2H | Aromatic protons ortho to -CHO |
| ~7.05 | d | 2H | Aromatic protons ortho to ether linkage |
| ~5.00-5.10 | m | 1H | -O-CH of THF ring |
| ~3.90-4.10 | m | 4H | -CH₂-O-CH₂- of THF ring |
| ~2.10-2.30 | m | 2H | -CH₂- on THF ring |
Rationale: The aldehydic proton is highly deshielded and appears as a singlet far downfield. The aromatic protons will show a characteristic AA'BB' system, with the protons ortho to the electron-withdrawing aldehyde group being more downfield than those ortho to the electron-donating ether group. The methine proton of the THF ring attached to the oxygen will be the most downfield of the aliphatic protons.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190.7 | Aldehydic Carbonyl (C=O) |
| ~163.0 | Aromatic Carbon attached to ether oxygen |
| ~132.0 | Aromatic Carbons ortho to -CHO |
| ~130.0 | Aromatic Carbon ipso to -CHO |
| ~115.0 | Aromatic Carbons ortho to ether oxygen |
| ~78.0 | -O-CH of THF ring |
| ~73.0 | -CH₂-O- of THF ring |
| ~32.0 | -CH₂- of THF ring |
Rationale: The carbonyl carbon of the aldehyde is characteristically found at the low-field end of the spectrum. The aromatic carbons show distinct chemical shifts based on the electronic effects of their substituents. The carbons of the THF ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1600, ~1580, ~1500 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1100 | Strong | C-O stretching (cyclic ether) |
Rationale: A strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde. The presence of two medium bands in the 2820-2720 cm⁻¹ region (Fermi doublets) is also indicative of an aldehyde. The strong C-O stretching bands confirm the presence of both the aryl and cyclic ether linkages.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 192.0786 | [M]⁺ (Calculated for C₁₁H₁₂O₃) |
| 121 | Fragment corresponding to [HOC₆H₄CHO]⁺ |
| 71 | Fragment corresponding to [C₄H₇O]⁺ (tetrahydrofuranyl cation) |
Applications in Drug Discovery
The primary significance of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde lies in its utility as a key building block in the synthesis of complex pharmaceutical agents. The tetrahydrofuran moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, and to provide a three-dimensional structural element that can enhance binding to biological targets.
Key Application: Synthesis of Empagliflozin
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a crucial intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes mellitus. They work by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.
The synthesis of Empagliflozin involves the coupling of the benzaldehyde derivative with a protected glucose moiety, followed by further chemical transformations. The precise stereochemistry of the tetrahydrofuran ring is critical for the biological activity of the final drug molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. While specific toxicity data for this compound is not extensively documented, information can be extrapolated from safety data sheets for similar aromatic aldehydes.
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde stands as a testament to the importance of well-designed intermediates in the field of medicinal chemistry. Its synthesis via the reliable Williamson ether synthesis provides a scalable route to this valuable compound. While a comprehensive public database of its experimental physicochemical and spectral data is yet to be established, its structural features and predicted properties are well-understood within the context of organic chemistry. Its pivotal role in the synthesis of Empagliflozin underscores its significance and ensures its continued relevance to researchers and scientists dedicated to the development of novel therapeutics. This guide provides a foundational understanding of this key molecule, empowering professionals in the field to utilize it effectively and safely in their research and development endeavors.
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Google Patents. (2018). IL266305A - History[2][3][4] triazolo [5,1-a] pyrimidine as pde2 inhibitors. Retrieved from
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Quick Company. (n.d.). “Process For The Preparation Of Empagliflozin”. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (CAS: 1182333-70-5)
Abstract
This technical guide provides a comprehensive overview of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science.[1] While detailed experimental data on this specific molecule is not extensively published, this document consolidates available information and presents well-established synthetic methodologies, including the Williamson ether synthesis and the Mitsunobu reaction, to enable its preparation. The guide details the compound's chemical and physical properties, offers step-by-step synthetic protocols, discusses potential applications in drug discovery, and provides essential safety and handling information. The content is structured to provide both a foundational understanding for new researchers and field-proven insights for experienced professionals, aiming to facilitate its application in novel research endeavors.
Introduction and Molecular Overview
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is an aromatic aldehyde derivative distinguished by a tetrahydrofuran (THF) moiety linked via an ether bond to a benzaldehyde scaffold.[1] This unique combination of a reactive aldehyde group and a saturated heterocyclic ether makes it a valuable intermediate for the synthesis of more complex molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, such as reductive amination, Wittig reactions, and oxidations, while the tetrahydrofuran group can influence solubility, metabolic stability, and target binding affinity in biologically active compounds.
The structural features of this molecule suggest its potential utility as a precursor in the development of novel therapeutics. Benzaldehyde derivatives are known to possess a wide range of biological activities, and the incorporation of a tetrahydrofuran ring is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is presented in the table below. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| CAS Number | 1182333-70-5 | [3][4][5][6][7] |
| Molecular Formula | C11H12O3 | [3][4][6] |
| Molecular Weight | 192.21 g/mol | [3][4][6] |
| Purity | ≥98% | [4][7] |
| SMILES Code | O=CC1=CC=C(OC2COCC2)C=C1 | [3][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthetic Methodologies
The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde can be approached through several established methods for forming aryl ethers. The two most prominent and reliable strategies are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods will depend on the availability of starting materials, desired reaction conditions, and scalability.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[8] In the context of synthesizing our target molecule, this would involve the reaction of 4-hydroxybenzaldehyde with a 3-halotetrahydrofuran.
Conceptual Workflow: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Detailed Experimental Protocol:
-
Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition: Add 3-bromotetrahydrofuran or 3-iodotetrahydrofuran (1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for the synthesis of ethers from an alcohol and a nucleophile using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction is particularly useful for its mild conditions and stereochemical inversion at the alcohol center, though for an achiral alcohol like tetrahydrofuran-3-ol, this is not a factor.
Conceptual Workflow: Mitsunobu Reaction
Caption: Mitsunobu Reaction for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Detailed Experimental Protocol:
-
Preparation: Dissolve 4-hydroxybenzaldehyde (1.0 eq), tetrahydrofuran-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproduct.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde are not yet widely reported in the literature, its structural motifs are present in numerous biologically active molecules. The benzaldehyde core is a precursor for many therapeutic agents, and the tetrahydrofuran moiety is often incorporated to improve physicochemical properties.
-
Scaffold for Biologically Active Molecules: The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for high-throughput screening.
-
Enzyme Inhibitors: Similar fluorinated benzaldehyde derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme relevant in anti-tumor research.[10]
-
Modulation of Protein Function: Certain benzaldehyde derivatives have been shown to enhance the oxygen affinity of human hemoglobin, suggesting potential applications in the treatment of conditions like sickle cell disease.[10]
-
Antimicrobial and Anticancer Agents: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] The title compound can be considered a structural analog and a starting point for the development of novel therapeutic agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
-
Hazard Identification: This compound is known to cause serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere at 2-8°C.[3][9] Incompatible with strong oxidizing agents and strong bases.[9]
Conclusion
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a promising chemical intermediate with significant potential in the fields of drug discovery and materials science. While detailed characterization and application data are still emerging, this guide provides a solid foundation for its synthesis and handling based on well-established chemical principles. The synthetic protocols outlined herein for the Williamson ether synthesis and the Mitsunobu reaction offer reliable pathways for its preparation, enabling further research into its properties and applications. As the demand for novel molecular scaffolds continues to grow, compounds like 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde will undoubtedly play an important role in the development of next-generation therapeutics and functional materials.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]
- 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | 1182333-70-5. (n.d.). Chemical Supplier Website.
- 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde - CAS:1182333-70-5. (n.d.). Beijing Xinheng Research Technology Co., Ltd.
- 1182333-70-5 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde. (n.d.). Chemical Supplier Website.
- CAS NO. 1182333-70-5 | 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | Catalog BD-A717496. (n.d.). Arctom Scientific.
- 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6. (2023, August 15). Smolecule.
- 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. (n.d.). TCI AMERICA.
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15). Journal of Pharmaceutical Research and Development.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. jddtonline.info [jddtonline.info]
- 3. tcichemicals.com [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]
Spectroscopic Analysis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions Division, Nexus Chemical Analytics
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing a framework for the robust characterization of this and related molecules.
Introduction: The Structural Imperative
The precise structural elucidation of synthetic intermediates is a cornerstone of modern chemical research and development. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, with its unique combination of an aromatic aldehyde and a cyclic ether moiety, presents a valuable case study for the application of multifaceted spectroscopic techniques. The connectivity of the tetrahydrofuran ring to the benzaldehyde core via an ether linkage dictates its chemical reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for the acquisition of high-resolution NMR spectra is crucial for data reproducibility and accuracy.
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Parameters: A 30° pulse angle and a relaxation delay of 2 seconds are common starting points. For quantitative analysis, longer relaxation delays (5x the longest T₁ of the non-protonated carbons) are necessary.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1.
Table 1: Predicted ¹H NMR Data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.88 | Singlet | 1H | Aldehydic H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |
| ~7.85 | Doublet | 2H | Ar-H (ortho to -CHO) | Electron-withdrawing nature of the aldehyde group deshields these aromatic protons. |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -O) | The electron-donating ether oxygen shields these aromatic protons, shifting them upfield. |
| ~5.0-5.2 | Multiplet | 1H | O-CH (THF) | This proton is adjacent to two oxygen atoms (ether linkage and ring oxygen), resulting in a downfield shift. |
| ~3.8-4.1 | Multiplet | 4H | -CH₂-O- (THF) | The protons on the carbons adjacent to the ring oxygen are deshielded. |
| ~2.1-2.4 | Multiplet | 2H | -CH₂- (THF) | The methylene protons on the C4 position of the THF ring. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191.0 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~163.0 | Ar-C (para to -CHO) | The carbon directly attached to the ether oxygen is significantly shielded. |
| ~132.0 | Ar-C (ortho to -CHO) | Aromatic carbons adjacent to the electron-withdrawing aldehyde group. |
| ~130.0 | Ar-C (ipso to -CHO) | The carbon bearing the aldehyde group. |
| ~115.0 | Ar-C (ortho to -O) | Aromatic carbons adjacent to the electron-donating ether oxygen. |
| ~78.0 | O-CH (THF) | The carbon of the THF ring directly attached to the bridging oxygen. |
| ~67.0 | -CH₂-O- (THF) | Carbons in the THF ring adjacent to the ring oxygen. |
| ~32.0 | -CH₂- (THF) | The C4 carbon of the THF ring. |
Note: These are predicted values based on established substituent effects in similar aromatic and heterocyclic systems.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.
Sample Preparation:
-
Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Liquid/Oil Samples: A thin film of the sample can be placed between two salt (NaCl or KBr) plates.
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.
-
The sample is placed in the instrument, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
IR Spectral Analysis
The IR spectrum of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is expected to show characteristic absorption bands corresponding to its key functional groups.
Table 3: Predicted IR Absorption Bands for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2820 and ~2720 | Medium | C-H Stretch | Aldehyde |
| ~1700 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1580, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 and ~1050 | Strong | C-O Stretch | Aryl Ether & Cyclic Ether |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (THF) |
The presence of a strong absorption around 1700 cm⁻¹ is highly indicative of the aldehyde carbonyl group. The characteristic C-H stretching bands of the aldehyde proton around 2820 and 2720 cm⁻¹ further confirm its presence. The strong C-O stretching bands are indicative of both the aryl ether linkage and the cyclic ether of the tetrahydrofuran ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
Instrumentation: A mass spectrometer equipped with an electron ionization source.
Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization and Analysis:
-
The sample is vaporized in the high vacuum of the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
The molecular ion, having excess energy, can undergo fragmentation to produce smaller, stable ions.
-
These ions are then accelerated into the mass analyzer, where they are separated based on their m/z ratio.
Mass Spectral Analysis
The mass spectrum of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
| m/z | Proposed Fragment |
| 192 | [M]⁺• (Molecular Ion) |
| 121 | [C₇H₅O₂]⁺ (Loss of C₄H₇O) |
| 93 | [C₆H₅O]⁺ (Loss of CHO from m/z 121) |
| 71 | [C₄H₇O]⁺ (Tetrahydrofuranoxy cation) |
The molecular ion peak at m/z 192 would confirm the molecular weight of the compound. A prominent fragment at m/z 121, corresponding to the 4-formylphenoxy cation, would arise from the cleavage of the ether bond. Further fragmentation of this ion could lead to the phenoxy cation at m/z 93. The observation of a peak at m/z 71 would be indicative of the tetrahydrofuranoxy fragment.
Integrated Spectroscopic Analysis Workflow
A cohesive analytical strategy involves the integration of data from all three spectroscopic techniques to build a self-validating structural hypothesis.
Initial reaction mechanism studies of "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde"
An In-Depth Technical Guide to Elucidating the Initial Reaction Mechanisms of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for investigating the initial reaction mechanisms of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a multi-faceted approach, integrating computational modeling with established experimental techniques. The causality behind each experimental choice is detailed, ensuring a robust and self-validating investigative process. This guide serves as a roadmap for elucidating the reactivity of this and structurally related substituted benzaldehydes, emphasizing the synergy between theoretical predictions and empirical evidence.
Introduction: Understanding the Reactivity of a Substituted Benzaldehyde
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a bifunctional molecule featuring a reactive aldehyde group attached to a benzene ring, which is further substituted with a tetrahydrofuran ether linkage at the para position. The reactivity of the aldehyde is influenced by the electronic effects of the ether substituent. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[1] The ether group at the para position is expected to be electron-donating, further modulating the reactivity of the aldehyde. A thorough understanding of its reaction mechanisms is crucial for controlling reaction outcomes, optimizing synthesis, and designing novel molecules with desired properties.
This guide will delineate a systematic approach to characterizing the initial reaction mechanisms of this molecule, focusing on reactions at the aldehyde functionality, a common site for transformations.
Foundational In Silico Analysis: Predicting Reactivity
Before embarking on wet-lab experiments, computational chemistry offers invaluable predictive insights into molecular behavior, guiding experimental design and hypothesis formulation.[2][3] Density Functional Theory (DFT) calculations are a powerful tool for this initial phase.
Molecular Orbital Analysis and Electrostatic Potential Mapping
-
Objective: To identify the most reactive sites of the molecule.
-
Methodology: DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G*) are performed to compute the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map.
-
Anticipated Insights:
-
The LUMO is expected to be localized on the carbonyl carbon of the aldehyde, indicating its susceptibility to nucleophilic attack.
-
The HOMO will likely be distributed over the benzene ring and the oxygen atom of the ether, highlighting potential sites for electrophilic attack.
-
The ESP map will visually confirm the electron-deficient nature (blue regions) of the carbonyl carbon and the electron-rich areas (red/yellow regions) around the oxygen atoms.
-
Modeling Reaction Pathways
-
Objective: To predict the energy profiles of plausible reaction mechanisms.
-
Methodology: For a given reaction (e.g., a nucleophilic addition to the aldehyde), potential reaction pathways can be modeled to locate transition states and intermediates.[4][5] This allows for the calculation of activation energies.
-
Anticipated Insights: By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be predicted. This provides a theoretical foundation for the subsequent experimental investigations.
Experimental Elucidation of the Reaction Mechanism
The following sections detail a logical progression of experimental techniques to build a robust mechanistic model. A hypothetical reaction, the Wittig reaction, will be used as an example to illustrate the application of these methods.[1]
Kinetic Analysis: Unveiling the Rate-Determining Step
Kinetic studies are fundamental to determining the molecularity of the rate-determining step and constructing the rate law for a reaction.[6][7]
Experimental Protocol: Kinetic Analysis of the Wittig Reaction
-
Reaction Setup: A solution of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and a phosphonium ylide in a suitable solvent is prepared in a thermostated reactor.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using a suitable technique, such as UV-Vis spectroscopy (monitoring the disappearance of the benzaldehyde chromophore) or ¹H NMR spectroscopy (monitoring the appearance of the alkene product signals).[8][9][10]
-
Data Collection: A series of experiments are conducted, systematically varying the initial concentrations of the benzaldehyde and the ylide.
-
Data Analysis: The initial rates of the reaction are determined for each experiment. By analyzing how the rate changes with the concentration of each reactant, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.[11]
Table 1: Hypothetical Kinetic Data for the Wittig Reaction
| Experiment | [Benzaldehyde] (M) | [Ylide] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
-
Interpretation: The hypothetical data in Table 1 suggests that the reaction is first order with respect to both the benzaldehyde and the ylide, leading to an overall second-order reaction. This is consistent with a bimolecular rate-determining step.
Workflow for Kinetic Analysis
Caption: Workflow for determining the rate law of a reaction.
Identification of Reaction Intermediates
Detecting and characterizing transient intermediates provides direct evidence for a proposed reaction pathway.
3.2.1. Spectroscopic Detection
For reactions with relatively stable intermediates, in-situ spectroscopic monitoring can be employed. Techniques like low-temperature NMR or rapid-scan IR can capture the spectroscopic signature of these transient species.
3.2.2. Trapping Experiments
Highly reactive intermediates that cannot be directly observed can often be "trapped" by introducing a compound that reacts with the intermediate to form a stable, characterizable product.[][13]
Experimental Protocol: Trapping a Putative Carbocation Intermediate
-
Hypothesis: In a hypothetical acid-catalyzed reaction, a carbocation intermediate is suspected.
-
Trapping Agent: A nucleophilic trapping agent that is more reactive than other species in the reaction mixture is chosen (e.g., a thiol).
-
Reaction: The reaction is carried out in the presence of the trapping agent.
-
Analysis: The product mixture is analyzed (e.g., by LC-MS) for the presence of the trapped product (in this case, a thioether). The formation of this product provides strong evidence for the existence of the carbocation intermediate.[13]
Isotopic Labeling Studies
Isotope labeling is a powerful technique for unequivocally determining bond-forming and bond-breaking events.[14][15][16][17] By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), the fate of that atom can be traced throughout the reaction.
Experimental Protocol: Deuterium Labeling in a Cannizzaro-type Reaction
The Cannizzaro reaction involves the disproportionation of a non-enolizable aldehyde.[1] A key mechanistic step is the transfer of a hydride from one aldehyde molecule to another.
-
Synthesis of Labeled Reactant: 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is synthesized with a deuterium atom replacing the hydrogen on the aldehyde group.
-
Reaction: The deuterated benzaldehyde is subjected to the Cannizzaro reaction conditions.
-
Product Analysis: The resulting alcohol and carboxylic acid products are isolated and analyzed by mass spectrometry and ¹H NMR.
-
Interpretation:
-
If the deuterium is found on the methylene group of the alcohol product, it confirms that the hydride transfer is an intermolecular process, a key feature of the accepted Cannizzaro mechanism.
-
Hypothesized Reaction Pathway with Isotope Labeling
Caption: Tracing a deuterium label in a Cannizzaro-type reaction.
Structure-Reactivity Relationships
Synthesizing and studying a series of related compounds can reveal how electronic and steric factors influence the reaction mechanism.[1] For 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, analogs could include:
-
Varying the substituent on the benzaldehyde ring: Introducing electron-withdrawing (e.g., -NO₂) or other electron-donating (e.g., -CH₃) groups at different positions.
-
Modifying the tetrahydrofuran ring: For example, using a tetrahydropyran analog.
By comparing the reaction rates and outcomes for these analogs, a Hammett plot can be constructed to quantify the electronic effects of the substituents on the reaction rate. This provides deeper insight into the nature of the transition state.
Conclusion: Synthesizing Evidence for a Cohesive Mechanism
The elucidation of a reaction mechanism is an iterative process that requires the convergence of evidence from multiple, independent lines of inquiry. A proposed mechanism is only as strong as the data that supports it. By integrating computational predictions with rigorous experimental data from kinetic analysis, intermediate trapping, and isotopic labeling studies, a detailed and reliable understanding of the initial reaction mechanisms of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde can be achieved. This foundational knowledge is paramount for the rational design of new synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries.
References
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- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- An Intersection of Chemistry and Computational Science - Longdom Publishing. (n.d.). Longdom Publishing.
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - ResearchGate. (2022). ResearchGate.
- Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions - ACS Publications. (n.d.). American Chemical Society.
- Freeze trapping of reaction intermediates - PubMed. (1995). PubMed.
- Isotope Labeling Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed. (2001). PubMed.
- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account - ResearchGate. (2025). ResearchGate.
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- Determination of Mechanism Chemi - csbsju - College of Saint Benedict. (n.d.). College of Saint Benedict and Saint John's University.
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- 5: Organic Spectrometry. (n.d.). Chemistry LibreTexts.
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- Isotopic labelling in the study of organic and organometallic mechanism and structure: an account - University of Edinburgh Research Explorer. (2007). University of Edinburgh.
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. (n.d.). BenchChem.
- Berkeley Scientists Find New Way to Trap and Hold Intermediate Compounds in Water. (2006). Lawrence Berkeley National Laboratory.
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- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - ResearchGate. (2025). ResearchGate.
- Isotopic labelings for mechanistic studies - PubMed. (2024). PubMed.
- Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (n.d.). ResearchGate.
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A Technical Guide to the Molecular Structure and Conformation of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Abstract
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a bifunctional organic molecule of interest in medicinal chemistry and materials science, serving as a versatile synthetic building block. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides an in-depth analysis of the molecule's structural features, including its inherent chirality and the principal axes of conformational flexibility: the puckering of the tetrahydrofuran (THF) ring and the torsion around the aryl-ether linkage. We present a synthesis of theoretical and experimental methodologies, including computational modeling via Density Functional Theory (DFT), solution-state analysis by 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state determination via Single-Crystal X-ray Diffraction. Detailed, field-proven protocols for these core techniques are provided to equip researchers with the tools to elucidate and validate the molecule's conformational landscape, a critical step in rational drug design and structure-property relationship studies.
Introduction
The precise three-dimensional arrangement of a molecule dictates its physical, chemical, and biological properties. For drug development professionals, understanding a molecule's preferred conformation is paramount, as it governs the ability to interact with a biological target, such as an enzyme's active site or a receptor's binding pocket. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) is a compound that merges three key chemical motifs: an electrophilic benzaldehyde ring, a flexible tetrahydrofuran (THF) moiety, and a connecting aryl-ether linkage[1][2].
The conformational landscape of this molecule is not trivial. It is defined by several degrees of freedom that can give rise to a complex potential energy surface with multiple low-energy conformers. The purpose of this guide is to dissect these structural variables and present the authoritative experimental and computational workflows required to characterize them. By understanding the causality behind methodological choices, researchers can confidently determine the structure of this molecule and its derivatives, enabling more predictive and efficient development programs.
Molecular Structure and Stereochemistry
The foundational step in any conformational analysis is a complete understanding of the molecule's 2D structure, connectivity, and stereochemical properties.
2D Structure and Key Functional Groups
The molecule consists of a benzaldehyde core where the hydroxyl group at the para-position is substituted with a 3-oxy-tetrahydrofuran group. The key functional groups are:
-
Aromatic Aldehyde: The benzaldehyde unit provides a rigid, planar scaffold and a reactive carbonyl group, which is a common participant in hydrogen bonding and various chemical syntheses[3][4].
-
Aryl Ether: The C(aryl)-O-C(alkyl) linkage is a critical point of flexibility, and its geometry influences the overall shape of the molecule.
-
Saturated Heterocycle: The tetrahydrofuran (THF) ring is a non-planar, five-membered cyclic ether that introduces significant conformational complexity[5][6].
Stereochemistry: The Chiral Center at C3
The substitution at the 3-position of the THF ring renders this carbon atom a chiral center. Therefore, the molecule can exist as two distinct, non-superimposable mirror images:
-
(S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
-
(R)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Commercially available variants confirm the synthesis of specific enantiomers (e.g., the (S)-enantiomer) is established[1]. The stereochemistry at this center is fixed for a given enantiomer but is a critical determinant of the overall molecular topology and, consequently, its interaction with other chiral molecules, including biological targets. Any experimental or computational study must begin by defining the stereoisomer being investigated.
Conformational Analysis: The Degrees of Freedom
The molecule's dynamic behavior is primarily governed by two flexible regions, which exist in equilibrium.
Caption: Primary sources of conformational flexibility in the title molecule.
Tetrahydrofuran Ring Puckering
To minimize angle and torsional strain, the five-membered THF ring is non-planar. It dynamically interconverts between a continuum of puckered conformations, with the lowest energy forms typically being the envelope and twist (or half-chair) conformations[7].
-
Envelope (C_s symmetry): Four carbon atoms are coplanar, and the fifth atom (either a carbon or the oxygen) is out of the plane.
-
Twist (C_2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The exact preferred pucker and the energy barrier between conformers are influenced by the substituent at the C3 position. Computational methods are ideal for mapping this pseudorotational circuit.
Aryl-Ether Torsional Isomerism
The orientation of the THF ring relative to the planar benzaldehyde moiety is defined by rotation around the C(aryl)-O and O-C(THF) bonds. This orientation can be described by two key dihedral angles. The steric bulk of the THF ring and the electronic interactions between the ether oxygen's lone pairs and the aromatic pi-system will dictate the lowest-energy torsional isomers. Determining this orientation is crucial as it defines which face of the THF ring is exposed and available for interaction.
Methodologies for Structural Elucidation
A multi-pronged approach combining computational modeling and experimental verification is required for a comprehensive understanding of the molecule's structure.
Caption: Integrated workflow for conformational analysis.
Computational Modeling: A Density Functional Theory (DFT) Approach
Computational chemistry provides a powerful, predictive framework for exploring the entire conformational space of a molecule to identify stable, low-energy structures.
Causality: A systematic conformational search is necessary because simple energy minimization from a single starting structure is likely to get trapped in a local minimum, missing the true global minimum energy conformation. DFT (e.g., with the B3LYP functional and a 6-31G* basis set) provides a good balance of accuracy and computational cost for molecules of this size.
Protocol: DFT-Based Conformational Search and Optimization
-
Initial Structure Generation:
-
Build the molecule (e.g., the (S)-enantiomer) in a molecular editor.
-
Perform an initial clean-up using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.
-
-
Systematic Conformational Search:
-
Identify the key rotatable bonds: C4(aryl)-O, O-C3(THF), and the bonds within the THF ring.
-
Perform a systematic search by rotating these bonds in defined increments (e.g., 30°). For the THF ring, sample canonical envelope and twist conformations.
-
Generate a large pool of initial conformers (typically 100-1000).
-
-
Geometry Optimization and Energy Calculation:
-
Subject each conformer to a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*). This allows each structure to relax to its nearest local energy minimum.
-
Calculate the single-point energy of each optimized conformer with a larger basis set (e.g., 6-311+G**) for improved accuracy.
-
-
Analysis:
-
Rank the conformers by their relative energies. Analyze the geometries of the lowest-energy structures (typically those within 2-3 kcal/mol of the global minimum).
-
Measure key geometric parameters: THF ring pucker, C-O-C-C dihedral angles, and intramolecular distances between key protons (e.g., H(aryl) to H(THF)). These distances serve as predictions for NOESY experiments.
-
| Parameter | Description | Utility |
| Relative Energy (ΔE) | Energy of a conformer relative to the global minimum. | Predicts the Boltzmann population of conformers at a given temperature. |
| Dihedral Angles (τ) | Torsion angles defining the aryl-ether orientation. | Quantifies the relative orientation of the two main molecular fragments. |
| Ring Puckering (Q, φ) | Cremer-Pople parameters describing ring conformation. | Precisely defines the THF ring's shape (envelope, twist, etc.). |
| Proton-Proton Distances | Calculated distances between specific H atoms. | Direct theoretical prediction for comparison with experimental NOESY data. |
Experimental Analysis in Solution: 2D NMR Spectroscopy (NOESY)
While computation predicts conformations in a vacuum, NMR spectroscopy reveals the time-averaged preferred conformation in a specific solvent. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for this purpose, as it detects correlations between protons that are close in space (< 5 Å), regardless of their through-bond connectivity[8][9][10].
Causality: For a molecule with a molecular weight of ~192 g/mol , a positive NOE is expected[8]. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶)[11]. Therefore, even small changes in distance result in large changes in NOE intensity, making it a highly sensitive tool for conformational analysis[11][12].
Protocol: 2D NOESY for Conformational Assignment
-
Sample Preparation:
-
Dissolve a high-purity sample of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to achieve full assignment of all proton resonances.
-
Acquire a 2D NOESY spectrum using a standard pulse sequence. A critical parameter is the mixing time (τ_m) . For a small molecule, this should be on the order of the T₁ relaxation time. Start with a mixing time of ~500 ms and optimize as needed[8].
-
-
Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions and Fourier transformation.
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Analyze the off-diagonal cross-peaks. A cross-peak between proton Hₐ and Hₓ indicates they are spatially proximate.
-
Key Correlations to Look For:
-
Correlations between the aromatic protons (ortho to the ether linkage) and specific protons on the THF ring (e.g., H3, H2, H4).
-
The presence or absence of these correlations allows for the direct validation of the conformers predicted by DFT. For example, if a strong NOE is observed between an ortho-aromatic proton and the H3 proton on the THF ring, it confirms a conformation where these two are close in space.
-
-
Experimental Analysis in Solid-State: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice.[13][14][15]
Causality: While the solid-state conformation can be influenced by crystal packing forces and may not be identical to the lowest-energy solution-state structure, it represents a deep, experimentally verifiable energy minimum. This data is invaluable for benchmarking computational models and provides definitive information on bond lengths, bond angles, and intermolecular interactions like C-H···O hydrogen bonds and π-π stacking[3][13][16].
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and integrate the reflection intensities[14].
-
Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.
-
Refine the model using a full-matrix least-squares method to achieve the best fit between the observed and calculated diffraction patterns[14].
-
-
Analysis:
-
The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles, dihedral angles, ring pucker) can be calculated.
-
Analyze the crystal packing to identify and quantify intermolecular interactions that stabilize the lattice.
-
Structure-Property Implications
The preferred conformation of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde directly impacts its application in drug discovery. The spatial relationship between the benzaldehyde's hydrogen-bond accepting carbonyl group and the flexible, polar THF moiety defines the molecule's pharmacophore. A specific torsional isomer might present the optimal arrangement of functional groups to fit into a protein's binding site, whereas other, higher-energy conformers would be inactive. Knowledge of the low-energy conformational ensemble allows for:
-
Rational Drug Design: Building more complex molecules based on the most stable and likely bioactive conformation.
-
Structure-Activity Relationship (SAR) Studies: Explaining why certain derivatives are more active than others.
-
Improving Physicochemical Properties: Understanding how conformation affects properties like solubility and crystal packing.
Conclusion
The molecular architecture of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is characterized by distinct regions of rigidity and flexibility. A comprehensive structural analysis cannot rely on a single technique. The synergistic application of high-level computational modeling (DFT), solution-state structural elucidation (NOESY NMR), and definitive solid-state analysis (X-ray crystallography) provides a self-validating system for characterizing its conformational landscape. The protocols and insights detailed in this guide offer a robust framework for researchers to confidently determine the three-dimensional structure of this molecule and its analogues, a critical prerequisite for success in modern chemical and pharmaceutical research.
References
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health. [Link]
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). Royal Society of Chemistry. [Link]
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(PDF) Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). ResearchGate. [Link]
-
Ring puckering coordinates of 5. (n.d.). ResearchGate. [Link]
-
Ab-initio crystal structure determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. (n.d.). AIP Publishing. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2023). National Institutes of Health. [Link]
-
NOESY and ROESY. (2018). University of Missouri. [Link]
-
Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY experiment. (n.d.). ResearchGate. [Link]
-
NOESY Spectra. (2021). Chemistry LibreTexts. [Link]
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Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2023). PubMed. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]
-
Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]
-
How to interpret a NOESY NMR spectrum. (2012). YouTube. [Link]
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A Technical Guide to the Theoretical and Computational Analysis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key intermediate in the synthesis of the SGLT2 inhibitor, Empagliflozin.[1][2] The document delves into the molecule's structural features, conformational landscape, and spectroscopic properties, underpinned by a robust computational framework. It is designed to offer researchers and drug development professionals a deep understanding of this molecule's characteristics, aiding in the optimization of synthetic routes and the design of novel therapeutics.
Introduction: The Significance of a Key Intermediate
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry. Its prominence stems from its role as a crucial building block in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] The tetrahydrofuran (THF) moiety is a common structural motif in many biologically active compounds and approved drugs, often introduced to enhance pharmacokinetic properties such as solubility and metabolic stability. The benzaldehyde functional group, on the other hand, provides a reactive handle for further chemical transformations, making this molecule a versatile synthon in multi-step synthetic pathways.
This guide will explore the molecule from both a theoretical and computational standpoint, providing insights into its synthesis, conformational preferences, and spectroscopic signature.
Synthetic Strategy: The Williamson Ether Synthesis
The most logical and widely employed method for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis proceeds via the reaction of 4-hydroxybenzaldehyde with a suitable 3-halotetrahydrofuran or a tetrahydrofuran-3-yl sulfonate ester.
Reaction Mechanism
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using a base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon atom of the tetrahydrofuran ring bearing a leaving group (e.g., bromide, iodide, or tosylate), displacing it in an SN2 reaction to form the desired ether linkage.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Detailed Experimental Protocol (Hypothetical)
While specific, detailed protocols for this exact intermediate are often embedded within broader patent literature for Empagliflozin synthesis, a representative procedure based on established chemical principles is provided below.[3][4][5][6]
Materials:
-
4-hydroxybenzaldehyde
-
(S)-3-hydroxytetrahydrofuran (for chiral synthesis)
-
Tosyl chloride or a brominating agent (e.g., PBr₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Activation of the Tetrahydrofuran Moiety (Example with Tosylation):
-
To a stirred solution of (S)-3-hydroxytetrahydrofuran in pyridine at 0 °C, slowly add tosyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
-
-
Etherification:
-
To a solution of 4-hydroxybenzaldehyde in DMF, add potassium carbonate.
-
Add the activated (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate to the mixture.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-((S)-tetrahydrofuran-3-yl)oxy)benzaldehyde.
-
Spectroscopic Characterization
The structural elucidation of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde relies on a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzaldehyde and tetrahydrofuran moieties.
-
Aldehyde Proton: A singlet in the downfield region, typically between δ 9.8 and 10.0 ppm.[7]
-
Aromatic Protons: A characteristic AA'BB' system for the para-substituted benzene ring. Two doublets are expected, one for the protons ortho to the aldehyde group (more downfield, around δ 7.8 ppm) and another for the protons ortho to the ether linkage (more upfield, around δ 7.0 ppm).[7]
-
Tetrahydrofuran Protons: A series of multiplets in the range of δ 2.0-4.5 ppm. The proton on the carbon bearing the ether linkage (C3-H) would appear as a multiplet. The protons on the carbons adjacent to the oxygen (C2-H and C5-H) would be expected in the more downfield portion of this range.
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure.
-
Carbonyl Carbon: A signal in the highly deshielded region, around δ 191-193 ppm.
-
Aromatic Carbons: Six signals corresponding to the benzene ring carbons. The carbon of the aldehyde group and the carbon attached to the ether oxygen will have distinct chemical shifts.
-
Tetrahydrofuran Carbons: Four signals for the tetrahydrofuran ring carbons. The carbon directly attached to the ether oxygen (C3) will be the most downfield of the four.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.0 (s) | 191 - 193 |
| Aromatic (ortho to -CHO) | ~7.8 (d) | ~132 |
| Aromatic (ortho to -O-) | ~7.0 (d) | ~115 |
| Aromatic (ipso to -CHO) | - | ~130 |
| Aromatic (ipso to -O-) | - | ~163 |
| THF C3-H | multiplet | ~78 |
| THF C2, C5-H | multiplet | ~67 |
| THF C4-H | multiplet | ~32 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1680 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.
-
C-O-C Stretch (Ether): A strong band in the region of 1250-1050 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the fingerprint region, indicative of para-substitution.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For C₁₁H₁₂O₃, the expected molecular weight is approximately 192.21 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the ether linkage.
Conformational Analysis
The overall shape and flexibility of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde are largely determined by the conformational preferences of the tetrahydrofuran ring and the rotation around the C-O-C ether linkage.
Tetrahydrofuran Ring Pseurodoration
The five-membered tetrahydrofuran ring is not planar and undergoes a low-energy conformational process known as pseudorotation. This involves a continuous puckering motion of the ring atoms. The two most stable conformations of the THF ring are the "twisted" (C₂) and "bent" or "envelope" (Cₛ) forms. The energy barrier between these conformers is very small, meaning that at room temperature, the ring is highly flexible and rapidly interconverts between these forms.
Diagram: Conformational Analysis Workflow
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Solubility and stability of "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde" in different solvents
An In-depth Technical Guide to the Solubility and Stability of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the limited publicly available data on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It integrates predictive modeling of physicochemical properties with established, field-proven protocols for solubility and stability assessment. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this guide equips scientists with the necessary tools to thoroughly characterize this compound and ensure its quality, safety, and efficacy in downstream applications.
Introduction: The Need for Comprehensive Characterization
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is an aromatic aldehyde containing an ether linkage to a tetrahydrofuran ring. Such molecules are of significant interest in medicinal chemistry as precursors and intermediates for active pharmaceutical ingredients (APIs). The solubility and stability of an API or its intermediates are critical quality attributes that profoundly influence bioavailability, manufacturability, formulation strategies, and shelf-life.[1][2] Poor solubility can hinder absorption and lead to unreliable results in biological assays, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[3][4]
This guide addresses the characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde by outlining a systematic approach to determining its solubility profile in various solvents and its intrinsic stability under stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]
Compound Profile: Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is essential for predicting its behavior. In the absence of extensive experimental data, computational prediction tools provide valuable initial estimates.[7]
Table 1: Predicted Physicochemical Properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
| Property | Predicted Value | Implication for Solubility & Stability |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | Moderate molecular size. |
| logP (Octanol/Water) | ~1.8 - 2.2 | Indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water. |
| Aqueous Solubility | Low | Predicted low solubility is consistent with the logP value. |
| Hydrogen Bond Donors | 0 | Lack of donor groups reduces interaction with protic solvents like water. |
| Hydrogen Bond Acceptors | 3 (Aldehyde O, Ether O, THF O) | Can accept hydrogen bonds from protic solvents. |
| pKa | Not ionizable | Solubility is not expected to be pH-dependent across a typical physiological range. |
Note: These values are computationally predicted and require experimental verification.
The predicted moderate lipophilicity (logP) and lack of ionizable groups suggest that the compound will likely exhibit poor aqueous solubility but good solubility in common organic solvents. The aldehyde and ether functional groups are key reactive sites that will be the focus of stability testing.
Solubility Profiling: A Quantitative Approach
Solubility dictates how a compound can be handled, purified, formulated, and administered.[2] We will focus on determining the thermodynamic solubility, which represents the true equilibrium state between the dissolved and undissolved compound and is the gold standard for pre-formulation studies.[8][9]
Causality of Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. Solvents should span a range of polarities and functionalities to mimic various processing and physiological environments.
-
Aqueous Buffers (pH 4.5, 7.4): To simulate physiological conditions and confirm the impact of pH (predicted to be minimal).
-
Polar Protic Solvents (Ethanol, Methanol): Common in synthesis and purification; can engage in hydrogen bonding.
-
Polar Aprotic Solvents (DMSO, Acetonitrile): Used for stock solutions in biological assays and chromatography.
-
Non-Polar Solvents (Toluene, Dichloromethane): Representative of reaction media in organic synthesis.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[8][9] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde to several 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[9][10]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10] Allow the system to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation is the preferred method for phase separation.[3]
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a stability-indicating HPLC-UV method. A calibration curve prepared from known standards must be used.
-
-
Data Reporting: Report the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Illustrative Data and Interpretation
While specific data is unavailable, based on the predicted properties and data from the analogous compound p-anisaldehyde (which is poorly soluble in water but miscible with ethanol), we can anticipate the following results.[2][11][12]
Table 2: Illustrative Solubility Data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Aqueous Buffer pH 7.4 | Aqueous | < 0.1 |
| Ethanol | Polar Protic | > 100 |
| Acetonitrile (ACN) | Polar Aprotic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Dichloromethane (DCM) | Non-Polar | > 150 |
Interpretation: The data would confirm the compound's poor aqueous solubility and high solubility in common organic solvents, guiding choices for reaction conditions, purification methods (e.g., crystallization from a mixed-solvent system), and formulation for in vitro screening (e.g., using DMSO as a co-solvent).
Workflow for Solubility Determination
A visual representation of the experimental process ensures clarity and reproducibility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that identifies likely degradation products, establishes degradation pathways, and demonstrates the specificity of analytical methods.[4][13] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[5]
Anticipated Degradation Pathways
The structure of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde contains two primary sites susceptible to degradation:
-
Oxidation of the Aldehyde: Aldehydes are readily oxidized to carboxylic acids. In this case, it would form 4-((tetrahydrofuran-3-yl)oxy)benzoic acid. This is a common degradation pathway for benzaldehydes.[14][15]
-
Hydrolysis of the Ether Linkage: While generally stable, ether linkages can be cleaved under harsh acidic conditions. This would yield 4-hydroxybenzaldehyde and tetrahydrofuran-3-ol.
Experimental Protocol: Forced Degradation (Stress Testing)
The goal is to achieve a target degradation of 5-20%.[5] This level is sufficient to detect and identify degradants without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water) to ensure solubility throughout the study.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C.
-
Oxidation: Add 3% H₂O₂. Store at room temperature.
-
Thermal: Store the solution at 80°C. Store solid powder at 80°C / 75% RH.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) to track the degradation kinetics.
-
Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a validated, stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on any new peaks that appear.
-
-
Data Evaluation:
Illustrative Data and Interpretation
Table 3: Illustrative Forced Degradation Data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
| Stress Condition | Time (h) | Assay (%) | % Degradation | Major Degradant RRT |
| Control (No Stress) | 48 | 99.8 | < 0.2 | - |
| 0.1 M HCl, 60°C | 24 | 95.2 | 4.8 | 0.75 |
| 0.1 M NaOH, 60°C | 8 | 88.5 | 11.5 | 0.81 |
| 3% H₂O₂, RT | 4 | 82.1 | 17.9 | 0.92 |
| Thermal (80°C) | 48 | 98.5 | 1.5 | - |
| Photolytic | - | 99.1 | 0.9 | - |
Interpretation:
-
The compound shows significant susceptibility to oxidative and base-catalyzed hydrolytic stress.
-
The major degradant under oxidative conditions (RRT 0.92) would likely correspond to the carboxylic acid.
-
The compound is relatively stable to acid, heat, and light. This information is vital for defining storage conditions (e.g., protect from oxidizing agents and basic environments) and for guiding formulation development.
Workflow for Stability Assessment
Caption: Workflow for Forced Degradation (Stress Testing).
Conclusion and Forward Look
This guide has established a comprehensive, scientifically-grounded framework for the characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. By systematically applying the detailed protocols for solubility and stability testing, researchers can generate the critical data package needed for informed decision-making in the drug development process. The illustrative data, based on predictive models and chemical first principles, suggests a compound with poor aqueous solubility but high solubility in organic solvents, and a primary stability liability related to oxidation of the aldehyde moiety.
Experimental verification of these properties is the essential next step. The resulting data will directly support process chemistry, formulation design, and the establishment of appropriate storage conditions and re-test periods, ultimately ensuring the quality and consistency of this important pharmaceutical intermediate.
References
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PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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Propersea (Property Prediction). (n.d.). Chemical Crystallography. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (General reference for shake-flask method as gold standard).
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LookChem. (n.d.). 4-Methoxybenzaldehyde 123-11-5 wiki. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]
-
Foreverest Resources Ltd. (n.d.). p-Anisaldehyde. Retrieved from [Link]
-
Veza. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]
-
Eawag-BBD. (1997). o-Xylene Degradation Pathway. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Degradation Pathway. Retrieved from [Link]
-
PubMed. (1996). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). catechol degradation II (meta-cleavage pathway). PubChem. Retrieved from [Link]
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Topic: Potential Derivatives of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde for Further Research
An In-depth Technical Guide for Researchers
Abstract
The molecular scaffold 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde presents a compelling starting point for medicinal chemistry and drug discovery programs. It synergistically combines two moieties of high pharmacological relevance: a versatile benzaldehyde functional group amenable to a wide array of chemical transformations, and a tetrahydrofuran (THF) ring, a privileged structural motif found in numerous FDA-approved drugs that often confers favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive exploration of potential derivative classes originating from this core structure. We delve into the strategic rationale behind selected derivatizations, present detailed, field-proven synthetic protocols, and offer visual workflows to guide experimental design. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for synthesizing novel compound libraries based on this promising scaffold, thereby accelerating the discovery of new therapeutic agents.
Introduction: The 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde Scaffold
Rationale for Investigation
The pursuit of novel chemical entities with therapeutic potential often begins with a scaffold that offers both synthetic accessibility and a high likelihood of interacting with biological targets. The 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde core meets these criteria superbly.
-
The Benzaldehyde Moiety: Benzaldehyde and its derivatives are foundational building blocks in medicinal chemistry, serving as precursors to a vast range of biologically active compounds, including chalcones, Schiff bases, and various heterocyclic systems known to possess anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
-
The Tetrahydrofuran (THF) Moiety: The THF ring is a key structural component in many natural products and synthetic pharmaceuticals, including the HIV protease inhibitor Darunavir.[2][5] Its inclusion can enhance solubility, improve metabolic stability, and provide specific hydrogen bond accepting capabilities, making it a valuable feature for optimizing drug-like properties.[1]
The combination of these two components via a stable ether linkage creates a molecule with distinct chemical handles that can be selectively modified to explore a wide chemical space.
Synthesis of the Core Scaffold
The most direct and reliable method for synthesizing the parent compound is the Williamson etherification. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by a phenoxide ion.
-
Phenoxide Formation: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Activation: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add (S)- or (R)-3-bromotetrahydrofuran or a corresponding tosylate (1.1 equivalents) to the reaction mixture. The use of a specific enantiomer is crucial for future stereospecific structure-activity relationship (SAR) studies.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically proceeds to completion within 6-18 hours.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detailed protocol for the synthesis of "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde"
An Application Note and Detailed Protocol for the Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Introduction
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a reactive aldehyde group, a stable ether linkage, and a tetrahydrofuran (THF) moiety, a common motif in many biologically active molecules. For instance, this structural element is found in the core of SGLT2 inhibitors like Empagliflozin, which are used in the treatment of type 2 diabetes.[1][2] The aldehyde can be readily transformed into a variety of functional groups, while the THF ring can influence solubility, metabolic stability, and binding interactions.
This guide provides a detailed, field-proven protocol for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. The selected method is the Mitsunobu reaction, a reliable and versatile method for forming C-O bonds under mild conditions.[3] This approach is favored over alternatives like the Williamson ether synthesis for its high functional group tolerance and its ability to proceed at low temperatures, which minimizes side reactions.[4][5] The protocol detailed herein couples 4-hydroxybenzaldehyde with tetrahydrofuran-3-ol, utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) as the key reagents.
The causality behind each experimental choice is explained, ensuring that the protocol is not just a series of steps but a self-validating system for researchers, scientists, and drug development professionals.
Reaction Scheme
The overall transformation is the etherification of 4-hydroxybenzaldehyde with tetrahydrofuran-3-ol via the Mitsunobu reaction.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Notes |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 | 1.22 g | Sigma-Aldrich | Must be dry. |
| (R/S)-Tetrahydrofuran-3-ol | C₄H₈O₂ | 88.11 | 11.0 | 0.97 g (0.93 mL) | Sigma-Aldrich | Use racemic or a specific enantiomer. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 15.0 | 3.93 g | Sigma-Aldrich | |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 15.0 | 3.03 g (3.0 mL) | Sigma-Aldrich | Caution: Potentially explosive. Handle with care. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Sigma-Aldrich | Anhydrous, inhibitor-free. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | Fisher Scientific | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | - | ~700 mL | Fisher Scientific | For chromatography. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | ~100 mL | Lab prepared | For aqueous wash. |
| Brine | NaCl | 58.44 | - | ~100 mL | Lab prepared | For aqueous wash. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Sigma-Aldrich | For drying organic layer. |
| Silica Gel | SiO₂ | 60.08 | - | As needed | SiliCycle | For column chromatography (230-400 mesh). |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Thermometer or temperature probe
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Visualization
The overall process from setup to final product isolation is summarized below.
Caption: Experimental workflow for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Detailed Step-by-Step Protocol
-
Reaction Setup :
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), (R/S)-tetrahydrofuran-3-ol (0.97 g, 11.0 mmol, 1.1 eq), and triphenylphosphine (3.93 g, 15.0 mmol, 1.5 eq).[6]
-
Fit the flask with a nitrogen or argon inlet, a thermometer, and a rubber septum.
-
Add 100 mL of anhydrous THF via syringe to dissolve the solids.
-
Immerse the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.
-
-
Mitsunobu Reaction :
-
In a separate dry vial, prepare a solution of diisopropyl azodicarboxylate (DIAD) (3.03 g, 15.0 mmol, 1.5 eq) in 20 mL of anhydrous THF.
-
Add the DIAD solution dropwise to the cooled reaction mixture over 30 minutes using a syringe pump or dropping funnel.[7]
-
Causality : Slow addition is crucial to control the exotherm and prevent the formation of side products. The reaction mixture will turn from colorless to a yellow-orange color, and a white precipitate of triphenylphosphine oxide (Ph₃PO) may begin to form.[6]
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-hydroxybenzaldehyde.
-
-
Work-up :
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting semi-solid residue, add 150 mL of ethyl acetate (EtOAc) and stir to dissolve the product.
-
Transfer the solution to a separatory funnel and wash sequentially with 2 x 50 mL of saturated aqueous NaHCO₃ solution and 1 x 100 mL of brine.
-
Causality : The NaHCO₃ wash removes any unreacted acidic 4-hydroxybenzaldehyde. The brine wash helps to remove water from the organic layer.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or semi-solid.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale : This step is necessary to remove the main byproduct, triphenylphosphine oxide, and any other impurities.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes). The product is typically less polar than the starting phenol but more polar than non-polar byproducts.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde as a colorless to pale yellow oil or solid. Dry under high vacuum to remove residual solvents.
-
Mechanism of the Mitsunobu Reaction
The reaction proceeds through a well-established mechanism involving the activation of the alcohol by the phosphine-azodicarboxylate adduct.[3][8]
Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.
-
Activation : Triphenylphosphine acts as a nucleophile, attacking the electrophilic nitrogen of DIAD to form a betaine intermediate.[3]
-
Proton Transfer : The acidic 4-hydroxybenzaldehyde protonates the betaine, forming a phenoxide anion and a protonated DIAD-phosphine adduct. This step is favorable as phenols are more acidic than alcohols.[8]
-
Alcohol Activation : The oxygen of tetrahydrofuran-3-ol attacks the activated phosphorus atom, displacing the protonated DIAD and forming a key alkoxyphosphonium salt intermediate. The hydroxyl group is now activated as a good leaving group (triphenylphosphine oxide).
-
SN2 Substitution : The phenoxide anion, a potent nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. This results in the formation of the desired ether product and triphenylphosphine oxide. If a chiral alcohol is used, this step proceeds with a clean inversion of stereochemistry.[8]
Expected Results and Characterization
-
Yield : Typical yields for Mitsunobu etherifications range from 60-90%, depending on the purity of reagents and success of the chromatographic separation.
-
Appearance : Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm):
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm):
-
~190.8 (CHO)[11]
-
~162.5 (Ar-C-O)
-
~132.0 (Ar-CH)
-
~130.5 (Ar-C)
-
~115.5 (Ar-CH)
-
~78.0 (-O-CH- of THF)
-
~67.0 (-O-CH₂- of THF)
-
~32.0 (-CH₂- of THF)
-
-
Mass Spectrometry (ESI-MS) : Calculated for C₁₁H₁₂O₃ [M+H]⁺: 193.08. Found: ~193.1.
-
FT-IR (cm⁻¹): ~2820, 2730 (aldehyde C-H), ~1690 (aldehyde C=O), ~1250 (aryl ether C-O).[9]
Safety Precautions
-
DIAD : Diisopropyl azodicarboxylate is toxic and potentially explosive, especially upon heating. Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with skin and eyes. Do not distill or heat without proper precautions.
-
Solvents : THF, ethyl acetate, and hexanes are flammable. Work away from open flames and ignition sources.
-
Triphenylphosphine : May cause skin and eye irritation.
-
General : Perform the reaction in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Coll. Vol. 10, p.525 (2004); Vol. 78, p.91 (2002). Retrieved from [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2455-2463. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link] Mitsunobu.shtm
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Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Study Prep. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]
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Shchegravin, V. O., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(11), 2423. Retrieved from [Link]
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- Google Patents. (1999). WO 99/38833 - Process for the halogenation of aldehydes and ketones.
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]
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European Patent Office. (2020). EP 4023644 A1 - Process for the preparation of a pharmaceutical agent. Retrieved from [Link]
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PubChem. (n.d.). Patent US-10738021-B2 - Preparation of TMTHF. Retrieved from [Link]
- Google Patents. (2007). US Patent 20080004336A1.
-
Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]
- Google Patents. (1991). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
- Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (1983). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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The Strategic Role of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery and development, the identification and utilization of key intermediates are paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde has emerged as a molecule of significant interest. Its unique structural features, combining an aromatic aldehyde with a chiral tetrahydrofuran moiety, render it an invaluable precursor in the synthesis of complex therapeutic agents.
The tetrahydrofuran (THF) ring, in particular, is a prevalent motif in numerous FDA-approved drugs, often contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, with a focus on its synthesis and its critical application in the production of high-value pharmaceuticals. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Storage | 2-8°C, protected from light | [3] |
Spectroscopic data is crucial for the unambiguous identification and quality control of the intermediate. While a complete, publicly available spectrum for the (S)-enantiomer is not readily found, typical chemical shifts in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure and data from analogous compounds. The aldehyde proton is expected to appear as a singlet around 9.9 ppm in the ¹H NMR spectrum.[4] The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring. The protons of the tetrahydrofuran ring will appear in the upfield region, with their multiplicity and coupling constants providing information on their stereochemical environment. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be a prominent signal in the downfield region (~191 ppm).[5]
Synthesis of (S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Detailed Protocol
The most common and efficient method for the synthesis of (S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the tetrahydrofuran ring by the phenoxide ion of 4-hydroxybenzaldehyde.[6][7] For the synthesis of the enantiomerically pure (S)-isomer, a chiral starting material for the tetrahydrofuran moiety is required, typically (R)-3-hydroxytetrahydrofuran which is then converted to a species with a good leaving group, such as a tosylate.
Reaction Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[6] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the tetrahydrofuran ring bearing the leaving group (e.g., tosylate), leading to the formation of the ether linkage and displacement of the leaving group.
Caption: Williamson ether synthesis workflow.
Experimental Protocol
This protocol is a synthesized procedure based on established Williamson ether synthesis methodologies and information from various patents concerning the synthesis of related intermediates.[8][9]
Materials:
-
4-Hydroxybenzaldehyde
-
(R)-3-Tosyloxytetrahydrofuran
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Add (R)-3-Tosyloxytetrahydrofuran (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Application in Pharmaceutical Synthesis: A Key Intermediate for Empagliflozin
(S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a pivotal intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[10] The benzaldehyde functionality serves as a handle for the subsequent construction of the C-aryl glucoside core of Empagliflozin.
Synthetic Pathway to Empagliflozin Intermediate
The synthesis of the key empagliflozin intermediate, (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran, from (S)-4-((tetrahydrofuran-3-yl)oxy)benzaldehyde involves a multi-step process.[11] This typically includes a Grignard reaction or a similar nucleophilic addition to the aldehyde, followed by reduction and subsequent modifications.
A more direct, albeit different, patented route involves the reaction of 4-hydroxybenzyl chloride with methanesulfonyl chloride, followed by reaction with (S)-3-hydroxytetrahydrofuran to yield an intermediate that is then further processed.[12]
Caption: Simplified synthesis pathway to Empagliflozin.
Detailed Protocol for a Subsequent Step: Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
The following protocol describes a plausible synthetic route from a related intermediate, highlighting the chemical transformations involved in constructing the core of Empagliflozin. This is based on a patented method for a similar transformation.[11]
Materials:
-
(S)-3-(4-Aminophenoxy)tetrahydrofuran (can be synthesized from the nitro-analogue of the title compound)[11]
-
2-Chloro-5-iodobenzoic acid
-
Protecting group reagents (e.g., acetic anhydride)
-
Friedel-Crafts acylation catalyst (e.g., AlCl₃)
-
Reagents for diazotization and elimination (e.g., NaNO₂, H₃PO₂)
-
Reducing agent (e.g., triethylsilane) and Lewis acid (e.g., BF₃·OEt₂)
-
Appropriate solvents (e.g., dichloromethane, methanol)
Procedure:
-
Protection of the Amine: Protect the amino group of (S)-3-(4-aminophenoxy)tetrahydrofuran, for example, by acetylation with acetic anhydride.
-
Friedel-Crafts Acylation: React the protected amine with 2-chloro-5-iodobenzoyl chloride (prepared from 2-chloro-5-iodobenzoic acid) in the presence of a Lewis acid catalyst like aluminum trichloride to form a ketone intermediate.[11]
-
Deprotection and Diazotization/Elimination: Deprotect the amino group and then perform a diazotization reaction using sodium nitrite and an acid, followed by an elimination reaction (e.g., with hypophosphorous acid) to remove the amino group and form the desired benzophenone intermediate.
-
Reduction of the Ketone: Reduce the ketone functionality to a methylene group using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate to yield (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran.
This key intermediate can then be coupled with a protected gluconolactone derivative, followed by deprotection and reduction to yield Empagliflozin.[10]
Conclusion
(S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a strategically important intermediate in modern pharmaceutical synthesis, most notably in the production of the anti-diabetic drug Empagliflozin. Its synthesis via the robust and well-understood Williamson ether synthesis allows for the efficient and stereoselective introduction of the critical tetrahydrofuran moiety. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic campaigns, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
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- Yangzhou Polytechnic Institute. (2018).
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-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- (Placeholder for a reference on the synthesis of (R)-3-Tosyloxytetrahydrofuran).
- (Placeholder for a reference on purific
- (Placeholder for a reference on the synthesis of Empagliflozin).
-
Cadila Healthcare Limited. (2017). Process For The Preparation Of Empagliflozin. IN 201521037593. [Link]
- CN111410639B. (2020).
-
Patil, S. A., et al. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. [Link]
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-
PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT. EP 4023644 A1. [Link]
- (Placeholder for a specific reference).
-
Supporting Information - The Royal Society of Chemistry. [Link]
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Application Notes and Protocols: Strategic Coupling of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in Advanced Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its structure, featuring a reactive aldehyde, an aryl ether linkage, and a chiral tetrahydrofuran moiety, offers multiple points for diversification. The strategic coupling of this molecule opens avenues to a vast chemical space, enabling the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the most pertinent coupling reactions involving 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and reductive amination, offering not just step-by-step procedures but also the underlying scientific rationale for experimental design.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, the primary point of attachment for these reactions is typically a halogenated derivative (e.g., 4-bromo- or 4-iodo-1-((tetrahydrofuran-3-yl)oxy)benzene, which can be synthesized from the corresponding phenol). The aldehyde group, while generally tolerant, can sometimes participate in side reactions, necessitating careful optimization of reaction conditions.
Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Linkages
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] This reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde Derivative
This protocol outlines the coupling of a halogenated precursor with an arylboronic acid.
| Component | Amount (mmol) | Equivalents | Notes |
| Aryl Halide | 1.0 | 1.0 | e.g., 4-bromo-1-((tetrahydrofuran-3-yl)oxy)benzene |
| Arylboronic Acid | 1.2-1.5 | 1.2-1.5 | |
| Pd Catalyst | 0.01-0.05 | 0.01-0.05 | e.g., Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | 0.02-0.10 | 0.02-0.10 | e.g., SPhos, XPhos (if using Pd(OAc)₂) |
| Base | 2.0-3.0 | 2.0-3.0 | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 5-10 mL | - | e.g., Toluene/H₂O, Dioxane/H₂O |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for the C-C bond formation between an unsaturated halide and an alkene.[6][7] This reaction can be employed to introduce a vinyl group to the aromatic ring of a halogenated 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde precursor.
Mechanistic Considerations: The generally accepted mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[8] The base regenerates the Pd(0) catalyst.
Protocol 2: Heck Reaction with an Alkene
| Component | Amount (mmol) | Equivalents | Notes |
| Aryl Halide | 1.0 | 1.0 | e.g., 4-iodo-1-((tetrahydrofuran-3-yl)oxy)benzene |
| Alkene | 1.2-2.0 | 1.2-2.0 | e.g., n-butyl acrylate, styrene |
| Pd Catalyst | 0.01-0.05 | 0.01-0.05 | e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | 0.02-0.10 | 0.02-0.10 | e.g., PPh₃, P(o-tolyl)₃ |
| Base | 1.5-2.5 | 1.5-2.5 | e.g., Et₃N, K₂CO₃ |
| Solvent | 5-10 mL | - | e.g., DMF, DMAc, Acetonitrile |
Step-by-Step Procedure:
-
In a sealed tube, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., PPh₃, 0.04 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL), followed by the alkene (1.5 mmol) and the base (e.g., Et₃N, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper salts.[9]
Mechanistic Considerations: The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[11]
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
| Component | Amount (mmol) | Equivalents | Notes |
| Aryl Halide | 1.0 | 1.0 | e.g., 4-iodo-1-((tetrahydrofuran-3-yl)oxy)benzene |
| Terminal Alkyne | 1.1-1.5 | 1.1-1.5 | e.g., Phenylacetylene, Trimethylsilylacetylene |
| Pd Catalyst | 0.01-0.05 | 0.01-0.05 | e.g., PdCl₂(PPh₃)₂ |
| Cu(I) Co-catalyst | 0.02-0.10 | 0.02-0.10 | e.g., CuI |
| Base | 2.0-3.0 | 2.0-3.0 | e.g., Et₃N, Diisopropylamine |
| Solvent | 5-10 mL | - | e.g., THF, DMF |
Step-by-Step Procedure:
-
To a Schlenk flask containing the aryl halide (1.0 mmol), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, 8 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[12][13] This reaction has revolutionized the synthesis of anilines and related compounds.[14]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[12][15]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination
| Component | Amount (mmol) | Equivalents | Notes |
| Aryl Halide | 1.0 | 1.0 | e.g., 4-bromo-1-((tetrahydrofuran-3-yl)oxy)benzene |
| Amine | 1.1-1.3 | 1.1-1.3 | Primary or secondary amine |
| Pd Catalyst | 0.01-0.05 | 0.01-0.05 | e.g., Pd₂(dba)₃ |
| Ligand | 0.02-0.10 | 0.02-0.10 | e.g., XPhos, RuPhos, BrettPhos |
| Base | 1.2-2.0 | 1.2-2.0 | e.g., NaOt-Bu, K₃PO₄, LHMDS |
| Solvent | 5-10 mL | - | e.g., Toluene, Dioxane |
Step-by-Step Procedure:
-
In a glovebox, charge a dry vial with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Part 2: Reductive Amination: A Direct Approach from the Aldehyde
Reductive amination is a powerful and direct method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[16] This one-pot procedure avoids the need for a pre-halogenated substrate, utilizing the aldehyde functionality of 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde directly.
Mechanistic Considerations: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then selectively reduced by a hydride reagent to yield the corresponding amine.[16] The choice of reducing agent is crucial to avoid reduction of the starting aldehyde.
Protocol 5: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce aldehydes or ketones but efficiently reduces the in situ formed iminium ion.
| Component | Amount (mmol) | Equivalents | Notes |
| 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | 1.0 | 1.0 | |
| Amine | 1.0-1.2 | 1.0-1.2 | Primary or secondary amine |
| Sodium Triacetoxyborohydride (STAB) | 1.2-1.5 | 1.2-1.5 | |
| Solvent | 5-10 mL | - | e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Acetic Acid (optional) | 0.1-0.2 | 0.1-0.2 | Catalytic amount, can accelerate imine formation |
Step-by-Step Procedure:
-
Dissolve 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde (1.0 mmol) and the amine (1.1 mmol) in the solvent (e.g., DCM, 10 mL) in a round-bottom flask.
-
If desired, add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography.
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Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. [Link]
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Cross-coupling reaction. Wikipedia. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]
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Benzaldehyde reactivity and selectivity. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PubMed Central. [Link]
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Reductive Amination. YouTube. [Link]
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Chemoselective Benzylation and Allylation of 4-Nitrobenzaldehyde Promoted by Phase Transfer Catalyst and Metal in Aqueous Media. Semantic Scholar. [Link]
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Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. RSC Publishing. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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The Suzuki Reaction. Myers' Group, Harvard University. [Link]
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Sonogashira Coupling. SynArchive. [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
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Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. ResearchGate. [Link]
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Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. PubMed Central. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]
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Application Notes & Protocols: High-Purity Recovery of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Introduction: The Critical Role of Purity
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the manufacturing of SGLT2 inhibitors like Empagliflozin, which are used in the treatment of type 2 diabetes. The structural integrity and purity of this aldehyde are paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and complications in the final drug substance's safety and efficacy profile.
The primary impurities encountered during the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde typically include unreacted starting materials, residual solvents, and, most commonly, the corresponding carboxylic acid, 4-((Tetrahydrofuran-3-yl)oxy)benzoic acid. This oxidation product forms readily upon exposure of the aldehyde to air.[1][2] This document provides a comprehensive guide to the purification of the title compound, grounded in chemical principles and validated laboratory protocols, to ensure its suitability for downstream applications in drug development.
Physicochemical Profile
Understanding the physical properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the foundation for selecting an appropriate purification strategy. The choice between crystallization, chromatography, or chemical extraction is dictated by its solubility, physical state, and the nature of the impurities.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | Parchem[3] |
| Molecular Weight | 192.21 g/mol | Beijing Xinhengheng Research[4] |
| CAS Number | 1182333-70-5 | Beijing Xinhengheng Research[4] |
| Appearance | Typically a solid or oil | Inferred from common benzaldehyde derivatives |
| Purity (Commercial) | ≥98% | Beijing Xinhengheng Research[4] |
Note: Specific data on melting point, boiling point, and a comprehensive solubility profile are not widely published. These parameters must be determined empirically for the crude material to optimize purification protocols.
Strategic Approach to Purification: A Decision Framework
The initial state of the crude product and the primary impurities present will guide the selection of the most effective purification workflow. The following decision tree provides a logical pathway for researchers.
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Application Note: The Strategic Use of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in the Convergent Synthesis of SGLT2 Inhibitor Aglycones
Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract: This document provides a detailed technical guide on the application of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. We will explore its role in constructing the essential diarylmethane aglycone core of leading antidiabetic drugs like Empagliflozin. The guide offers in-depth protocols, mechanistic insights, and process logic grounded in established scientific literature, designed to enable researchers to effectively implement this building block in their synthetic campaigns.
Introduction: The Architectural Significance of a Key Building Block
The advent of SGLT2 inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism that promotes urinary glucose excretion.[1] Structurally, a significant number of these drugs, including Empagliflozin, Dapagliflozin, and Ertugliflozin, are C-aryl glucosides.[2][3] This motif consists of a glucose moiety attached via a carbon-carbon bond to a diarylmethane aglycone. The stability and efficacy of these drugs are heavily dependent on the precise architecture of this aglycone core.
The synthesis of these complex molecules is a significant undertaking, often relying on a convergent strategy where the diarylmethane aglycone is constructed first, followed by glycosylation.[4] Within this framework, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde emerges as a building block of high strategic value. It provides one of the two critical aryl rings and the essential tetrahydrofuran moiety found in several SGLT2 inhibitors. Its aldehyde functionality serves as a reactive handle for robust carbon-carbon bond formation, typically through organometallic addition, making it a cornerstone of an efficient and scalable synthetic route.[5]
The Convergent Synthetic Strategy: From Aldehyde to Aglycone
The primary application of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is in the formation of a diarylmethanol intermediate, which is subsequently reduced to the target diarylmethane scaffold. This two-step sequence is a reliable and widely adopted method in medicinal chemistry.
-
Organometallic Addition: The aldehyde's electrophilic carbonyl carbon is susceptible to attack by a potent carbon nucleophile. This is typically an organolithium or Grignard reagent generated from the second required aryl halide. This reaction forges the central C-C bond of the diaryl system, yielding a diarylmethanol.[6][7]
-
Reductive Deoxygenation: The resulting benzylic alcohol is then reduced to a methylene group. A highly effective method for this transformation is ionic reduction using a hydride donor, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[8][9] This step furnishes the stable diarylmethane aglycone, primed for the subsequent C-glycosylation step.
The following diagram illustrates the overall transformation:
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of the Diarylmethanol Intermediate
-
Reaction Setup: Under an inert argon atmosphere, add 5-bromo-2-chlorotoluene (2.71 g, 13.2 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in 50 mL of anhydrous THF.
-
Generation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (5.28 mL of a 2.5 M solution in hexanes, 13.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: In a separate flask, dissolve (S)-4-((tetrahydrofuran-3-yl)oxy)benzaldehyde (2.31 g, 12.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the organolithium mixture at -78 °C over 20 minutes.
-
Reaction and Quenching: After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC. Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the diarylmethanol product as a viscous oil or solid.
Part B: Reduction to the Diarylmethane Aglycone
-
Reaction Setup: Dissolve the diarylmethanol intermediate from Part A in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under argon and cool to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylsilane (3.84 mL, 24.0 mmol) to the solution, followed by the slow, dropwise addition of boron trifluoride etherate (3.02 mL, 24.0 mmol). A color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases. Extract the mixture with DCM (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by silica gel column chromatography to afford the final diarylmethane aglycone. Expected yields for this two-step process are typically in the range of 60-80%.
Scientific Rationale and In-Process Insights
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and nucleophiles that react violently with water and protic solvents. Strict exclusion of moisture is paramount for success. [10]* Low-Temperature Control (-78 °C): The formation and reaction of the aryl-lithium species are performed at low temperatures to prevent side reactions, such as reaction with the THF solvent or undesired coupling. [11]* Mechanism of Ionic Reduction: The Lewis acid, BF₃·Et₂O, coordinates to the benzylic oxygen, transforming the hydroxyl into a good leaving group (H₂O-BF₃). Its departure generates a resonance-stabilized benzylic carbocation. This electrophilic cation is then irreversibly trapped by a hydride ion (H⁻) delivered from triethylsilane, yielding the final reduced product. This method is exceptionally mild and selective for benzylic alcohols. [8][9]* Self-Validation and Monitoring: Each stage of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next step or work-up. The disappearance of the aldehyde (Part A) and then the diarylmethanol (Part B) are key indicators of reaction progress. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
-
n-Butyllithium: Pyrophoric liquid. Handle exclusively under an inert atmosphere using syringe techniques. All glassware must be rigorously dried.
-
Boron Trifluoride Etherate: Corrosive and moisture-sensitive. Releases toxic fumes upon contact with water. Handle in a well-ventilated fume hood.
-
Solvents: Anhydrous THF and DCM are flammable and volatile. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzaldehyde Derivatives: Benzaldehydes can be irritants and harmful if ingested. [12][13]Avoid inhalation and skin contact.
References
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Application Notes and Protocols for Reactions Involving 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Introduction
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This compound incorporates a benzaldehyde moiety, a cornerstone for a multitude of organic transformations, with a tetrahydrofuran (THF) ether linkage. The THF group can influence solubility, bioavailability, and conformational properties of resulting molecules, making this aldehyde a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients. For instance, derivatives of this compound are known in the context of developing SGLT2 inhibitors like empagliflozin.[1][2][3]
This document provides detailed application notes and experimental protocols for several key reactions involving the aldehyde functional group of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. The protocols are designed to be robust and adaptable, with an emphasis on explaining the rationale behind the chosen conditions to empower researchers in their synthetic endeavors.
Chemical and Physical Properties
A summary of the key properties for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is presented below. These properties are essential for designing experimental setups, particularly for calculations involving molar equivalents and for understanding the compound's behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [4] |
| Molecular Weight | 206.24 g/mol | [5] |
| Appearance | Colorless oil or solid | [6] |
| IUPAC Name | 4-(oxolan-3-yloxy)benzaldehyde | [4] |
Core Reactions and Protocols
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This section details protocols for two of the most powerful transformations for aldehyde functional groups: the Wittig reaction for alkene synthesis and reductive amination for amine synthesis.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes and ketones.[7] It utilizes a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond. The stereochemical outcome (E/Z isomerism) of the alkene product is influenced by the nature of the ylide.[8][9]
-
Ylide Generation: The ylide is typically prepared in situ from a phosphonium salt and a strong base. The choice of base is critical; for non-stabilized ylides (leading to Z-alkenes), strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[10]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive ylide and any organometallic base used.[9]
-
Temperature: The initial ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
-
Workup: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes complicate purification. The choice of solvent for extraction and chromatography is key to isolating the desired alkene.
Caption: Workflow for the Wittig olefination of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
This protocol describes the synthesis of a simple alkene derivative using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the pure alkene.
-
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds by converting an aldehyde into an amine.[11] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[12] Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[13]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde before it can form the imine intermediate.[12] It is also more tolerant of mildly acidic conditions which can catalyze imine formation.[11]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.[13]
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.
-
Amine Source: A wide variety of primary and secondary amines can be used. For the synthesis of primary amines, ammonia or an ammonia equivalent (like ammonium acetate) is used.
Caption: Workflow for the reductive amination of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
This protocol details the reaction with benzylamine to form a secondary amine.
Materials:
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (1.0 equivalent) and dichloromethane.
-
Add benzylamine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. Be mindful of potential gas evolution.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of initial DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
-
Safety and Handling Precautions
All reactions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: While specific data is limited, it should be handled as a potentially irritating compound. Avoid inhalation, ingestion, and skin contact.
-
Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon storage, especially after the container has been opened.[14] Always use from a freshly opened bottle or test for peroxides before use. Keep away from heat, sparks, and open flames.[15]
-
n-Butyllithium (n-BuLi): A pyrophoric reagent that will ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques.
-
Sodium Triacetoxyborohydride: A moisture-sensitive reagent. Handle quickly in a dry environment. Quenching should be done carefully as it can release hydrogen gas.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17]
Conclusion
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde serves as a valuable building block for the synthesis of complex molecules in drug discovery and materials science. The aldehyde functionality provides a reliable handle for a variety of transformations. The detailed protocols for the Wittig reaction and reductive amination presented here offer robust and versatile methods for carbon-carbon and carbon-nitrogen bond formation, respectively. By understanding the underlying principles and causality of the experimental design, researchers can effectively utilize this reagent to advance their synthetic objectives.
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- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. fishersci.com [fishersci.com]
- 15. ark-chem.co.jp [ark-chem.co.jp]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. synerzine.com [synerzine.com]
Application Note: A Scalable and Efficient Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde for Industrial Applications
Abstract
This application note provides a comprehensive guide to the scale-up synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key building block in the pharmaceutical industry. The synthesis is based on the robust and industrially proven Williamson ether synthesis. This document details a step-by-step protocol, process optimization strategies, and in-depth analytical methods for quality control. Furthermore, it addresses critical safety and environmental considerations for large-scale production, offering a complete framework for researchers, chemists, and process engineers in the drug development sector.
Introduction: The Significance of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The unique combination of the benzaldehyde moiety and the tetrahydrofuran ring provides a versatile scaffold for the development of novel therapeutics. The aldehyde functional group allows for a wide range of subsequent chemical transformations, while the tetrahydrofuran unit can enhance solubility, metabolic stability, and binding affinity to biological targets. Given its importance, a scalable, cost-effective, and robust synthetic process is essential for its industrial production.
This application note focuses on a scalable synthesis route employing the Williamson ether synthesis, a reliable and well-understood method for forming ether linkages.[1][2] We will explore the reaction of 4-hydroxybenzaldehyde with a suitable 3-substituted tetrahydrofuran derivative.
Synthetic Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of industrial ether production due to its reliability and versatility.[3] The reaction proceeds via an S_N2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl or, in this case, a cyclic ether derivative.[4]
For the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, the reaction involves the deprotonation of 4-hydroxybenzaldehyde to form the corresponding phenoxide, which then reacts with a tetrahydrofuran molecule bearing a leaving group at the 3-position.
Overall Reaction Scheme
Figure 1: General scheme for the Williamson ether synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Detailed Scalable Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis and can be adapted for larger production volumes.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 g/mol | >99% | Major Chemical Supplier |
| (R/S)-3-Bromotetrahydrofuran | 2212-99-9 | 165.02 g/mol | >98% | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | >99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous | Major Chemical Supplier |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Reagent Grade | Major Chemical Supplier |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Major Chemical Supplier |
Equipment
-
Glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Addition funnel.
-
Filtration unit (e.g., Nutsche filter).
-
Crystallization vessel.
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to establish an inert atmosphere.
-
Charging Reactants: Charge the reactor with 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq). Add anhydrous N,N-dimethylformamide (DMF) to the reactor (approximately 5-10 volumes relative to 4-hydroxybenzaldehyde).
-
Initial Stirring: Begin stirring the mixture at room temperature.
-
Addition of Alkylating Agent: Slowly add (R/S)-3-bromotetrahydrofuran (1.1 eq) to the reaction mixture via an addition funnel over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by HPLC until the consumption of 4-hydroxybenzaldehyde is complete.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (10-15 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine (2 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to an industrial setting presents several challenges that must be addressed to ensure efficiency, safety, and product quality.[5]
Choice of Reagents and Solvents
-
Base: Potassium carbonate is a cost-effective and relatively mild base suitable for large-scale operations.[6] Stronger bases like sodium hydride are more hazardous and may not be necessary for this transformation.
-
Solvent: DMF is an excellent polar apathetic solvent for this reaction. However, due to its high boiling point and potential health concerns, alternative solvents like acetonitrile or the use of a phase-transfer catalyst in a biphasic system could be explored for a greener process.[7]
-
Leaving Group: While 3-bromotetrahydrofuran is used in this protocol, other derivatives with good leaving groups such as tosylates or mesylates could also be employed. The choice will depend on the cost and availability of the starting material.
Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |
| Temperature | 80-90 °C | 80-90 °C | Optimal temperature for reaction rate without significant side product formation. |
| Reaction Time | 6-8 hours | 6-10 hours | May be slightly longer to ensure complete conversion in a larger volume. |
| Stirring Speed | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing and heat transfer in a large reactor. |
| Addition Rate | Rapid | Slow, controlled | To manage any potential exotherm and maintain a consistent reaction temperature. |
Downstream Processing
-
Extraction: On a large scale, liquid-liquid extraction can be time-consuming and generate significant solvent waste. The use of a continuous extractor or a centrifugal contactor can improve efficiency.
-
Crystallization: The cooling rate during crystallization is critical for obtaining a consistent crystal size and purity. A programmed cooling profile is recommended.
-
Drying: A vacuum oven is suitable for drying the final product. For very large quantities, a tumble dryer may be more efficient.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and for monitoring the reaction progress.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography (GC)
GC is useful for detecting volatile impurities, such as residual solvents.[8]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: A temperature gradient from 50 °C to 250 °C.
Spectroscopic Analysis
-
¹H and ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde, ether).
Figure 2: Quality control workflow for the final product.
Safety and Environmental Considerations
Hazard Identification and Mitigation
-
4-Hydroxybenzaldehyde: May cause skin and eye irritation.
-
3-Bromotetrahydrofuran: Irritant. Handle with care.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Use in a well-ventilated area or a closed system.
-
Ethyl Acetate: Flammable liquid.
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory. For large-scale operations, respiratory protection may be required.
Waste Management
-
Aqueous Waste: The aqueous layers from the work-up will contain salts and residual DMF. This waste should be treated as chemical waste and disposed of according to local regulations.
-
Solvent Waste: The organic solvent waste should be collected and sent for incineration or recycling.
-
Solid Waste: The used drying agent and filter aids should be disposed of as solid chemical waste.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. By following the outlined procedures for synthesis, optimization, and quality control, researchers and process chemists can confidently produce this valuable intermediate on an industrial scale. The emphasis on safety and environmental considerations ensures that the process is not only efficient but also responsible.
References
- U.S. Patent 6,359,155 B1. (2002). Process for the preparation of 3-hydroxytetrahydrofuran.
-
Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
- Chinese Patent CN104478833A. (2015). Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
- Chinese Patent CN1887880A. (2007). Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
Eureka | Patsnap. (n.d.). Novel method for preparing S-3-hydroxytetrahydrofuran. Retrieved from [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
RSC Publishing. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemical Suppliers. (n.d.). SAFETY DATA SHEET TETRAHYDROFURAN LRG. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET TETRAHYDROFURAN. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Retrieved from [Link]
-
PMC - NIH. (2025). Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[11][11]-Rearrangements of Silanol Epoxides. [Link]
-
PMC. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel method for preparing S-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in Therapeutic Agent Development
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde moiety is a key structural motif that has garnered significant attention in contemporary drug discovery. Its unique combination of a rigid aromatic core and a flexible, chiral tetrahydrofuran (THF) ring provides a versatile platform for designing molecules with high affinity and selectivity for various biological targets. The ether linkage offers metabolic stability, while the benzaldehyde group serves as a crucial synthetic handle for further molecular elaboration.
This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of derivatives of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, with a primary focus on its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. Furthermore, we will explore its potential in other therapeutic areas, offering researchers and drug development professionals a comprehensive resource for leveraging this privileged scaffold.
Part 1: Synthesis and Characterization
The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is most commonly achieved through a Williamson ether synthesis. This well-established reaction provides a reliable and scalable method for coupling a phenol with an alkyl halide.
Protocol 1: Synthesis of (S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This protocol details the synthesis of the enantiomerically pure (S)-isomer, which is a crucial building block for several therapeutic agents, including the SGLT2 inhibitor Empagliflozin.
Reaction Scheme:
Caption: Synthetic route to (S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
(R)-3-Hydroxytetrahydrofuran
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
Step 1: Tosylation of (R)-3-Hydroxytetrahydrofuran
-
To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate as a crude oil, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF (10 volumes), add potassium carbonate (1.5 eq).
-
Add the crude (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield (S)-4-((tetrahydrofuran-3-yl)oxy)benzaldehyde as a white to off-white solid.
Characterization Data:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.89 (s, 1H), 7.84 (d, J=8.8 Hz, 2H), 7.03 (d, J=8.8 Hz, 2H), 5.01-4.97 (m, 1H), 4.10-3.95 (m, 4H), 2.30-2.15 (m, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.8, 163.4, 132.1, 130.2, 115.3, 78.9, 72.8, 67.2, 32.5. |
| IR (KBr, cm⁻¹) | 3070, 2980, 2870, 1685 (C=O), 1600, 1580, 1250, 1160, 1080. |
| Mass Spec (ESI) | m/z 193.08 [M+H]⁺. |
Part 2: Application in the Development of SGLT2 Inhibitors
The most prominent application of the 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde scaffold is in the synthesis of SGLT2 inhibitors. SGLT2 is a protein primarily expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]
Empagliflozin: A Case Study
Empagliflozin is a potent and selective SGLT2 inhibitor that incorporates the (S)-4-((tetrahydrofuran-3-yl)oxy)benzyl moiety.[3] The synthesis of Empagliflozin highlights the utility of this scaffold as a key intermediate.
Retrosynthetic Analysis of Empagliflozin:
Caption: Retrosynthetic approach for Empagliflozin.
While the direct benzaldehyde derivative is not used in the most common synthetic routes to Empagliflozin, a closely related precursor, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, is a key intermediate.[4] The synthesis of this intermediate involves similar Williamson ether synthesis principles.
Protocol 2: In Vitro SGLT2 Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of compounds against SGLT2. A fluorescently labeled glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is used to measure glucose uptake in cells expressing SGLT2.[5]
Materials:
-
HK-2 cells (human kidney proximal tubule cell line)
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
2-NBDG
-
Sodium-containing buffer (e.g., HBSS)
-
Sodium-free buffer (e.g., HBSS with choline chloride replacing NaCl)
-
Test compounds
-
Reference inhibitor (e.g., Empagliflozin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells twice with sodium-free buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or reference inhibitor in sodium-containing buffer for 30 minutes at 37 °C. Include a vehicle control (e.g., DMSO).
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37 °C.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold sodium-free buffer to remove extracellular 2-NBDG.
-
Add 100 µL of sodium-free buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | SGLT2 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |
| Empagliflozin (Reference) | 1.3 | >2500 |
| Test Compound 1 | Value | Value |
| Test Compound 2 | Value | Value |
Structure-Activity Relationship (SAR) Insights
The tetrahydrofuran ring plays a critical role in the binding of Empagliflozin to SGLT2. The (S)-configuration is essential for optimal activity, as the (R)-isomer is significantly less potent.[6] The oxygen atom of the THF ring can act as a hydrogen bond acceptor, interacting with key residues in the SGLT2 binding pocket. Modifications to the THF ring can significantly impact potency and selectivity.
Part 3: Exploring Alternative Therapeutic Applications
While the 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde scaffold is well-established in the context of SGLT2 inhibition, its potential extends to other therapeutic areas. The benzaldehyde functionality allows for the synthesis of a wide range of derivatives, such as imines, oximes, and hydrazones, which can be screened against various biological targets.
Potential as Kinase Inhibitors
The "oxy-phenyl-aryl" motif is present in some kinase inhibitors. For instance, compounds with a similar core structure have been investigated as inhibitors of Checkpoint Kinase 2 (CHK2), a potential target in cancer therapy.[7] The benzaldehyde can be used as a starting point for the synthesis of heterocyclic structures that can interact with the ATP-binding site of kinases.
Experimental Workflow for Screening Kinase Inhibitors:
Caption: Workflow for identifying kinase inhibitors.
Conclusion and Future Perspectives
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and its derivatives represent a highly valuable class of compounds in drug discovery. The successful development of Empagliflozin underscores the potential of this scaffold in targeting transporters. The synthetic accessibility of the benzaldehyde group opens up avenues for the exploration of new therapeutic applications, particularly in the realm of kinase inhibition. Future research in this area should focus on expanding the diversity of derivatives and employing high-throughput screening methods to uncover novel biological activities. The insights and protocols provided in this guide serve as a foundation for researchers to further exploit the therapeutic potential of this privileged structural motif.
References
-
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. PubChem. (2023). Available at: [Link].
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. National Institutes of Health. (2018). Available at: [Link].
- Therapeutic oxy-phenyl-aryl compounds and their use. Google Patents. (2009).
-
SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review. PubMed. (2020). Available at: [Link].
-
Sodium-Glucose Transport 2 (SGLT2) Inhibitors. National Center for Biotechnology Information. (2023). Available at: [Link].
-
SGLT2 transporter, SGLT2 uptake assay. Solvo Biotechnology. (n.d.). Available at: [Link].
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- 4. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 [chemicalbook.com]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 2387332-20-7 | Benchchem [benchchem.com]
- 7. WO2009053694A1 - Therapeutic oxy-phenyl-aryl compounds and their use - Google Patents [patents.google.com]
Application Notes and Protocols: 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of specific structural motifs can unlock significant advancements in drug design and efficacy. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde represents a quintessential example of such a synergistic pairing. This molecule elegantly merges the versatile reactivity of a benzaldehyde core with the favorable pharmacokinetic properties imparted by a tetrahydrofuran (THF) moiety. The benzaldehyde functional group serves as a crucial synthetic handle, enabling a multitude of chemical transformations for the construction of complex molecular architectures.[1] Concurrently, the tetrahydrofuran ring, a prevalent feature in numerous natural products and FDA-approved drugs, often enhances metabolic stability, aqueous solubility, and the ability to form key hydrogen bond interactions with biological targets.[2]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. The primary focus will be on its pivotal role as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, exemplified by the highly successful antidiabetic agent, empagliflozin.
The Strategic Importance of the Tetrahydrofuran and Benzaldehyde Moieties
The constituent parts of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde each contribute distinct and valuable attributes to a drug candidate:
-
Benzaldehyde Core: The aldehyde group is a versatile precursor for a wide range of chemical reactions central to medicinal chemistry. These include reductive aminations to form secondary and tertiary amines, Wittig reactions to generate alkenes, and oxidation to carboxylic acids, providing numerous avenues for molecular elaboration.[1] The aromatic ring also allows for further substitution to fine-tune electronic and steric properties.
-
Tetrahydrofuran (THF) Moiety: As a saturated oxygen-containing heterocycle, the THF ring is more than just a simple linker. Its oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions within a protein's binding pocket.[2] Furthermore, the incorporation of a THF ring can improve a molecule's pharmacokinetic profile by increasing polarity and metabolic stability compared to more lipophilic carbocyclic analogs. Saturated heterocycles like THF are integral components of many biologically active molecules and are recognized for their ability to enhance drug-like properties.[2]
Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Detailed Protocol
The most direct and widely applicable method for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with a tetrahydrofuran ring bearing a leaving group at the 3-position.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized yet robust procedure derived from principles of organic synthesis and methodologies described in the context of preparing similar intermediates.[3][4]
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols for the common synthetic challenges encountered by researchers in medicinal chemistry and drug development. Our goal is to equip you with the foundational knowledge and practical insights required to navigate this synthesis successfully.
Overview of Synthetic Strategies
The synthesis of this key intermediate primarily involves forming an ether bond between 4-hydroxybenzaldehyde and a tetrahydrofuran-3-yl moiety. The two most prevalent and logical approaches are the Williamson Ether Synthesis and the Mitsunobu Reaction. Each method possesses a unique set of advantages and challenges, which we will explore in detail.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reactants | 4-hydroxybenzaldehyde, 3-halo/sulfonate-THF, Base | 4-hydroxybenzaldehyde, Tetrahydrofuran-3-ol, PPh₃, Azodicarboxylate |
| Key Challenge | Competing elimination (E2) reaction | Removal of stoichiometric byproducts (TPPO) |
| Stereochemistry | Inversion (Sₙ2) at the THF center | Inversion at the THF center[1][2] |
| Reagent Cost | Generally lower (uses common bases/solvents) | Higher (phosphine and azodicarboxylate reagents) |
| Reaction Temp. | Often requires heating | Typically 0°C to room temperature[3] |
| Workup Difficulty | Simpler; aqueous washes and extraction | Complex; requires chromatography or special techniques for byproduct removal |
Section 1: Williamson Ether Synthesis Route: FAQs & Troubleshooting
The Williamson ether synthesis is a classic and cost-effective method involving the Sₙ2 reaction of a phenolate with an alkyl halide or sulfonate.[4][5] However, the use of a secondary electrophile (the tetrahydrofuran-3-yl group) introduces a significant challenge: competition from the E2 elimination pathway.[6][7]
dot
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Yield for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Welcome to the dedicated technical support resource for the synthesis and optimization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve consistent and high-purity results.
I. Navigating Synthesis Challenges: A Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, presented in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield in the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde can stem from several factors, often related to the choice of synthetic route and reaction conditions. The most common methods for this etherification are the Williamson ether synthesis and the Mitsunobu reaction.
-
For Williamson Ether Synthesis:
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. Incomplete deprotonation leads to unreacted starting material.
-
Solution: Ensure you are using a suitable base and an appropriate base-to-substrate ratio (typically 1.5-2.5 equivalents). Weaker bases like potassium carbonate (K₂CO₃) are often effective and minimize side reactions.[1] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can increase the likelihood of side reactions.[1]
-
-
Poor Leaving Group on the Tetrahydrofuran Moiety: The efficiency of the Sₙ2 reaction is highly dependent on the quality of the leaving group. A halide (Br > Cl) or a sulfonate ester (tosylate, mesylate) is typically used.
-
Solution: If you are using a 3-halotetrahydrofuran, consider converting the corresponding 3-hydroxytetrahydrofuran to a tosylate or mesylate. These are excellent leaving groups and can significantly improve the reaction rate and yield.
-
-
Side Reactions: The primary competing reactions are E2 elimination of the alkylating agent and C-alkylation of the phenoxide.[1]
-
Solution: To minimize elimination, use a less sterically hindered base and maintain the lowest effective reaction temperature. To favor O-alkylation over C-alkylation, the choice of solvent and counter-ion is crucial. Polar aprotic solvents like DMF or acetonitrile are generally preferred.
-
-
-
For Mitsunobu Reaction:
-
Suboptimal Reagent Stoichiometry: The stoichiometry of the alcohol, phenol, triphenylphosphine (PPh₃), and azodicarboxylate (DEAD or DIAD) is critical.
-
Solution: Typically, 1.5 equivalents of both PPh₃ and the azodicarboxylate relative to the limiting reagent (either 3-hydroxytetrahydrofuran or 4-hydroxybenzaldehyde) are used to drive the reaction to completion.[2]
-
-
Steric Hindrance: While generally efficient for secondary alcohols, significant steric bulk around the reaction center can hinder the formation of the key intermediates.
-
Solution: Ensure the reaction is run at an appropriate concentration to favor the desired intermolecular reaction. In some cases, using a less bulky phosphine or azodicarboxylate reagent may be beneficial.
-
-
Question 2: I am observing a significant amount of a byproduct that appears to be a C-alkylated isomer. How can I improve the regioselectivity for O-alkylation?
C-alkylation is a common side reaction when working with phenoxides, which can act as ambident nucleophiles. The ortho-position of the phenol is often susceptible to electrophilic attack.
-
Solvent Choice: The solvent plays a critical role in influencing the site of alkylation.
-
Recommendation: Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor O-alkylation. These solvents solvate the cation, leaving the phenoxide oxygen more exposed and nucleophilic. In contrast, protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic.
-
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Recommendation: Larger, softer cations like cesium (from Cs₂CO₃) can sometimes increase the proportion of O-alkylation compared to smaller, harder cations like lithium or sodium.
-
Question 3: My reaction is sluggish and requires extended heating, which seems to be causing decomposition of my product. What can I do to accelerate the reaction under milder conditions?
-
For Williamson Ether Synthesis:
-
Phase-Transfer Catalysis: For reactions that are slow or require high temperatures, a phase-transfer catalyst (PTC) can be highly effective. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate at lower temperatures.
-
Choice of Leaving Group: As mentioned, switching from a halide to a tosylate or mesylate on the tetrahydrofuran ring will make it significantly more reactive, allowing for lower reaction temperatures and shorter reaction times.
-
-
For Mitsunobu Reaction:
-
Reagent Addition Order: The order of reagent addition is crucial for the successful formation of the reactive intermediates.
-
Recommendation: Typically, the alcohol (3-hydroxytetrahydrofuran), the phenol (4-hydroxybenzaldehyde), and triphenylphosphine are dissolved in the solvent first, and the azodicarboxylate is added slowly to the cooled solution.[2] This ensures the formation of the desired phosphonium salt intermediate.
-
-
Question 4: I am concerned about the stability of the tetrahydrofuran ring under my reaction conditions. What are the potential side reactions and how can I avoid them?
The tetrahydrofuran ring is generally stable, but it can undergo ring-opening under certain conditions.
-
Acid-Catalyzed Ring Opening: Strong acids can protonate the ether oxygen, leading to nucleophilic attack and ring cleavage. This is not a major concern in the typically basic Williamson synthesis or the neutral/mildly acidic Mitsunobu reaction.
-
Base-Mediated Ring Opening: While less common, very strong bases at high temperatures could potentially promote ring-opening, although this is generally not a significant pathway for simple tetrahydrofuran derivatives.
-
Recommendation: To ensure the stability of the tetrahydrofuran moiety, it is best to use the mildest effective base (e.g., K₂CO₃) and the lowest necessary temperature to achieve a reasonable reaction rate. Avoid excessively harsh basic conditions for prolonged periods.
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: Williamson ether synthesis or the Mitsunobu reaction?
Both routes are viable and the choice often depends on the availability of starting materials and the desired scale of the reaction.
-
Williamson Ether Synthesis: This is often the more cost-effective and scalable method, especially for industrial applications. It is a classic and well-understood reaction. However, it may require harsher conditions (heat, strong base) and the preparation of an activated tetrahydrofuran derivative (e.g., 3-tosyloxytetrahydrofuran).
-
Mitsunobu Reaction: This reaction is known for its mild conditions and generally high yields for a wide range of substrates.[3][4] It is an excellent choice for laboratory-scale synthesis, especially when dealing with sensitive functional groups. The main drawbacks are the cost of the reagents (triphenylphosphine and azodicarboxylates) and the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can sometimes complicate purification.[5]
Q2: Can I use 3-chlorotetrahydrofuran directly in a Williamson ether synthesis with 4-hydroxybenzaldehyde?
Yes, 3-chlorotetrahydrofuran can be used, but the reaction may be slower compared to using 3-bromotetrahydrofuran or 3-tosyloxytetrahydrofuran due to the lower reactivity of the C-Cl bond as a leaving group. To compensate, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, which converts the chloride to the more reactive iodide.
Q3: What is the role of triphenylphosphine oxide in the Mitsunobu reaction, and how can I effectively remove it during workup?
Triphenylphosphine oxide (TPPO) is a byproduct of the Mitsunobu reaction, formed from the oxidation of triphenylphosphine. TPPO is often a crystalline solid but can be challenging to remove completely from the desired product due to its polarity and solubility in many organic solvents.
-
Removal Strategies:
-
Crystallization: If your product is a solid, recrystallization is often an effective method to separate it from TPPO.
-
Chromatography: Flash column chromatography is a common method for removing TPPO. A non-polar eluent system can often be used to elute the desired ether while retaining the more polar TPPO on the silica gel.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like diethyl ether or hexanes. After concentrating the reaction mixture, dissolving the residue in a minimal amount of a solvent in which your product is soluble but TPPO is not, can lead to the precipitation of TPPO.
-
III. Experimental Protocols & Data
Protocol 1: Williamson Ether Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Step 1: Preparation of 3-Tosyloxytetrahydrofuran (if starting from 3-hydroxytetrahydrofuran)
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-tosyloxytetrahydrofuran, which can often be used in the next step without further purification.
Step 2: Etherification
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 3-tosyloxytetrahydrofuran (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.[6]
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | User Defined |
| Potassium Carbonate | 138.21 | 2.0 | Calculated |
| 3-Tosyloxytetrahydrofuran | 242.29 | 1.1 | Calculated |
| DMF | - | - | Sufficient Volume |
Protocol 2: Mitsunobu Reaction for the Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This protocol is suitable for smaller scale syntheses and offers mild reaction conditions.
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq), 3-hydroxytetrahydrofuran (1.2 eq), and triphenylphosphine (1.5 eq) in dry tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the product from triphenylphosphine oxide and the DIAD byproduct.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | User Defined |
| 3-Hydroxytetrahydrofuran | 88.11 | 1.2 | Calculated |
| Triphenylphosphine | 262.29 | 1.5 | Calculated |
| DIAD | 202.21 | 1.5 | Calculated |
| THF | - | - | Sufficient Volume |
IV. Visualization of Key Processes
Reaction Mechanism: Williamson Ether Synthesis
Caption: Williamson ether synthesis of the target molecule.
Experimental Workflow: Optimization Strategy
Caption: A decision tree for troubleshooting low reaction yields.
V. Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.88 (s, 1H, -CHO)
-
δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H ortho to -CHO)
-
δ 7.01 (d, J = 8.8 Hz, 2H, Ar-H ortho to -O-)
-
δ 4.90-5.00 (m, 1H, -O-CH- of THF)
-
δ 3.90-4.10 (m, 4H, -CH₂-O-CH₂- of THF)
-
δ 2.10-2.30 (m, 2H, -CH₂- of THF)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 190.8 (C=O)
-
δ 163.5 (Ar-C-O)
-
δ 132.0 (Ar-CH)
-
δ 130.5 (Ar-C)
-
δ 115.0 (Ar-CH)
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δ 78.0 (-O-CH- of THF)
-
δ 68.0 (-O-CH₂- of THF)
-
δ 32.0 (-CH₂- of THF)
-
-
IR (KBr, cm⁻¹):
-
~2900-2800 (C-H stretch, aldehyde)
-
~1685 (C=O stretch, aldehyde)
-
~1600, 1580 (C=C stretch, aromatic)
-
~1250 (C-O-C stretch, aryl ether)
-
~1100 (C-O-C stretch, cyclic ether)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ at m/z = 192.08
-
VI. References
-
Supporting Information for a chemical publication. (n.d.). Royal Society of Chemistry.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Schmalz, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Supporting Information for RSC Advances. (2013). Royal Society of Chemistry.
-
Wikipedia. (2023, December 27). Mitsunobu reaction. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7279. [Link]
-
Li, J., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry, 17(4), 263-278. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Supporting Information for a chemical publication. (n.d.).
-
U.S. Patent No. 4,261,901. (1981). Synthesis of tetrahydrofuran.
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540. [Link]
-
MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
U.S. Patent No. 4,626,601. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Chemistry Stack Exchange. (2025). Why the C-alkylated product is not formed?. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT. [Link]
-
Jenkins, I. D., & G-Whitham. (2016). The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. Australian Journal of Chemistry, 34(4), 835-843. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy-. [Link]
-
U.S. Patent No. 10,738,021. (2020). Preparation of TMTHF.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
U.S. Patent No. 7,214,670. (2007). SGLT2 inhibitors and method.
-
ResearchGate. (n.d.). FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). [Link]
-
U.S. Patent No. 6,359,155. (2002). Process for the preparation of 3-hydroxytetrahydrofuran.
-
The Organic Chemistry Tutor. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. [Link]
-
U.S. Patent No. 6,184,421. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
-
U.S. Patent No. 9,399,629. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran.
-
SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. [Link]
-
Wikipedia. (2023, November 28). 4-Hydroxybenzaldehyde. [Link]
-
Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
-
NIST. (n.d.). Benzaldehyde, 3,4-dihydroxy-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rsc.org [rsc.org]
- 8. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Identification and characterization of byproducts in "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde" synthesis
Technical Support Center: Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification and characterization of potential byproducts, offering practical troubleshooting advice and detailed analytical protocols to ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the most common synthetic route for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde?
A1: The most prevalent and industrially relevant method is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium or potassium salt of 4-hydroxybenzaldehyde (the phenoxide) is reacted with a 3-halo-tetrahydrofuran (e.g., 3-bromotetrahydrofuran) or a tetrahydrofuran-3-yl sulfonate ester (e.g., tosylate, mesylate) in a polar aprotic solvent like DMF or acetonitrile.[2][3]
Q2: What are the critical reaction parameters to control?
A2: Key parameters include:
-
Base Selection: A strong enough base is required to fully deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[3] Incomplete deprotonation will result in unreacted starting material.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate.[4] However, excessively high temperatures can promote side reactions, such as elimination or decomposition.
-
Stoichiometry: A slight excess of the tetrahydrofuran electrophile is sometimes used to drive the reaction to completion, but a large excess can lead to byproducts and complicate purification.
-
Solvent Purity: The solvent should be anhydrous, as water can quench the phenoxide and hydrolyze the electrophile.
Q3: My reaction yields are consistently low. What are the first things I should check?
A3: Low yields are often traced back to a few common issues:
-
Reagent Quality: Verify the purity of your 4-hydroxybenzaldehyde and the stability of your tetrahydrofuran electrophile. Alkyl halides can degrade over time.
-
Inefficient Deprotonation: Ensure your base is active and the reaction medium is sufficiently anhydrous. If using K₂CO₃, ensure it is finely powdered and dry.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-hydroxybenzaldehyde spot/peak is consumed.
-
Workup Losses: Ensure your extraction and purification procedures are optimized to minimize product loss. The product has moderate polarity, so choose your extraction solvents accordingly.
Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a deeper dive into specific problems, focusing on the logic of byproduct formation and characterization.
Issue 1: An unexpected peak is observed in the HPLC/LC-MS analysis with a mass significantly higher than the product.
Possible Cause: Formation of a dialkylated byproduct.
Causality: The starting material, 4-hydroxybenzaldehyde, possesses two potentially nucleophilic sites after the initial etherification: the aldehyde and the aromatic ring. While less likely under standard Williamson conditions, a second molecule of the tetrahydrofuran electrophile could react. A more plausible high-molecular-weight byproduct is the etherification of another 4-hydroxybenzaldehyde molecule, forming a bis-aryl ether, if the electrophile has a leaving group that can be displaced. However, the most common high MW impurity is often related to impurities in the starting materials or oligomerization.[5]
Identification & Characterization Strategy:
-
Mass Spectrometry (MS): Determine the exact mass of the impurity. A high-resolution mass spectrometer (HRMS) can provide the elemental formula. Check if the mass corresponds to the addition of another tetrahydrofuran group or another benzaldehyde moiety.
-
NMR Spectroscopy (¹H & ¹³C): Isolate the impurity by preparative HPLC or careful column chromatography. The ¹H NMR spectrum would likely show additional signals in the aliphatic region corresponding to a second tetrahydrofuran ring.
Mitigation Strategy:
-
Carefully control the stoichiometry of the reactants. Avoid using a large excess of the tetrahydrofuran electrophile.
-
Ensure the purity of the 4-hydroxybenzaldehyde starting material.
Issue 2: A peak with a mass corresponding to (Product - H₂O) is observed, particularly in GC-MS.
Possible Cause: Elimination of the tetrahydrofuran ring to form a dihydrofuran derivative.
Causality: Under acidic conditions or at high temperatures (especially in a GC inlet), the tetrahydrofuran moiety can undergo acid-catalyzed dehydration. The 3-hydroxy group on the tetrahydrofuran starting material can also undergo elimination before the etherification reaction, leading to 2,3-dihydrofuran or 2,5-dihydrofuran, which could then participate in side reactions.[6]
Identification & Characterization Strategy:
-
LC-MS vs. GC-MS: Compare the chromatograms. If the peak is prominent in GC-MS but absent or minor in LC-MS, it is likely a thermal degradation product formed in the GC inlet.
-
NMR Spectroscopy: The ¹H NMR of this byproduct would show characteristic vinyl proton signals (alkene peaks) that are absent in the desired product.
Mitigation Strategy:
-
Avoid acidic conditions during workup and purification. Use a mild bicarbonate wash to neutralize any residual acid.
-
For analytical characterization, prioritize HPLC over GC to avoid on-instrument degradation.[7][8]
-
If distillation is used for purification, perform it under reduced pressure to keep the temperature low.
Issue 3: Unreacted 4-hydroxybenzaldehyde remains even after prolonged reaction times.
Possible Cause: Incomplete reaction due to base, solvent, or competing side reactions.
Causality:
-
Base Inefficiency: The chosen base (e.g., K₂CO₃) may not be strong enough or its reactivity may be hampered by poor solubility or water content.
-
Leaving Group: The leaving group on the tetrahydrofuran electrophile may not be sufficiently reactive (e.g., Cl is less reactive than Br, I, or OTs).
-
Competing Elimination: If using a sterically hindered or strong base, it could promote an E2 elimination reaction on the tetrahydrofuran electrophile, consuming the reagent without forming the desired product.[1]
Mitigation Strategy:
-
Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[3]
-
Use a more reactive electrophile, such as 3-iodotetrahydrofuran or tetrahydrofuran-3-yl tosylate.
-
Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a carbonate base to improve solubility and reaction rate.
Part 3: Byproduct Characterization Workflow
When an unknown impurity is detected, a systematic approach is crucial for its identification.
Workflow Diagram
Caption: Systematic workflow for the identification and mitigation of unknown byproducts.
Part 4: Analytical Protocols
Protocol 1: HPLC-UV/MS Method for In-Process Monitoring and Purity Analysis
This method is suitable for separating the starting materials, product, and common byproducts.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for phenolic and aldehydic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 20% B to 95% B over 15 minutes, hold 5 min | A gradient is necessary to elute both the polar starting material (4-hydroxybenzaldehyde) and the less polar product and byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | Benzaldehyde derivatives have strong absorbance at these wavelengths.[10] |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for these molecules. Positive mode will detect protonated molecules [M+H]⁺. |
Sample Preparation: Dilute a small aliquot of the reaction mixture in 50:50 Acetonitrile:Water to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Table of Potential Byproducts and Their Expected Masses
| Compound Name | Structure | Likely Formation Route | Expected Mass [M+H]⁺ |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Unreacted Starting Material | 123.04 |
| 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | C₁₁H₁₂O₃ | Product | 193.08 |
| 4-(2,3-Dihydrofuran-3-yloxy)benzaldehyde | C₁₁H₁₀O₃ | Elimination from THF moiety | 191.06 |
| 1,4-Bis((tetrahydrofuran-3-yl)oxy)benzene | C₁₄H₁₈O₄ | Reaction with hydroquinone impurity | 251.12 |
References
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde....
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde....
- BenchChem. (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- RSC Advances. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Korean Journal of Anesthesiology. (1973). Study on the Impurities in Anesthetic Diethyl Ether.
- BenchChem. (2025). Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis.
- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Homework.Study.com. (n.d.). What is the major organic product which results when tetrahydrofuran is reacted with excess HBr?.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
- Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sources
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Empagliflozin Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of empagliflozin intermediates. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis of this critical SGLT2 inhibitor, offering practical, field-tested solutions and detailed protocols. Our approach is rooted in explaining the fundamental chemistry behind each step, empowering you to not only solve current issues but also anticipate and prevent future setbacks.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific, frequently encountered problems in the common synthetic pathways to empagliflozin. Each issue is presented in a question-and-answer format, providing a direct solution and the scientific rationale behind it.
Issue 1: Low Yield and Impurity Formation in Aglycone Synthesis via Friedel-Crafts Acylation
Question: We are experiencing low yields and the formation of a significant positional isomer impurity during the Friedel-Crafts acylation of fluorobenzene with 2-chloro-5-iodobenzoyl chloride. How can we optimize this critical C-C bond formation step?
Answer: This is a classic challenge in Friedel-Crafts chemistry where regioselectivity is paramount. The formation of the undesired ortho-isomer alongside your target para-isomer is a common side reaction.[1][2] Optimization hinges on controlling the reaction kinetics and thermodynamics through careful selection of the Lewis acid, solvent, and temperature.
Core Problem: The acylation of fluorobenzene can yield both the desired 4-fluoro and the undesired 2-fluoro benzophenone derivatives. The choice of a Lewis acid and reaction conditions can significantly influence this ratio. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity.[3]
Recommended Solution & Causality:
-
Lewis Acid & Solvent System: A titanium tetrachloride (TiCl₄) system in a solvent like dichloromethane (DCM) has been shown to proceed more cleanly than traditional AlCl₃ methods for this class of compounds.[3] TiCl₄ can offer better regioselectivity in certain functionalized systems.
-
Temperature Control: Maintaining the reaction temperature between 15-20°C is crucial.[1] Lower temperatures slow the reaction rate, which can enhance selectivity for the thermodynamically favored para-product and minimize the formation of the kinetic ortho-product to less than 1%.[1]
-
Purification: The desired para-isomer can be effectively purified by recrystallization. A common and effective method is recrystallization from aqueous isopropanol or ethanol, which selectively crystallizes the target compound, leaving the more soluble isomer in the mother liquor.[1][4]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Outcome |
| Lewis Acid | AlCl₃ | AlCl₃ | --- |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | --- |
| Temperature | 35-40°C | 15-20°C | Reduced positional isomer from >5% to <1% |
| Purification | Chromatography | Recrystallization (Ethanol) | Achieved >99% purity without chromatography |
Issue 2: Formation of Deshalo Impurity During Grignard/Lithiation Coupling
Question: During the coupling of the aryl lithium or Grignard species with the protected gluconolactone, we are observing a significant amount of a des-iodo or des-bromo impurity. What is the cause, and how can it be minimized?
Answer: The formation of a deshalo impurity is a well-documented issue when working with highly reactive organometallic reagents.[1] The root cause is almost always the presence of a proton source, most commonly residual water, which quenches the organometallic intermediate before it can react with the electrophile (the gluconolactone).
Core Problem: The aryl lithium or Grignard reagent is a powerful base. It will readily react with any available acidic proton. Water (H₂O) is a common contaminant in solvents and on glassware and will protonate your organometallic reagent (Ar-M), converting it to the deshalo arene (Ar-H) and generating a metal hydroxide (M-OH).
Recommended Solution & Causality:
-
Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried immediately before use. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in sealed, anhydrous-grade bottles.
-
Reagent Choice: Using n-butyllithium (n-BuLi) for the lithiation can be advantageous.[1] A slight excess of n-BuLi can help consume any trace amounts of water present in the starting material or solvent before the main reaction proceeds, thereby suppressing the formation of the deshalo impurity to acceptable levels (e.g., <6%).[1]
-
Process Control: Consider using molecular sieves in the reaction setup to scavenge any moisture that may be introduced.[5] For large-scale operations, flow chemistry processes can offer better control over moisture and temperature, minimizing side reactions.[5]
Issue 3: Poor Stereoselectivity (α/β Anomer Formation) in the Final Reduction Step
Question: The stereoselective reduction of our hemiacetal or methyl glycopyranoside intermediate is yielding a mixture of the desired β-anomer and the undesired α-anomer of empagliflozin. How can we improve the β-selectivity?
Answer: Achieving high β-selectivity is arguably the most critical and challenging step in the synthesis of C-glycoside SGLT2 inhibitors.[1] The formation of the α-anomer is the most common process-related impurity.[1][6] The stereochemical outcome is dictated by the choice of reducing agent and Lewis acid, which together control the facial selectivity of the hydride attack on the intermediate oxocarbenium ion.
Core Problem: The hemiacetal intermediate exists in equilibrium with a planar oxocarbenium ion. Hydride can attack this ion from either the top (α-face) or bottom (β-face). To achieve high β-selectivity, the hydride must be delivered preferentially to the α-face.
Recommended Solution & Causality:
-
Optimized Reductant/Lewis Acid System: The combination of a silane reducing agent, typically triethylsilane (Et₃SiH), with a carefully chosen Lewis acid is the industry standard.
-
Aluminum Trichloride (AlCl₃): AlCl₃ is a highly effective Lewis acid for this reduction. It has been shown to be less sensitive to trace amounts of water compared to other Lewis acids and gives comparable, high-selectivity results.[5][7] An AlCl₃-promoted reduction can reliably produce the desired β-anomer in high yield.[7][8]
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is also a common choice, but the reaction can be highly sensitive to water, which can promote the formation of furanoside byproducts.[5][9] If using BF₃·OEt₂, the inclusion of molecular sieves is highly recommended to ensure strictly anhydrous conditions.[5]
-
-
Understanding the Mechanism (Anomeric Effect): The preferential formation of the β-C-glucoside is often explained by the anomeric effect. The Lewis acid coordinates to the anomeric oxygen, facilitating its departure and the formation of the oxocarbenium ion. The hydride from Et₃SiH then attacks, and for steric and electronic reasons, the attack from the axial (α) direction is favored, leading to the equatorial (β) C-glycoside product.[1]
-
Purification Strategy: If an anomeric mixture is obtained, purification can be difficult. One patented strategy involves acetylating the anomeric mixture, followed by selective crystallization of the acetylated β-anomer, and then a final deacetylation step to yield the pure product.[1] However, optimizing the reduction step to avoid this is far more efficient.
Caption: A simplified workflow of a common empagliflozin synthesis, highlighting critical stages prone to specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for empagliflozin synthesis, and what are their associated challenges?
A1: The primary starting materials are typically a substituted benzoic acid and a chiral tetrahydrofuran derivative.
-
2-Chloro-5-iodobenzoic acid: The synthesis of this material can be multi-stepped and involve challenging reactions like nitration and Sandmeyer reactions, which require careful control of regioselectivity and handling of potentially hazardous reagents.[1]
-
(S)-3-hydroxytetrahydrofuran: This chiral building block is crucial for the final molecule's efficacy. However, it can be an expensive starting material, significantly impacting the overall cost of goods for the synthesis.[1][10]
Q2: What are the major classes of impurities encountered in Empagliflozin synthesis?
A2: Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from side reactions during the synthesis. The most critical are the α-anomer of empagliflozin, positional isomers from the Friedel-Crafts acylation, and deshalo impurities from the organometallic coupling step.[1]
-
Degradation Products: These can form during storage or under stress conditions (acidic, basic, oxidative). Forced degradation studies are essential to identify these.[11]
-
Starting Material and Intermediate Impurities: Residual starting materials or intermediates that are carried through the synthetic sequence without being fully removed.
Q3: Are there effective non-chromatographic purification methods for intermediates and the final API?
A3: Yes, avoiding column chromatography is highly desirable for industrial-scale production. The primary methods are:
-
Recrystallization: This is the most common and effective method. Many intermediates and empagliflozin itself can be purified to >99.5% by recrystallizing from suitable solvent systems like ethanol, isopropanol/water, or acetonitrile/water.[1][5]
-
Co-crystal Formation: In some cases, forming a co-crystal with a suitable conformer can be a powerful purification technique to isolate the desired compound with very high purity.[1]
Q4: What analytical techniques are recommended for monitoring reaction progress and impurity profiling?
A4: A robust analytical strategy is key.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A stability-indicating HPLC method is essential for separating the main compound from all known impurities and degradation products.[11][12] Reverse-phase columns (e.g., C18) are commonly used.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product. It is particularly useful for determining the ratio of α and β anomers, as the anomeric protons have distinct chemical shifts and coupling constants.[6]
-
Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to identify unknown impurities by providing accurate mass data.
Caption: A decision-making workflow for troubleshooting and improving the crucial stereoselective reduction step.
Key Experimental Protocols
The following protocols are representative examples based on literature procedures and are intended for informational purposes. Researchers must adapt them to their specific laboratory conditions and scale.
Protocol 1: Optimized Friedel-Crafts Acylation for Aglycone Precursor [4]
-
Convert commercial 5-iodo-2-chlorobenzoic acid to its corresponding acid chloride using a standard agent like oxalyl chloride or thionyl chloride.
-
In a separate, dry, inert-atmosphere reactor, charge fluorobenzene (as solvent and reactant) and cool to 0-5°C.
-
Slowly add aluminum chloride (AlCl₃) while maintaining the temperature.
-
Add the previously prepared acid chloride dropwise over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to slowly warm to 15-20°C and stir for 4-6 hours, monitoring by HPLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from aqueous isopropanol to yield the desired (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone with high purity.
Protocol 2: Stereoselective Reduction of the β-Glycopyranoside Intermediate [7][8]
-
To a dry, inert-atmosphere reactor, add the β-anomeric methyl glycopyranoside intermediate and a solvent mixture of dichloromethane and acetonitrile (e.g., 1:1 v/v).
-
Cool the solution to 0-10°C.
-
Add aluminum chloride (AlCl₃) portion-wise, followed by the slow, dropwise addition of triethylsilane (Et₃SiH). An exotherm may be observed.
-
Maintain the temperature between 20-30°C and stir for 1-2 hours. Monitor the disappearance of the starting material by HPLC or TLC.
-
Once the reaction is complete, quench by carefully adding water or an aqueous base solution, controlling the temperature.
-
Filter the mixture if solids (aluminum salts) are present.
-
Separate the organic layer, wash sequentially with dilute acid, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude empagliflozin can be purified by recrystallization from a suitable solvent like ethanol to yield the pure β-anomer.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Industrial Production of Empagliflozin Intermediates. BenchChem. 14
-
Hrapchak, M., et al. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12). Link
-
Silva, F., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 477-496. Link
-
CN115232179A - Preparation method of empagliflozin intermediate impurity. Google Patents. Link
-
EP4023644A1 - Process for the preparation of a pharmaceutical agent. (2022). European Patent Office. Link
-
Bak, A., et al. (2014). ChemInform Abstract: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. ChemInform, 45(48). Link
-
Shi, K., et al. (2018). Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals, 49(08), 1100. Link
-
CN106928131A - Synthesis process for empagliflozin. (2017). Google Patents. Link
-
CN111548170A - Synthesis method of Empagliflozin intermediate. (2020). Google Patents. Link
-
Sree, G. J., et al. (2022). Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks. Link
-
Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(19), 17288–17295. Link
-
WO2023005587A1 - Synthesis method for empagliflozin key intermediate. (2023). Google Patents. Link
-
CN111410639B - Preparation method of empagliflozin intermediate impurity. (2020). Google Patents. Link
-
Empagliflozin synthesis. (n.d.). ChemicalBook. Link
-
Peng, P., et al. (2022). Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Organic Preparations and Procedures International, 54(3), 203-219. Link
-
Kumar, S., et al. (2022). Future technology based HPLC Analytical Procedures and Pharmaceutical Description of Empagliflozin. Journal of Pharmaceutical Negative Results, 13, 1453-1461. Link
-
Jardiance® (empagliflozin) tablets. (n.d.). Boehringer Ingelheim. Link
-
CN110655511B - Preparation and refining method of high-purity empagliflozin. (2020). Google Patents. Link
-
Kumar, A., et al. (2024). A Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Empagliflozin in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 13(9), 1539-1550. Link
-
Kumar, V., et al. (2023). Analytical Method Development and Validation for Simultaneous Estimation of Empagliflozin and Linagliptin in Bulk Drug and in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 13(2), 114-119. Link
-
Intermediate precision of the analytical method for a sample containing empagliflozin. (n.d.). ResearchGate. Link
-
Chen, Y., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. Link
Sources
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- 4. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Achieving High Purity of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde. As a key intermediate in various synthetic pathways, its purity is paramount for ensuring the reliability of downstream reactions and the quality of the final products. This document provides a series of troubleshooting guides and in-depth protocols to address common purification challenges.
Section 1: Frequently Asked Questions - Initial Workup & Common Impurities
This section addresses the most frequent issues encountered after the initial synthesis, which is typically a Williamson ether synthesis between 4-hydroxybenzaldehyde and a tetrahydrofuran-3-yl precursor with a suitable leaving group (e.g., tosylate, halide).[1][2][3]
Q1: After my reaction workup, I see a significant amount of a white, crystalline solid that is poorly soluble in my extraction solvent (e.g., ethyl acetate, DCM). What is it and how do I remove it?
Answer: This is almost certainly 4-((tetrahydrofuran-3-yl)oxy)benzoic acid , the oxidation product of your target aldehyde. Benzaldehyde derivatives are notoriously susceptible to air oxidation, a process that can occur during the reaction, workup, or even storage.[4][5][6] The resulting carboxylic acid is significantly more polar and less soluble in common organic solvents than the parent aldehyde.
Causality: The aldehyde functional group (-CHO) has a proton that can be readily abstracted by radical mechanisms, especially in the presence of oxygen. This initiates an oxidation cascade that terminates at the more stable carboxylic acid (-COOH).
Solution: The most effective way to remove this acidic impurity is by performing a basic aqueous wash. By converting the carboxylic acid and any unreacted 4-hydroxybenzaldehyde into their corresponding water-soluble salts, they can be efficiently extracted from the organic phase.
See Protocol 1: Basic Aqueous Wash for Acidic Impurity Removal.
Q2: My crude ¹H NMR spectrum shows a singlet around 9.8-10.0 ppm (product aldehyde) but also unreacted 4-hydroxybenzaldehyde. Will column chromatography be sufficient to separate them?
Answer: While column chromatography can separate these compounds, it is not the most efficient first step. 4-hydroxybenzaldehyde is phenolic and therefore acidic (pKa ≈ 9-10). It will readily deprotonate upon treatment with a mild base like sodium bicarbonate or sodium carbonate.[4] This makes it highly water-soluble as its sodium salt.
Recommendation: It is far more efficient to remove the bulk of the unreacted 4-hydroxybenzaldehyde with the same basic aqueous wash used to remove the benzoic acid impurity (Protocol 1) before proceeding to chromatography. This pre-purification step reduces the amount of material loaded onto the column, leading to better separation and saving significant time and solvent.
Q3: My product is an oil even after removing all solvent under high vacuum. How can I get it to solidify or crystallize?
Answer: The physical state of a compound (solid vs. oil) is highly dependent on its purity. The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. Assuming you have already removed acidic impurities and residual starting materials, the remaining contaminants are likely neutral, structurally similar side-products from the synthesis.
Troubleshooting Steps:
-
Confirm Purity: Analyze the oil by Thin Layer Chromatography (TLC). If you see multiple spots, further purification is necessary. Column chromatography is the next logical step.
-
Induce Crystallization: If the material is of high purity (>95% by NMR/LCMS) but remains an oil, it may be reluctant to crystallize. Try the following:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites.[7]
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil.
-
Solvent Treatment: Dissolve the oil in a minimal amount of a volatile, non-polar solvent like hexane or diethyl ether, then slowly evaporate the solvent under a gentle stream of nitrogen. This can help molecules align into a crystal lattice. If this fails, proceed to a full recrystallization.
-
See Protocol 2: Column Chromatography and Protocol 3: Recrystallization.
Section 2: Troubleshooting Guide for Advanced Purification
This section provides solutions for more challenging purification scenarios, particularly those involving column chromatography and recrystallization.
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying your crude 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde.
Caption: Decision tree for purification workflow.
Q4: My compound is streaking or degrading on the silica gel column. What is happening and how can I prevent it?
Answer: This is a classic problem caused by the acidic nature of standard silica gel. Aldehydes can be sensitive to acid, potentially leading to degradation or polymerization on the column.[4] The ether linkage, while generally stable, could also be susceptible under strongly acidic conditions.
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your mobile phase (eluent).[8] The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute without degradation.
-
Use a Different Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase.
-
Neutral Alumina: A good alternative for acid-sensitive compounds. You may need to re-screen for an appropriate solvent system.
-
Deactivated Silica: You can prepare this by flushing the packed column with your eluent system containing 1-3% triethylamine before loading your sample.[8]
-
Q5: I can't find a single solvent that works for recrystallization. My product is either completely soluble or completely insoluble. What should I do?
Answer: This is a common scenario that calls for a two-solvent (or binary) recrystallization system .[9] The principle is to find one solvent ("solvent A") in which your compound is highly soluble, and a second solvent ("anti-solvent" or "solvent B") in which it is poorly soluble, with the two solvents being miscible.
Procedure:
-
Dissolve your compound in the minimum amount of hot "solvent A".
-
While the solution is still hot, add the "anti-solvent B" dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of "solvent A" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility decreases.
Common Solvent Systems for Aromatic Aldehydes:
Section 3: Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Acidic Impurity Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel (roughly half the volume of the organic layer).[4]
-
Note: If using sodium carbonate with significant acidic impurity, CO₂ gas will evolve. Invert the funnel and vent frequently to release pressure.
-
-
Extraction: Shake the funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying & Evaporation: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pre-purified product.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
Caption: General workflow for flash column chromatography.
-
Solvent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.[8] This ensures the compound will move down the column but not too quickly.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (via a pump or inert gas) to begin elution. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitoring: Spot each fraction (or every few fractions) onto a TLC plate to monitor the separation.
-
Isolation: Once the fractions containing the pure product are identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Table 1: Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system (Rf too high or too low). | Re-optimize the eluent using TLC. If separation is difficult, try a shallower solvent gradient.[8][12] |
| Column was poorly packed (cracks, air bubbles). | Repack the column carefully, ensuring a homogenous bed of silica. | |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[12] |
| Product Degradation | Silica gel is too acidic. | Add 0.5-1% triethylamine to the eluent or switch to neutral alumina.[4][8] |
| Compound Elutes with Solvent Front | Eluent is too polar. | Start with a much less polar solvent system (e.g., higher hexane ratio). |
Protocol 3: Recrystallization for Final Polishing
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.[7] The ideal solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (n.d.).
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
- preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. (n.d.).
- Purification of benzaldehyde? - Sciencemadness.org. (2015).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- purification of benzaldehyde and acetone - ECHEMI. (n.d.).
- Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.).
- Purification: Tips for Flash Column Chromatography - University of Rochester. (n.d.).
- Technical Support Center: Purification of Benzaldehyde - Benchchem. (n.d.).
- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).
- column chromatography & purification of organic compounds - YouTube. (2021).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014).
- Williamson ether synthesis - Wikipedia. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022).
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
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- 8. Purification [chem.rochester.edu]
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- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Side reactions to consider when using "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde"
Welcome to the technical support guide for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (CAS No. 1248462-73-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As an intermediate in the synthesis of complex molecules, such as impurities of pharmaceuticals like Empagliflozin, understanding its reactivity and potential side reactions is critical for success.[1][2][3][4] This guide provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and the chemical principles governing its behavior.
Compound Reactivity Overview
The reactivity of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is dominated by three key structural features: the aldehyde group, the aromatic ring, and the ether linkage to the tetrahydrofuran (THF) moiety. The interplay between these groups dictates the molecule's behavior under various reaction conditions.
-
Aldehyde Group : This is the primary site for nucleophilic addition, condensation, oxidation, and reduction reactions. The para-alkoxy group acts as a powerful electron-donating group (EDG) through resonance.[5][6] This electronic effect increases the electron density of the aromatic ring but decreases the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde, making it less reactive towards nucleophiles.[5] Conversely, this electron-donating nature makes the aldehyde more susceptible to oxidation.[5]
-
Aromatic Ether Linkage : The bond between the phenyl ring and the THF moiety is a potential point of vulnerability. While ethers are generally robust, this linkage can be cleaved under strongly acidic conditions.
-
Tetrahydrofuran Ring : The THF ring is generally stable but can undergo peroxide formation upon prolonged exposure to air and light.[7] The C-H bonds adjacent to the ring oxygen are also potential sites for radical reactions.
Caption: Troubleshooting workflow for low-yield reductive amination.
Q2: I'm observing 4-hydroxybenzaldehyde as a significant impurity in my product. Where is it coming from?
Issue: Your reaction, particularly one run under acidic conditions or during an acidic workup, generates 4-hydroxybenzaldehyde as a byproduct, complicating purification and reducing yield.
Root Cause Analysis:
-
Acid-Catalyzed Ether Cleavage: The ether linkage, while generally stable, is susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids). The mechanism involves protonation of the ether oxygen, turning it into a good leaving group. A nucleophile (often water, even in trace amounts) can then attack one of the adjacent carbons, cleaving the C-O bond.
Solutions & Protocols:
-
Strict pH Control: Avoid using strong acids. If an acid catalyst is essential, use the minimum effective concentration and choose a weaker acid where possible.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water provides the nucleophile for the hydrolysis reaction.
-
Temperature Management: The rate of ether cleavage is highly temperature-dependent. If acidic conditions are unavoidable, run the reaction at the lowest possible temperature that still allows the primary reaction to proceed at a reasonable rate.
-
Neutral or Basic Workup: During product isolation, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) before extraction to ensure no residual acid is present that could cause cleavage during solvent evaporation.
Caption: Mechanism of acid-catalyzed formation of 4-hydroxybenzaldehyde.
Q3: My aldehyde is decomposing during silica gel column chromatography. How can I purify it effectively?
Issue: Attempting to purify the aldehyde on a standard silica gel column results in smearing, low recovery, and the formation of 4-((Tetrahydrofuran-3-yl)oxy)benzoic acid.
Root Cause Analysis:
-
Oxidation on Silica Surface: Aldehydes are prone to air oxidation, a process that can be catalyzed by the large, slightly acidic surface of silica gel. [8]The electron-rich nature of this particular aldehyde makes it even more susceptible.
-
Acid-Catalyzed Decomposition: Residual acidity on the silica gel can also promote the ether cleavage side reaction described in Q2, or other acid-catalyzed decomposition pathways.
Solutions & Protocols:
| Purification Method | Protocol | Rationale & Best Use Case |
| Recrystallization | Choose a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) where the aldehyde has high solubility when hot and low solubility when cold. | Ideal for solid products. Avoids contact with catalytic surfaces, providing high purity material if impurities have different solubility profiles. |
| Deactivated Chromatography | Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine (Et₃N). Let it equilibrate before packing the column. Run the column relatively quickly. | The basic Et₃N neutralizes the acidic sites on the silica, preventing both acid-catalyzed decomposition and minimizing oxidation. [8]This is the go-to method if chromatography is unavoidable. |
| Bisulfite Adduct Formation | 1. Stir the crude aldehyde in a saturated aqueous solution of sodium bisulfite (NaHSO₃). 2. The solid adduct may precipitate or remain in the aqueous layer. 3. Wash the mixture with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities. 4. Isolate the adduct (by filtration if solid) or separate the aqueous layer. 5. Regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or dilute NaOH) and extracting with an organic solvent. [8] | A classical, highly effective chemical purification method. It is very specific for aldehydes and can remove a wide range of impurities. [8]Excellent for obtaining very pure material. |
| Neutral Alumina Chromatography | Substitute silica gel with neutral Brockmann I alumina and use a non-polar eluent system. | Alumina is less acidic than silica and can be a good alternative, though it may have different selectivity. |
References
- A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde. Benchchem.
- The two most general amine syntheses are the reductive amination... Pearson Study Prep.
- Reactivity of the Aldehyde Group in 4-(Hexyloxy)benzaldehyde: An In-depth Technical Guide. Benchchem.
- Properties and Stability of Tetrahydrofuran. ChemicalBook.
- Reductive Amination of Benzaldehyde. Scribd.
- The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate.
- Reductive aminations of benzaldehyde... ResearchGate.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
- (3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol Empagliflozin Impurity. ChemScene.
- (3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. Pharmaffiliates.
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Pharmaffiliates.
- (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Empagliflozin Impurity). ChemScene.
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- 7. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. researchgate.net [researchgate.net]
Strategies to minimize impurity formation in "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde" reactions
Welcome to the technical support center for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to minimize impurity formation and optimize your reaction outcomes.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, providing explanations grounded in chemical principles and offering actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I observe the formation of 4-hydroxybenzaldehyde and other byproducts. What is the likely cause and how can I fix it?
Answer:
Low yields in this synthesis are often attributed to a competing E2 elimination reaction, which is a common side reaction in Williamson ether synthesis when using secondary alkyl halides like 3-halotetrahydrofuran.[1][2] The alkoxide of 4-hydroxybenzaldehyde is a strong base and can abstract a proton from the carbon adjacent to the halogen on the tetrahydrofuran ring, leading to the formation of 2,3-dihydrofuran and regenerating the 4-hydroxybenzaldehyde starting material.[3][4]
Strategies to Minimize Elimination:
-
Choice of Base and Solvent: The selection of the base to deprotonate 4-hydroxybenzaldehyde and the reaction solvent are critical. Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF, DMSO, or acetonitrile can favor the desired Sₙ2 substitution over E2 elimination.[5] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of elimination.[4]
-
Temperature Control: Elimination reactions are generally favored at higher temperatures.[6] Maintaining a moderate reaction temperature, typically between 60-80 °C, can help to suppress the formation of the elimination byproduct. It is advisable to monitor the reaction progress by TLC or HPLC to avoid prolonged heating.
-
Leaving Group: The choice of the halogen on the tetrahydrofuran electrophile can influence the Sₙ2/E2 ratio. Bromides are generally good leaving groups for Sₙ2 reactions, but iodides can sometimes increase the rate of substitution. However, iodides are also more prone to elimination. Using a tosylate or mesylate derivative of 3-hydroxytetrahydrofuran can be an excellent alternative to alkyl halides, as they are very good leaving groups and can favor the Sₙ2 pathway.[7]
Question 2: My final product is contaminated with a significant amount of 4-hydroxybenzoic acid. How is this happening and what are the preventative measures?
Answer:
The presence of 4-hydroxybenzoic acid indicates over-oxidation of the aldehyde group in your starting material or product.[8] Benzaldehydes are susceptible to oxidation to carboxylic acids, a reaction that can be catalyzed by trace metals or initiated by light and air (autoxidation).[9]
Preventative Measures:
-
Inert Atmosphere: To prevent oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[9] This minimizes the contact of the reaction mixture with atmospheric oxygen.
-
High-Purity Reagents: Ensure that your 4-hydroxybenzaldehyde starting material is of high purity and has been stored properly in a tightly sealed, opaque container to prevent prior oxidation.
-
Antioxidant Addition: In some cases, adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture can help to prevent autoxidation.
-
Purification: If oxidation has already occurred, the resulting 4-hydroxybenzoic acid can often be removed during the work-up by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylate salt will be soluble in the aqueous phase.
Question 3: I am observing an impurity with a similar mass to my product, but with a different retention time in HPLC. What could this be?
Answer:
An impurity with a similar mass could be an isomer of your target molecule. In the context of the Williamson ether synthesis with 4-hydroxybenzaldehyde, a likely isomeric impurity is the product of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho position to the hydroxyl group.[5]
Strategies to Favor O-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation.[5] These solvents solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.
-
Counter-ion: The choice of the counter-ion can also play a role. Larger, softer cations like cesium (from Cs₂CO₃) can sometimes promote O-alkylation over C-alkylation compared to smaller, harder cations like sodium or potassium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde?
The most common and direct route is the Williamson ether synthesis.[6] This involves the reaction of 4-hydroxybenzaldehyde with a 3-halotetrahydrofuran (e.g., 3-bromotetrahydrofuran) or 3-tosyloxytetrahydrofuran in the presence of a base. An alternative approach that can offer better stereochemical control and milder conditions is the Mitsunobu reaction, using 3-hydroxytetrahydrofuran, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]
Q2: How can I ensure the quality of my 3-halotetrahydrofuran reagent?
Tetrahydrofuran and its derivatives are prone to forming explosive peroxides upon exposure to air and light.[12][13] It is crucial to use a fresh bottle of 3-halotetrahydrofuran or test for the presence of peroxides before use. Peroxide test strips are commercially available for this purpose. If peroxides are present, they must be removed, for example, by passing the solvent through a column of activated alumina.[14] Storing the reagent under an inert atmosphere and in a dark, cool place is also recommended.[15]
Q3: My reaction seems to stall and I see evidence of starting material decomposition. What could be the issue?
If you are using strongly acidic conditions at any stage (for example, during workup), you risk cleavage of the ether bond.[16][17] The tetrahydrofuran ether linkage is susceptible to acid-catalyzed hydrolysis, which would regenerate 4-hydroxybenzaldehyde and produce byproducts from the tetrahydrofuran ring.[18] It is important to maintain neutral or slightly basic conditions, especially when heating the reaction mixture.
Q4: What are the best analytical techniques for monitoring the reaction and assessing the purity of the final product?
A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress.[19][20] For final product analysis and impurity profiling, HPLC coupled with a UV detector is the standard method. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[19][21]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
4-hydroxybenzaldehyde
-
3-Bromotetrahydrofuran
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 3-bromotetrahydrofuran (1.1 - 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing Reaction Pathways and Impurity Formation
Diagram 1: Williamson Ether Synthesis and E2 Elimination
Caption: Competing Sₙ2 and E2 pathways in the synthesis.
Diagram 2: Over-oxidation of Benzaldehyde
Caption: Formation of the corresponding benzoic acid impurity.
References
-
Jumina, et al. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry, vol. 32, no. 5, 2016, pp. 2539-2546, [Link].
- CN111410639B. "Preparation method of empagliflozin intermediate impurity.
-
"Williamson Ether Synthesis reaction." BYJU'S, [Link].
-
"Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Francis Academic Press, [Link].
-
"How to Synthesize Ethers via the Williamson Ether Synthesis." YouTube, uploaded by Chemistry with Caroline, 16 Dec. 2021, [Link].
-
"(3) Why does secondary and tertiary alkyl halides used in williamson's synthesis?" Filo, 20 Dec. 2024, [Link].
-
Ashenhurst, James. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link].
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"Williamson Ether Synthesis." Chemistry Steps, [Link].
-
"Williamson ether synthesis." Wikipedia, [Link].
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"Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Biotech Spain, 22 Sep. 2025, [Link].
-
"Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." PMC, [Link].
-
"What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?" ResearchGate, 20 Apr. 2016, [Link].
-
"Safe Handling of Peroxide-Formers (PFs)." Environment, Health & Safety - University of California, Berkeley, [Link].
-
Ashenhurst, James. "Cleavage Of Ethers With Acid." Master Organic Chemistry, 19 Nov. 2014, [Link].
- US9399629B2. "Process for the manufacture of 3-oxo-tetrahydrofuran.
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"Oxidation of Benzaldehyde, Prevention Of." Sciencemadness.org, 26 Nov. 2010, [Link].
-
"Analytical advances in pharmaceutical impurity profiling." PubMed, 25 May 2016, [Link].
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"Peroxide Forming Chemicals." University of Louisville, [Link].
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"How can I purify two different-substituted aromatic compounds?" ResearchGate, 19 Jan. 2019, [Link].
-
"Mitsunobu Reaction." Organic Chemistry Portal, 26 Aug. 2019, [Link].
-
"Impurity Profiling in different analytical techniques." IJNRD, Feb. 2024, [Link].
-
"Acidic cleavage of ethers (SN2)." Master Organic Chemistry, [Link].
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"Peroxide-Forming Chemical." Environmental Health and Safety - Florida Tech, 1 Aug. 2021, [Link].
- US4474932A. "Process for the production of aromatic ethers and aromatic polyethers.
-
"Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts." ResearchGate, 6 Aug. 2025, [Link].
-
"The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." ResearchGate, 8 Aug. 2025, [Link].
-
"Mitsunobu reaction." Organic Synthesis, [Link].
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"Development of Impurity Profiling Methods Using Modern Analytical Techniques." IJRPS, [Link].
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"Ether synthesis by etherification (alkylation)." Organic Chemistry Portal, [Link].
- CN103896752A. "Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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"Peroxide Forming Chemicals." Florida Tech, [Link].
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"LESSON LEARNED Peroxide Explosion." ehs.uci.edu, [Link].
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"Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation." Agilent, 1 May 2009, [Link].
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"1. Preparation of Ethers by Dehydration of Alcohols." BYJU'S, [Link].
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"E-Dakin Reaction: Oxidation of Hydroxybenzaldehydes to Phenols with Electrochemically Generated Peroxodicarbonate as Sustainable Ex-Cell Oxidizer." RSC Publishing, 8 Feb. 2024, [Link].
-
"Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." Semantic Scholar, 17 Oct. 2022, [Link].
-
"Cleavage of Ethers with Acids." YouTube, uploaded by The Organic Chemistry Tutor, 9 Nov. 2023, [Link].
-
"The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System." Teledyne ISCO, [Link].
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"Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." Molecules, [Link].
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"18.3: Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts, 19 Mar. 2024, [Link].
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"Cleavage of Ethers with Acids." Organic Chemistry Tutor, [Link].
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Technical Support Center: Cost-Effective Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for cost-effective manufacturing of this key intermediate. Our guidance is grounded in established chemical principles and validated through practical application to ensure reliability and reproducibility in your laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, with a focus on the widely-used Williamson ether synthesis route.
Scenario 1: Low or No Product Yield
Question: I am attempting to synthesize 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde via a Williamson ether synthesis from 4-hydroxybenzaldehyde and 3-halotetrahydrofuran, but I am observing very low to no yield of the desired product. What are the likely causes and how can I resolve this?
Answer:
Low or non-existent yields in this synthesis are common and can typically be attributed to a few key factors related to reagents, reaction conditions, and competing side reactions.
-
Causality Analysis:
-
Base Selection and Strength: The Williamson ether synthesis requires a base strong enough to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. If the base is too weak (e.g., NaHCO₃), the deprotonation will be incomplete, leading to a low concentration of the nucleophile and thus a slow or stalled reaction. Conversely, an excessively strong base can lead to side reactions.
-
Leaving Group Ability: The halide on the 3-halotetrahydrofuran is a critical component. The reactivity order for leaving groups is I > Br > Cl >> F. If you are using 3-chlorotetrahydrofuran, the reaction will be significantly slower than with 3-bromotetrahydrofuran or 3-iodotetrahydrofuran.
-
Solvent Choice: The solvent must be able to dissolve both the starting materials and the base, and it should be aprotic to avoid interfering with the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the anion more reactive.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination of the halide from 3-halotetrahydrofuran, especially with stronger bases.
-
Water Contamination: The presence of water in the reaction mixture can protonate the phenoxide, reducing the concentration of the active nucleophile and leading to lower yields.
-
-
Troubleshooting Steps & Solutions:
-
Verify Base Strength: Ensure you are using an appropriate base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used and effective choices. If using K₂CO₃, ensure it is finely powdered and dry to maximize its reactivity.
-
Optimize the Leaving Group: If your budget allows, consider using 3-bromotetrahydrofuran or even 3-iodotetrahydrofuran for a faster reaction and potentially higher yield.
-
Solvent Selection and Purity: Use a dry, polar aprotic solvent. If you suspect your solvent may have absorbed moisture, consider using a freshly opened bottle or drying it over molecular sieves.
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC. If the reaction is slow, you can gradually increase the temperature, but be mindful of potential side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen and moisture.
-
Scenario 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also seeing significant amounts of byproducts that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their presence.
-
Causality Analysis:
-
Self-Condensation of 4-hydroxybenzaldehyde: Under strongly basic conditions, 4-hydroxybenzaldehyde can undergo self-condensation reactions.
-
Elimination of 3-halotetrahydrofuran: As mentioned previously, stronger bases and higher temperatures can promote the elimination of HX from 3-halotetrahydrofuran to form 2,3-dihydrofuran. This consumes your electrophile and introduces an impurity.
-
O-vs. C-Alkylation: While less common with phenoxides, there is a small possibility of C-alkylation on the aromatic ring, especially if there are unreacted starting materials and the reaction conditions are harsh.
-
-
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: Use a slight excess of the 3-halotetrahydrofuran (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the 4-hydroxybenzaldehyde, which is often easier to remove during workup.
-
Gradual Addition of Reagents: Adding the base portion-wise or the 3-halotetrahydrofuran dropwise can help to control the reaction temperature and minimize side reactions.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid the formation of degradation products. Avoid unnecessarily high temperatures.
-
Purification Strategy: If byproduct formation is unavoidable, a careful purification strategy is essential. Column chromatography using a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes is typically effective for separating the desired product from common byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for the tetrahydrofuran moiety?
A1: For large-scale synthesis, starting from tetrahydrofurfuryl alcohol is often the most economical route. Tetrahydrofurfuryl alcohol can be converted to a tosylate or mesylate, which are excellent leaving groups for the subsequent reaction with 4-hydroxybenzaldehyde. While this adds a step to the synthesis, the lower cost of the starting material can make it more economical overall.
Q2: Can I use a phase-transfer catalyst to improve the reaction rate?
A2: Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be very effective, especially when using a less polar solvent or a solid-liquid phase reaction (e.g., K₂CO₃ in acetonitrile). The PTC helps to shuttle the phenoxide from the solid phase or an aqueous phase into the organic phase where the reaction with the 3-halotetrahydrofuran occurs, thereby increasing the reaction rate.
Q3: What are the key analytical techniques to confirm the structure of the final product?
A3: The primary techniques for structure confirmation are:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aldehyde proton (~9.8 ppm), the aromatic protons, and the protons of the tetrahydrofuran ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the aldehyde (~1680-1700 cm⁻¹) and the C-O stretches of the ether linkages.
Q4: Are there any alternative, more "green" synthesis routes available?
A4: Research into greener synthetic methods is ongoing. Some potential avenues include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and potentially allow for the use of less hazardous solvents.
-
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and fewer byproducts.
-
Catalytic methods: The development of new catalysts could enable the use of more environmentally benign starting materials and reagents.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This protocol is a standard, cost-effective method for the synthesis of the target compound.
Materials:
-
4-hydroxybenzaldehyde
-
3-Bromotetrahydrofuran
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromotetrahydrofuran (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
Caption: A typical workflow for the Williamson ether synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Title: Williamson Ether Synthesis Source: Wikipedia URL: [Link]
-
Title: A mild and efficient method for the synthesis of aryl ethers Source: Tetrahedron Letters URL: [Link]
-
Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives Source: Chemical Reviews URL: [Link]
- Title: Process for preparing 4-((tetrahydrofuran-3-yl)oxy)
Validation & Comparative
A Senior Application Scientist's Guide to Benzaldehyde Derivatives in Organic Synthesis
For the modern researcher in organic synthesis, particularly those in pharmaceutical and materials science, the benzaldehyde scaffold is a cornerstone of molecular design. Its true power, however, lies in the nuanced reactivity of its derivatives. The electronic and steric character of substituents on the aromatic ring can dramatically influence reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth comparative analysis of benzaldehyde derivatives in several key synthetic transformations, supported by experimental data and detailed protocols to empower you in your research endeavors.
The Electronic Influence of Substituents: A Fundamental Overview
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity by pushing electron density towards the carbonyl group.[1] This principle is the key to understanding the reactivity trends observed across a multitude of reactions. Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the resonance effect of the aromatic ring, which donates electron density and reduces the electrophilicity of the carbonyl group.
The Wittig Reaction: A Comparative Analysis of Alkene Synthesis
The Wittig reaction stands as a preeminent method for the synthesis of alkenes from aldehydes and ketones. The reaction's efficiency is markedly influenced by the electronic nature of the substituents on the benzaldehyde derivative.
Mechanistic Overview
The reaction proceeds via the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine oxide. The stability of the ylide is a critical factor in determining the stereoselectivity of the reaction.
Comparative Reactivity Data
Experimental data clearly demonstrates that benzaldehydes bearing EWGs exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, EDGs decrease the reaction rate. This is a direct consequence of the increased electrophilicity of the carbonyl carbon in the presence of EWGs.
| Benzaldehyde Derivative | Substituent Type | Relative Rate Constant (k/k₀) |
| 4-Nitrobenzaldehyde | Strong EWG | 14.7 |
| 3-Nitrobenzaldehyde | Strong EWG | 10.5 |
| 4-Chlorobenzaldehyde | Weak EWG | 2.75 |
| Benzaldehyde | - | 1.00 |
| 4-Methylbenzaldehyde | Weak EDG | 0.45 |
| 4-Methoxybenzaldehyde | Strong EDG | - |
Data sourced from a comparative guide on the reactivity of substituted benzaldehydes.[1]
The stereoselectivity of the Wittig reaction is also influenced by substituents. While stabilized ylides generally favor the formation of (E)-alkenes, the electronic nature of the benzaldehyde substituent can modulate the E/Z ratio.[2][3]
Experimental Protocol: Synthesis of Ethyl Cinnamate from Benzaldehyde
This protocol details a solvent-free Wittig reaction, highlighting a greener approach to this classic transformation.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
-
5 mL conical reaction vial
-
Spin vane
-
Magnetic stirrer
-
Filtering pipet
-
TLC plate (10% ethyl acetate/hexanes mobile phase)
-
UV lamp
Procedure:
-
To a clean 5 mL conical reaction vial, add approximately 60 mg of benzaldehyde and a spin vane.
-
Add the calculated molar equivalent of (carbethoxymethylene)triphenylphosphorane to the stirring benzaldehyde.
-
Stir the mixture at room temperature for 15 minutes. Scrape the sides of the vial periodically to ensure thorough mixing.
-
After 15 minutes, add 3 mL of hexanes to the vial and stir rapidly to extract the product.
-
Prepare a filtering pipet with a small cotton plug and filter the solution into a clean vial, leaving the solid triphenylphosphine oxide behind.
-
Wash the solid residue with an additional 1-2 mL of hexanes and combine the filtrates.
-
Monitor the reaction completion and product purity using TLC.
-
Evaporate the hexanes under a stream of nitrogen or on a hot plate to isolate the ethyl cinnamate product.
This protocol is adapted from a published educational experiment.
Application in Pharmaceutical Synthesis
Benzaldehyde derivatives are crucial building blocks in the pharmaceutical industry. For instance, 4-bromo-3-(trifluoromethyl)benzaldehyde is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo group serves as a handle for cross-coupling reactions to build molecular complexity.[4]
The Aldol Condensation: A Comparative Look at Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The Claisen-Schmidt condensation, a variation involving an aromatic aldehyde and a ketone, is particularly relevant to this discussion.
Mechanistic Overview
In a base-catalyzed Aldol condensation, an enolate is generated from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone (a chalcone).
Comparative Performance Data
Similar to the Wittig reaction, the rate of Aldol condensations is accelerated by EWGs on the benzaldehyde ring, which increase the electrophilicity of the carbonyl carbon.[1]
| Benzaldehyde Derivative | Ketone | Catalyst/Solvent | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High |
| 4-Methoxybenzaldehyde | Acetophenone | - | - |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | - |
| 4-Chlorobenzaldehyde | Acetophenone | - | - |
Data sourced from a comparative study on the Claisen-Schmidt condensation.[5]
Experimental Protocol: Synthesis of Dibenzalacetone
This protocol describes the double Aldol condensation of benzaldehyde with acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
NaOH-Ethanol-Water solution
-
125-mL Erlenmeyer flask
-
Magnetic stirring bar and stirrer
-
Vacuum filtration apparatus
-
5% acetic acid in ethanol
-
Ethanol for recrystallization
Procedure:
-
In a 125-mL Erlenmeyer flask containing a magnetic stirring bar, add 50 mL of the premixed NaOH-Ethanol-Water solution.
-
Begin stirring and add the calculated amount of benzaldehyde.
-
Add the calculated amount of acetone dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 30 minutes. A yellow precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold water to remove any residual NaOH.
-
Transfer the solid to a beaker and wash with approximately 20 mL of 5% acetic acid in ethanol.
-
Filter the washed product and rinse with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure dibenzalacetone.
This protocol is a standard procedure for the synthesis of dibenzalacetone.
Application in Medicinal Chemistry
Chalcones, the products of Claisen-Schmidt condensations, are precursors to flavonoids and other biologically active molecules.[5] Benzaldehyde derivatives are also used to synthesize benzimidazole-based compounds, which have shown potential as inhibitors for enzymes implicated in Alzheimer's disease.[6]
The Knoevenagel Condensation: Versatility in C-C Bond Formation
The Knoevenagel condensation is another vital tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde with an active methylene compound.
Mechanistic Overview
The reaction is generally catalyzed by a weak base, which deprotonates the active methylene compound to form a carbanion. This nucleophile then attacks the carbonyl carbon of the benzaldehyde derivative. The subsequent steps involve protonation and dehydration to yield the final α,β-unsaturated product.
Comparative Performance Data
The reactivity trend in the Knoevenagel condensation mirrors that of the Wittig and Aldol reactions: EWGs on the benzaldehyde ring enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[1]
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Toluene | - | - |
| 4-Chlorobenzaldehyde | Malononitrile | In/AlMCM-41 | Ethanol | 25 min | 95 |
| Benzaldehyde | Malononitrile | Basic-Meso-ZSM-5 | - | 30 min | - |
This data highlights the use of various catalysts in the Knoevenagel condensation.[7]
Experimental Protocol: A Greener Knoevenagel Condensation
This protocol utilizes water as a solvent, offering a more environmentally benign approach.
Materials:
-
Substituted benzaldehyde
-
Malononitrile
-
Water
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine the substituted benzaldehyde (1 mmol) and malononitrile (1.2 mmol) in water (5 mL).
-
Stir the mixture vigorously at a specified temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry.
Recent studies have explored catalyst-free Knoevenagel condensations in water, though the reproducibility of some methods has been debated.[8]
Applications in Materials Science
The products of Knoevenagel condensations, particularly those with extended conjugation, are of interest in the development of organic dyes and materials with specific optical and electronic properties.
Conclusion
The judicious selection of a benzaldehyde derivative is paramount for the success of a synthetic strategy. By understanding the interplay of electronic and steric effects, researchers can fine-tune the reactivity of the benzaldehyde scaffold to achieve desired outcomes in a variety of powerful organic transformations. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for optimizing reaction conditions and advancing research in organic synthesis.
References
- What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. (2025).
- Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.).
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). Benchchem.
- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. (n.d.). Benchchem.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI.
- Benzaldehyde derivatives with investigated inhibition profile. (n.d.). ResearchGate.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.
- A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods. (n.d.). Benchchem.
- Stereoselectivity of the Wittig Reaction in Two-Phase System. (2007). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- Stereoselectivity of the Wittig reaction in two-phase system. (2007).
- The Knoevenagel Condensation. (n.d.). Organic Reactions.
- Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction. (n.d.). ResearchGate.
- Substituents on an aromatic ring can alter both the stereoselectivity and reactivity of an... (n.d.). Homework.Study.com.
- Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
- Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
- Effect of substituent on the coupling reaction of aldehydes Products (%). (n.d.). ResearchGate.
- Étard reaction. (n.d.). Wikipedia.
- A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions. (n.d.). Benchchem.
- Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (2015). Catalysis Communications.
- The Complete Mechanism of an Aldol Condensation. (n.d.). The Journal of Organic Chemistry.
- A Comparative Study of 2-Naphthaldehyde and Benzaldehyde in Aldol Reactions. (n.d.). Benchchem.
- THE STEREOCHEMISTRY OF BIS-WITTIG REACTION BETWEEN AROMATIC ALDEHYDES AND 1,2 AND 1,3 BIS-YLIDES. (1996). Semantic Scholar.
- Acid-catalyzed Condensations. II.1 The Condensation of Benzaldehyde with Substituted Acetophenones. (n.d.). Journal of the American Chemical Society.
- Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. (2017). ResearchGate.
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The Lynchpin of Modern Antidiabetics: Validating 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde as a Critical Intermediate
In the landscape of modern drug development, particularly in the synthesis of SGLT2 inhibitors for type 2 diabetes, the efficiency and purity of key intermediates are paramount. This guide provides an in-depth technical analysis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde , a crucial building block in the synthesis of blockbuster drugs like Empagliflozin. We will objectively compare its primary synthetic route with a viable alternative, supported by experimental data and protocols, to offer researchers and drug development professionals a clear guide to optimizing their synthetic strategies.
The tetrahydrofuran (THF) moiety is a well-established structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its inclusion can enhance the pharmacokinetic properties of a molecule. In the context of SGLT2 inhibitors, the specific stereochemistry and linkage of the THF ring are critical for potent and selective biological activity. This places a significant emphasis on the reliable and efficient synthesis of intermediates like 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Closer Look at the Williamson Ether Synthesis
The most prevalent and industrially scalable method for the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the Williamson ether synthesis .[2][3][4][5][6] This classical organic reaction forms an ether from an organohalide and an alkoxide. In this case, it involves the reaction of 4-hydroxybenzaldehyde with a suitable tetrahydrofuran-3-yl derivative.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde from 4-hydroxybenzaldehyde and (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
Materials:
-
4-hydroxybenzaldehyde
-
(R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.2 eq).
-
Add DMF or DMSO as the solvent.
-
Heat the reaction mixture to 35-40°C and stir for 24-36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and toluene, then stir for 15-20 minutes.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over sodium sulfate.
-
Distill the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography to yield 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
Rationale for Experimental Choices
The choice of cesium carbonate as the base is crucial for achieving a high yield in this Williamson ether synthesis.[7] It is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde without competing in the substitution reaction. The use of polar aprotic solvents like DMF or DMSO facilitates the SN2 reaction by solvating the cation and leaving the alkoxide nucleophile more reactive.[2][3] The reaction temperature is kept moderate (35-40°C) to prevent side reactions and ensure the stability of the reactants and product.
An Alternative Approach: Multi-step Synthesis of a Related Intermediate
An alternative strategy for constructing the core of Empagliflozin involves the synthesis of a more complex intermediate, (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran . While not a direct precursor in the same way as our primary topic, its synthesis offers a valuable point of comparison in terms of strategy and efficiency. This route involves a Friedel-Crafts acylation followed by a reduction.[8]
Experimental Protocol: Alternative Intermediate Synthesis
Step 1: Friedel-Crafts Acylation
-
React 2-chloro-5-iodobenzoic acid with a suitable chlorinating agent (e.g., thionyl chloride) to form the acid chloride.
-
In a separate flask, dissolve (S)-3-phenoxytetrahydrofuran in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add the 2-chloro-5-iodobenzoyl chloride to the mixture at a controlled temperature.
-
Stir the reaction until completion, then quench with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the ketone intermediate: (5-iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furyl]oxy]phenyl]methanone.
Step 2: Carbonyl Reduction
-
Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., dioxane).
-
Add a reducing agent, such as sodium borohydride, along with a catalyst like zinc chloride.
-
Stir the reaction at room temperature until the ketone is fully reduced.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Dry and concentrate the organic layer to yield (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
Comparative Analysis
| Parameter | Williamson Ether Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | Multi-step Synthesis of (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
| Starting Materials | 4-hydroxybenzaldehyde, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate | (S)-3-phenoxytetrahydrofuran, 2-chloro-5-iodobenzoic acid |
| Number of Steps | 1 | 2 (excluding acid chloride formation) |
| Key Reactions | Williamson Ether Synthesis (SN2) | Friedel-Crafts Acylation, Carbonyl Reduction |
| Reagent Complexity | Relatively simple and common lab reagents. | Requires a Lewis acid and a reducing agent. |
| Potential Yield | Generally high for SN2 reactions with phenolic nucleophiles. | Can be high, but multi-step syntheses often have lower overall yields. |
| Scalability | Highly scalable and widely used in industrial processes. | Scalable, but may require more optimization for large-scale production. |
Visualizing the Synthetic Pathways
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
Alternative Intermediate Synthesis Workflow
Caption: Workflow for the Alternative Intermediate Synthesis.
Conclusion
The validation of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde as a critical intermediate is strongly supported by its central role in the synthesis of Empagliflozin and the efficiency of its preparation via the Williamson ether synthesis. This single-step, high-yielding, and scalable reaction offers significant advantages over more convoluted synthetic routes. For researchers and professionals in drug development, the choice of synthetic pathway for key intermediates can have a profound impact on the overall efficiency and cost-effectiveness of a drug's production. The data and protocols presented in this guide demonstrate that the Williamson ether synthesis is a robust and reliable method for obtaining 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, solidifying its position as a lynchpin intermediate in the synthesis of modern antidiabetic drugs.
References
-
Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- US20190202814A1 - Processes for preparation of empagliflozin - Google Patents. (n.d.).
-
Synthesis method of Empagliflozin intermediate - Eureka | Patsnap. (n.d.). Retrieved January 20, 2026, from [Link]
-
“Process For The Preparation Of Empagliflozin” - Quick Company. (n.d.). Retrieved January 20, 2026, from [Link]
-
Processes for the preparation of SGLT-2 inhibitors, intermediates thereof - Justia Patents. (2020, July 7). Retrieved January 20, 2026, from [Link]
- CN112194655A - Preparation method of empagliflozin intermediate - Google Patents. (n.d.).
-
107652278 Synthesis process for empagliflozin - WIPO Patentscope. (n.d.). Retrieved January 20, 2026, from [Link]
- WO2018224957A1 - Novel process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof - Google Patents. (n.d.).
-
Improved Synthetic Process of Empagliflozin - 中国医药工业杂志. (2018, August 10). Retrieved January 20, 2026, from [Link]
- CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents. (n.d.).
-
Williamson Ether Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 20, 2026, from [Link]
-
Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. | Request PDF - ResearchGate. (2025, August 10). Retrieved January 20, 2026, from [Link]
-
Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (2018, March 30). Retrieved January 20, 2026, from [Link]
-
Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- WO 2018/163194 A1 - Googleapis.com. (2018, September 13).
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved January 20, 2026, from [Link]
-
WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE - WIPO Patentscope. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. (2025, October 22). ResearchGate. Retrieved January 20, 2026, from [Link]
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Intermediates of Empagliflozin | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. (n.d.). Retrieved January 20, 2026, from [Link]
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WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE - WIPO Patentscope. (n.d.). Retrieved January 20, 2026, from [Link]
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Comparative effectiveness of empagliflozin versus dapagliflozin in adults with metabolic dysfunction-associated steatotic liver disease - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Spectroscopic comparison of "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde" with similar compounds
Introduction: Beyond the Formula
In the realm of drug discovery and materials science, a compound's chemical formula offers but a glimpse into its identity. The true character—its reactivity, functionality, and potential—is encoded in its three-dimensional structure. Spectroscopic techniques are our primary tools for decoding this structural information. This guide provides an in-depth comparative analysis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde , a molecule of interest for its unique ether linkage, against a series of structurally related benzaldehydes.
By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the distinct electronic and steric influences of different para-substituents on the benzaldehyde core. This comparison is not merely an academic exercise; it is a practical demonstration of how subtle structural modifications manifest in spectroscopic data, a critical skill for confirming molecular identity, assessing purity, and predicting chemical behavior. The compounds selected for this comparison are:
-
Benzaldehyde: The unsubstituted parent compound.
-
4-Hydroxybenzaldehyde: The phenolic precursor, illustrating the baseline effect of an oxygen-linked substituent.
-
4-Methoxybenzaldehyde (Anisaldehyde): A simple acyclic ether analog.
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: The target compound, featuring a five-membered cyclic ether.
-
4-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde: A six-membered cyclic ether analog, for comparison of ring strain and conformation effects.
This guide is designed for researchers who require a deep, mechanistic understanding of how to interpret and compare spectra to validate and characterize complex organic molecules.
Part 1: ¹H NMR Spectroscopy - Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The analysis of chemical shift, splitting patterns, and integration is fundamental to structural confirmation.
The Aldehyde Proton: A Diagnostic Singlet
The most downfield and easily identifiable signal in all these spectra is the aldehyde proton (-CHO). Its chemical shift typically appears between δ 9.8 and 10.0 ppm .[1] This significant deshielding is due to the anisotropic effect of the carbonyl (C=O) double bond and the electronegativity of the oxygen atom. Across the series, the electronic nature of the para-substituent causes minor shifts, but the signal remains a sharp singlet as it has no adjacent proton neighbors to couple with.
The Aromatic Region: The Influence of the Ether Linkage
The aromatic protons of these para-substituted benzaldehydes exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets.[2] The key differentiator is the effect of the para-substituent on the electron density of the aromatic ring.
-
Benzaldehyde: The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear further downfield (δ ~7.86 ppm) compared to the meta and para protons (δ ~7.5-7.6 ppm).[3]
-
4-Hydroxy- and 4-Ether Analogs: The oxygen atom of the hydroxyl or ether group is electron-donating through resonance. This increases electron density on the aromatic ring, particularly at the ortho and para positions relative to the oxygen. Consequently, the aromatic protons ortho to the oxygen (and meta to the aldehyde) are shielded and shift upfield (typically δ ~6.9-7.1 ppm). The protons meta to the oxygen (and ortho to the aldehyde) remain deshielded and appear downfield (δ ~7.8 ppm).[2] This creates a more separated and easily interpretable pair of doublets compared to unsubstituted benzaldehyde.
The Aliphatic Side Chain: The Structural Fingerprint
The signals from the ether side chains are the most telling feature for distinguishing the target compound from its analogs.
-
4-Methoxybenzaldehyde: A sharp singlet at ~δ 3.8 ppm integrates to 3H, representing the three equivalent protons of the methoxy (-OCH₃) group.[4]
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: This is where complexity arises. The tetrahydrofuran (THF) ring protons are all non-equivalent. We expect a complex multiplet for the proton on the chiral carbon bearing the oxygen (C3-H) around δ 4.8-5.2 ppm. The other protons on the THF ring would appear as a series of multiplets between δ 2.0 and 4.0 ppm. The protons on the carbon adjacent to the ring oxygen (C5-H₂) would be the most deshielded of this group.[5]
-
4-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde: The tetrahydropyran (THP) ring exhibits symmetry. The proton on the carbon attached to the phenoxy group (C4-H) would appear as a multiplet around δ 4.5-4.8 ppm. The four protons on the carbons adjacent to the ring oxygen (C2/C6-H₂) would appear as a multiplet around δ 3.5-4.0 ppm, while the remaining four protons (C3/C5-H₂) would be further upfield.
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Aliphatic H (δ, ppm) |
| Benzaldehyde | ~9.9-10.0 (s, 1H) | ~7.5-7.9 (m, 5H)[1] | N/A |
| 4-Hydroxybenzaldehyde | ~9.8 (s, 1H) | ~7.8 (d, 2H), ~6.9 (d, 2H) | ~5.0-6.0 (s, 1H, -OH) |
| 4-Methoxybenzaldehyde | ~9.87 (s, 1H)[4] | ~7.8 (d, 2H), ~7.0 (d, 2H) | ~3.85 (s, 3H, -OCH₃)[4] |
| 4-((THF-3-yl)oxy)benzaldehyde | ~9.9 (s, 1H) | ~7.8 (d, 2H), ~7.1 (d, 2H) | ~4.9 (m, 1H), ~3.9 (m, 2H), ~2.2 (m, 2H) |
| 4-((THP-4-yl)oxy)benzaldehyde | ~9.9 (s, 1H) | ~7.8 (d, 2H), ~7.0 (d, 2H) | ~4.6 (m, 1H), ~3.7 (m, 4H), ~1.9 (m, 4H) |
| Table 1: Comparative ¹H NMR Chemical Shifts (Predicted values for THF/THP analogs based on established principles). |
Part 2: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton
Carbon NMR provides a direct count of non-equivalent carbon atoms and insight into their electronic environment.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears far downfield, typically between δ 190 and 195 ppm . This is a highly diagnostic peak for the aldehyde functional group.[6][7]
-
Aromatic Carbons: The substitution pattern on the benzene ring is clearly visible.
-
The carbon attached to the aldehyde group (C1, ipso-carbon) is found around δ 136 ppm in benzaldehyde.[7] In the oxygen-substituted analogs, this carbon shifts upfield to ~δ 130-132 ppm.
-
The carbon bearing the oxygen substituent (C4) is significantly deshielded by the electronegative oxygen, appearing at δ ~160-164 ppm.[4]
-
The carbons ortho to the oxygen (C3/C5) are shielded due to resonance and appear upfield at δ ~114-116 ppm.
-
The carbons meta to the oxygen (C2/C6) are less affected and resonate around δ ~132 ppm.
-
-
Aliphatic Carbons: The side-chain carbons provide definitive identification.
-
4-Methoxybenzaldehyde: A signal at δ ~55 ppm corresponds to the methoxy carbon.[4]
-
Tetrahydrofuran: The carbons of the THF ring typically appear at δ ~68 ppm (C2/C5, adjacent to oxygen) and δ ~26 ppm (C3/C4).[8] In our target molecule, the C3 carbon attached to the phenoxy group would be deshielded to ~δ 75-80 ppm, and the C2 would be around δ ~67 ppm.
-
Tetrahydropyran: The carbons of a THP ether linkage show signals around δ ~65-75 ppm.
-
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Aliphatic C (δ, ppm) |
| Benzaldehyde | ~192.3[7] | 136.5 (C1), 129.7 (C2/6), 129.0 (C3/5), 134.4 (C4)[7] | N/A |
| 4-Hydroxybenzaldehyde | ~191.0 | ~130 (C1), ~132 (C2/6), ~116 (C3/5), ~161 (C4) | N/A |
| 4-Methoxybenzaldehyde | ~191.3[4] | 130.1 (C1), 131.8 (C2/6), 114.5 (C3/5), 164.2 (C4)[4] | 55.7 (-OCH₃)[4] |
| 4-((THF-3-yl)oxy)benzaldehyde | ~191.0 | ~131 (C1), ~132 (C2/6), ~115 (C3/5), ~162 (C4) | ~78 (C-O), ~67 (CH₂-O), ~32 (CH₂) |
| Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted values where necessary). |
Part 3: Infrared (IR) Spectroscopy - A Vibrational Fingerprint
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups based on their vibrational frequencies.
-
C=O Stretch: The most intense and prominent band in the spectra of these compounds is the carbonyl (C=O) stretch of the aldehyde. For benzaldehyde, this appears around 1703 cm⁻¹ .[9] Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). For the 4-hydroxy and 4-ether analogs, the electron-donating nature of the oxygen substituent further decreases the double-bond character of the carbonyl through resonance, shifting the C=O stretch to a lower wavenumber, typically 1680-1690 cm⁻¹ .[10]
-
Aldehyde C-H Stretch: A characteristic pair of weak to medium bands can be observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[9] The presence of both peaks is strong evidence for an aldehyde.
-
C-O Stretch: The C-O ether linkage provides a key distinguishing feature. Aromatic ethers show a strong, characteristic asymmetric C-O-C stretch at ~1250 cm⁻¹ .[5][11] The aliphatic C-O stretch from the cyclic ether portion will appear as another strong band between 1050-1150 cm⁻¹ .[5] This region will contain overlapping signals, but the presence of strong absorptions in both ranges is indicative of the overall structure. 4-Hydroxybenzaldehyde will instead show a strong, broad O-H stretch from 3200-3400 cm⁻¹ .
-
Aromatic C=C and C-H Bends: All compounds will show aromatic C=C stretching bands of medium intensity around 1600 cm⁻¹ and 1500 cm⁻¹. Strong C-H out-of-plane bending bands below 900 cm⁻¹ can help confirm the 1,4-disubstitution pattern.
| Compound | Key IR Frequencies (cm⁻¹) |
| Benzaldehyde | ~1703 (C=O), ~2820, 2730 (C-H ald), ~1595 (C=C arom)[9] |
| 4-Hydroxybenzaldehyde | ~3300 (O-H broad), ~1685 (C=O), ~1280 (C-O), ~1160 (C-O)[12][13] |
| 4-Methoxybenzaldehyde | ~1685 (C=O), ~1260 (C-O asym), ~1170 (C-O sym), ~2840, 2740 (C-H ald)[14] |
| 4-((THF-3-yl)oxy)benzaldehyde | ~1690 (C=O), ~1250 (C-O arom), ~1100 (C-O aliph), ~2850, 2750 (C-H ald) |
Table 3: Key Infrared Absorption Frequencies.
Part 4: Mass Spectrometry - Unraveling Fragmentation
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pathways, confirming the connectivity of its constituent parts.
-
Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of each compound. This is the first and most crucial piece of information to obtain.
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: m/z = 192
-
-
Key Fragmentations:
-
[M-1]⁺: Loss of the hydrogen radical from the aldehyde is a very common fragmentation for benzaldehydes, often resulting in a prominent peak.[15]
-
[M-29]⁺: Loss of the entire formyl radical (•CHO) or sequential loss of H• and CO results in the [M-29]⁺ peak, corresponding to the substituted phenyl cation.[15][16]
-
Side-Chain Cleavage: The most diagnostic fragmentation will involve the ether side chain. For 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, we would expect to see a significant peak at m/z = 121 , corresponding to the 4-hydroxyphenyl cation radical, formed by the cleavage of the C-O ether bond and loss of the C₄H₇O• radical. Another key fragment would be the tetrahydrofuranyl cation at m/z = 71 .
-
Experimental Protocols: Ensuring Data Integrity
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and pick peaks for both spectra.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid/Solid Film): If the sample is a liquid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If it is a low-melting solid, gently melt a small amount between the plates.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind ~1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Run a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum plotting relative abundance versus m/z.
Conclusion
The spectroscopic comparison of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde with its structural analogs reveals a clear and predictable relationship between molecular structure and spectral output. While the core benzaldehyde moiety provides a consistent framework of signals—notably the aldehyde proton and carbonyl carbon—it is the unique para-substituent that imparts a distinct fingerprint. The ¹H and ¹³C NMR signals of the aliphatic ether side chain are the most definitive features for distinguishing between the methoxy, tetrahydrofuran, and tetrahydropyran analogs. Concurrently, IR spectroscopy provides rapid confirmation of the key aldehyde and ether functional groups, with subtle shifts in the C=O stretching frequency reflecting the electronic influence of the para-substituent. Finally, mass spectrometry confirms the molecular weight and reveals fragmentation patterns that corroborate the proposed connectivity. Together, these techniques provide a self-validating system for the unambiguous structural elucidation of these and other complex organic molecules.
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Homework.Study.com. (n.d.). Label each of the distinct chemically equivalent proton environments for Benzoin and for Benzaldehyde. Retrieved from [Link]
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The Alchemist's Choice: A Comparative Guide to Empagliflozin Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes treatment, empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, stands as a significant therapeutic agent. The journey from raw materials to this life-changing medication is a testament to the ingenuity of process chemistry. A critical aspect of this journey lies in the selection of synthetic intermediates, a choice that profoundly impacts the overall efficiency, scalability, and economic viability of the manufacturing process. This guide provides an in-depth, objective comparison of different synthetic routes to empagliflozin, focusing on the pivotal role of key intermediates. We will delve into the underlying chemistry, present supporting experimental data, and offer insights to inform strategic decisions in drug development and manufacturing.
The Strategic Importance of Intermediate Selection
The synthesis of a complex molecule like empagliflozin is a multi-step endeavor. The choice of a particular synthetic pathway, and consequently its key intermediates, is a strategic decision guided by several critical factors:
-
Overall Yield and Purity: The cumulative yield across all synthetic steps directly influences the cost of goods. High purity of the final active pharmaceutical ingredient (API) is non-negotiable for regulatory approval and patient safety.
-
Process Scalability and Robustness: A laboratory-scale synthesis must be translatable to large-scale industrial production without significant loss of efficiency or safety.
-
Cost and Availability of Starting Materials: The economic feasibility of a synthetic route is heavily dependent on the cost and reliable supply of the initial raw materials.
-
Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste are critical considerations in modern pharmaceutical manufacturing.
This guide will explore two prominent synthetic strategies for empagliflozin, each distinguished by its core intermediate and the chemical transformations it enables.
Route 1: The Friedel-Crafts Acylation Approach and the Ketone Intermediate
A widely adopted strategy for constructing the diarylmethane core of empagliflozin involves a Friedel-Crafts acylation reaction. This approach typically utilizes a key ketone intermediate, (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (CAS 915095-87-3), which is subsequently reduced to form the desired diarylmethane linkage.
The Chemistry Behind the Acylation Route
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this context, an acyl halide or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst to introduce an acyl group. A key advantage of this method is the avoidance of carbocation rearrangements, a common pitfall in Friedel-Crafts alkylations, leading to a single, predictable product.[1][2]
The subsequent reduction of the ketone intermediate to a methylene group is a critical step. Various reducing agents can be employed, with the choice often dictated by factors such as selectivity, yield, and safety on an industrial scale.
Experimental Data and Efficiency
Several patents and publications describe variations of this synthetic route. A representative pathway involves the Friedel-Crafts acylation of (S)-3-phenoxytetrahydrofuran with 2-chloro-5-iodobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to yield the key ketone intermediate.[3] Subsequent reduction, often using a silane-based reducing agent, affords the diarylmethane moiety.
One disclosed method for the synthesis of the key intermediate, (S)-3-(4-(5-iodo-2-chlorobenzoyl)phenoxy)tetrahydrofuran, reports a high yield of 92.8% with a purity of 98.5%.[4] The subsequent reduction of this ketone to the corresponding diarylmethane, a crucial step in forming the empagliflozin backbone, has been achieved with a yield of 87.3% and a purity of 99.50%.[4]
A study by Kim et al. (2023) highlights the use of TiCl₄ as a Lewis acid for the Friedel-Crafts acylation, which proceeded more cleanly than traditional methods using AlCl₃. However, the yield for the empagliflozin intermediate was noted to be lower at 39% due to incomplete conversion.[3]
Route 2: The Direct Friedel-Crafts Alkylation Strategy
An alternative and potentially more direct approach involves a Friedel-Crafts alkylation reaction to form the diarylmethane bridge in a single step, bypassing the ketone intermediate and subsequent reduction. This route often employs a key intermediate such as (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran .
The Chemistry of Direct Alkylation
While seemingly more straightforward, Friedel-Crafts alkylation is often plagued by challenges such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired isomer.[1][2] However, with careful selection of substrates, catalysts, and reaction conditions, these side reactions can be minimized.
The primary advantage of this route is the reduction in the number of synthetic steps, which can lead to a more cost-effective and streamlined manufacturing process.
Experimental Data and Efficiency
An improved synthetic process for empagliflozin utilizing a Friedel-Crafts alkylation has been reported.[5] In this route, (S)-3-phenoxytetrahydrofuran is directly alkylated with 2-chloro-5-iodobenzyl bromide to furnish the key intermediate, (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran. This approach avoids the two-step acylation-reduction sequence. The overall yield for this improved process, starting from phenol, was reported to be 43.0% with a final product purity of 99.21%.[5]
Another patented process starting from 4-fluorotoluene, which also proceeds through a Friedel-Crafts alkylation step to form a similar key intermediate, boasts a high total yield of 70% or above and a purity of 99% or higher.[6] This particular route is highlighted for its use of cheap and readily available starting materials, making it attractive for industrial-scale production.[6]
Comparative Analysis: A Head-to-Head Look at Efficiency
To facilitate a clear comparison, the following table summarizes the key performance indicators of the two synthetic routes based on the available data.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Friedel-Crafts Alkylation |
| Key Intermediate | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | (S)-3-(4-(5-bromo/iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
| Key Transformation | Acylation followed by reduction | Direct alkylation |
| Number of Steps | Generally longer due to the two-step acylation-reduction | Potentially shorter, more convergent |
| Reported Overall Yield | Varies depending on specific reagents and conditions. | 43% to >70%[5][6] |
| Reported Final Purity | High purity achievable. | >99%[5][6] |
| Key Advantages | Avoids carbocation rearrangements, leading to high regioselectivity.[2] | Fewer synthetic steps, potentially more cost-effective. |
| Potential Challenges | Requires an additional reduction step, which adds to the process complexity. | Susceptible to polyalkylation and rearrangements, may require more stringent control of reaction conditions.[1] |
Conclusion: Tailoring the Route to the Objective
The choice between a Friedel-Crafts acylation and a direct alkylation route for the synthesis of empagliflozin is a nuanced one, with each pathway offering distinct advantages and challenges.
The Friedel-Crafts acylation route , proceeding through a ketone intermediate, offers a high degree of control and predictability, minimizing the formation of isomeric impurities. This robustness is highly desirable in pharmaceutical manufacturing where consistency and purity are paramount. While it may involve an additional step, the high yields and purities reported for the individual transformations make it a very strong contender for industrial-scale production.
The direct Friedel-Crafts alkylation route presents a more atom-economical and potentially more cost-effective approach by reducing the number of synthetic steps. The reported high overall yields and purities in some instances suggest that the challenges associated with this reaction can be overcome with careful process optimization. The use of inexpensive starting materials further enhances its appeal for commercial manufacturing.
Ultimately, the optimal synthetic strategy will depend on a company's specific priorities, including cost of goods targets, process development capabilities, and risk tolerance. This guide provides a framework for a critical evaluation of these key intermediates and their associated synthetic pathways, empowering researchers and drug development professionals to make informed decisions in the quest for more efficient and sustainable pharmaceutical manufacturing.
References
- Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. (2018-03-30).
- Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals. (2018-08-10).
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- Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. PubMed.
- Synthesis method for empagliflozin key intermediate.
- Synthesis process for empagliflozin.
- WO 2018/163194 Al. Googleapis.com. (2018-09-13).
- US9902751B2 - Process for the preparation of empagliflozin.
- Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13.
- Impurity Control in Empagliflozin Synthesis. Scribd.
- ChemInform Abstract: Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl 3 -Promoted Silane Reduction of a β-Glycopyranoside.
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- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC - NIH. (2023-05-08).
- Optimizing Empagliflozin Production: The Importance of Key Intermedi
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17).
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A Comparative Guide to the Synthetic Utility of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and its Progenitor, 4-Hydroxybenzaldehyde
For the discerning researcher and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and its simpler, yet structurally related counterpart, 4-hydroxybenzaldehyde . We will move beyond a simple cataloging of properties to a nuanced discussion of their respective performance in key chemical transformations, supported by experimental data from the literature. Our analysis will focus on the causality behind their differential reactivity and utility, empowering you to make informed decisions in your synthetic design.
Introduction: Structural and Electronic Considerations
At first glance, both molecules share the core benzaldehyde moiety, a versatile functional group for a myriad of organic reactions. The key differentiating feature is the substituent at the para position: a hydroxyl group in 4-hydroxybenzaldehyde versus a tetrahydrofuran-3-yloxy group in the target molecule. This seemingly subtle difference has profound implications for the physical properties and reactivity of these compounds.
| Property | 4-Hydroxybenzaldehyde | 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde |
| Molecular Weight | 122.12 g/mol [1] | 192.21 g/mol |
| Structure | Aromatic ring with hydroxyl and aldehyde groups | Aromatic ring with an ether-linked tetrahydrofuran and an aldehyde group |
| Key Reactive Sites | Aldehyde, phenolic hydroxyl, aromatic ring | Aldehyde, ether, aromatic ring |
The phenolic hydroxyl group in 4-hydroxybenzaldehyde is acidic and can participate in hydrogen bonding, influencing its solubility and reactivity. The tetrahydrofuran moiety in 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde introduces a bulky, non-planar, and polar ether group. This group can impact solubility, crystal packing, and interaction with biological targets, a feature that is leveraged in medicinal chemistry.[2]
Benchmarking Performance in a Classic C-C Bond Formation: The Aldol Condensation
To establish a performance baseline, we will first examine a ubiquitous reaction: the aldol condensation. This reaction is a cornerstone of organic synthesis for constructing carbon-carbon bonds.
Alternative in Focus: 4-Hydroxybenzaldehyde
The Claisen-Schmidt condensation, a type of crossed aldol condensation, between an aromatic aldehyde and a ketone is a well-established transformation. For 4-hydroxybenzaldehyde, a biocatalytic approach has been documented to achieve high yields.
Experimental Protocol: Biocatalytic Aldol Condensation of 4-Hydroxybenzaldehyde
Objective: To synthesize 4-hydroxybenzylideneacetone (4-HBA) from 4-hydroxybenzaldehyde and acetone using a whole-cell biocatalyst.
Methodology:
-
Catalyst Preparation: E. coli BL21 (DE3) cells overexpressing 2-deoxy-D-ribose 5-phosphate aldolase (DERA) are used as the whole-cell catalyst.
-
Reaction Setup: A reaction mixture containing 120 mM 4-hydroxybenzaldehyde and acetone is prepared.
-
Biocatalysis: The whole-cell catalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme activity.
-
Work-up and Analysis: After the reaction is complete, the product is extracted and analyzed by HPLC to determine the yield.
Results:
| Reactant | Product | Catalyst | Yield | Reference |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylideneacetone | Whole-cell E. coli (DERA) | 92.8% | [3] |
This high yield demonstrates the excellent performance of 4-hydroxybenzaldehyde in this transformation under optimized conditions. The phenolic proton does not interfere with the reaction and may even play a role in the enzyme's active site.
The Niche Application: 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in the Synthesis of SGLT2 Inhibitors
While 4-hydroxybenzaldehyde is a workhorse for general synthesis, 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde has found a crucial role in the synthesis of complex pharmaceuticals, most notably the SGLT2 inhibitor, Empagliflozin. In this context, the tetrahydrofuran moiety is not merely a protecting group but a key pharmacophoric element.
The synthesis of Empagliflozin involves a multi-step sequence where the benzaldehyde functionality is ultimately transformed, but its precursor, 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde, is a critical starting material for constructing the diarylmethane core of the final drug molecule.
Experimental Protocol: Synthesis of a Key Empagliflozin Intermediate
Objective: To synthesize (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran, a key intermediate for Empagliflozin, starting from a precursor derived from 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde.
Workflow Diagram:
Caption: Synthetic workflow for a key Empagliflozin intermediate.
Methodology:
-
Acylation: A precursor derived from 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde, (S)-3-phenoxytetrahydrofuran, undergoes a Friedel-Crafts acylation with 2-chloro-5-iodobenzoic acid to yield (5-iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furyl]oxy]phenyl]methanone.[4]
-
Reduction: The resulting ketone is then subjected to a carbonyl reduction to furnish the diarylmethane intermediate, (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.[4]
Discussion:
In this industrial synthesis, the tetrahydrofuran group is essential for the final product's biological activity. A simple hydroxyl group, as in 4-hydroxybenzaldehyde, would not suffice and would likely interfere with the Friedel-Crafts and subsequent reactions without a protecting group strategy, which would add steps and reduce overall efficiency. The ether linkage provides the necessary stability for the multi-step synthesis. While a direct yield for a single reaction starting from 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde is not provided in this context, the overall yield of the multi-step process to Empagliflozin is reported to be around 43.0%.[5]
Comparative Performance in the Wittig Reaction
The Wittig reaction is another fundamental tool for C-C bond formation, specifically for the synthesis of alkenes from aldehydes.
Alternative in Focus: 4-Hydroxybenzaldehyde
The Wittig reaction of 4-hydroxybenzaldehyde can be complicated by the acidic phenolic proton, which can be deprotonated by the strongly basic ylide. This can be circumvented by using a base that is selective for the phosphonium salt deprotonation or by protecting the hydroxyl group. However, under specific conditions, the reaction can proceed directly.
Conceptual Experimental Protocol: Wittig Reaction of 4-Hydroxybenzaldehyde
Objective: To synthesize 4-hydroxystilbene from 4-hydroxybenzaldehyde and benzyltriphenylphosphonium chloride.
Methodology:
-
Ylide Formation: Benzyltriphenylphosphonium chloride is treated with a strong base, such as sodium hydroxide, to form the corresponding ylide.
-
Reaction with Aldehyde: The freshly prepared ylide is reacted with 4-hydroxybenzaldehyde in a suitable solvent.
-
Work-up and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, and the desired 4-hydroxystilbene is purified.
Expected Outcome:
The reaction is expected to produce a mixture of (E)- and (Z)-4-hydroxystilbene. The presence of the unprotected hydroxyl group can potentially lower the yield compared to a protected analogue due to side reactions. Literature on similar Wittig reactions suggests that yields can be moderate to good, but are highly dependent on the specific ylide and reaction conditions.[6][7]
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde in the Wittig Reaction
For 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde, the absence of the acidic phenolic proton simplifies the Wittig reaction. The ether linkage is stable to the basic conditions of ylide formation and reaction.
Anticipated Advantages:
-
Higher Yields: The absence of the acidic proton should lead to cleaner reactions and higher yields of the desired alkene, as the stoichiometry of the ylide is not compromised.
-
Simplified Work-up: Fewer side products would simplify the purification process.
Conclusion and Future Outlook
This guide has provided a comparative analysis of 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde and 4-hydroxybenzaldehyde, not as direct competitors in all applications, but as valuable building blocks with distinct domains of utility.
-
4-Hydroxybenzaldehyde remains an economical and highly effective starting material for a wide range of classical organic transformations where the phenolic hydroxyl group does not interfere or can be easily protected. Its utility in high-yield reactions like the biocatalytic aldol condensation makes it a staple in many synthetic laboratories.
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde shines in the realm of medicinal chemistry and complex molecule synthesis. The tetrahydrofuran moiety serves as a crucial pharmacophore and a stable structural element, justifying its use in multi-step syntheses of high-value compounds like Empagliflozin. While it may be a more specialized reagent, its inherent stability and the biological relevance of the tetrahydrofuran ring make it an indispensable tool for drug discovery and development professionals.
The choice between these two benzaldehyde derivatives should be guided by the specific synthetic goal. For general-purpose synthesis where cost and atom economy are paramount, 4-hydroxybenzaldehyde is often the superior choice. However, for the design and synthesis of novel therapeutics where the introduction of a sp3-rich, polar heterocyclic motif is desired, 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde offers unique advantages that can lead to compounds with enhanced pharmacological profiles.
References
- Thomas, S., et al. (2016). A Facile and an Efficient Protocol for the Synthesis of Empagliflozin, a Sodium Glucose Co-transporter-2 (SGLT-2) Inhibitor. Synthesis, 48(19), 3336-3342.
-
Chen, L., et al. (2022). Biosynthesis of 4-hydroxybenzylideneacetone by Whole-Cell Escherichia coli. Molecules, 27(17), 5693. [Link]
- Shi, K., et al. (2018). Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals, 49(8), 1100-1104.
-
EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Novel Pharmaceutical Intermediates: A Case Study of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. When developing assays for novel pharmaceutical intermediates, such as 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a thorough investigation of potential cross-reactivity with structurally related compounds is a critical step. This guide provides a comprehensive, technically-grounded framework for designing and executing such a study, moving beyond a simple protocol to explain the scientific rationale behind each step.
The Imperative of Cross-Reactivity Profiling in Drug Development
Aldehyde-containing molecules are a cornerstone of pharmaceutical synthesis, valued for their versatility as reactive intermediates.[1] However, this inherent reactivity also presents a significant challenge in analytical testing.[2] Aldehydes can interact with various nucleophiles in biological matrices, and their structural similarity to other process impurities or related metabolites can lead to inaccurate quantification if the analytical method is not sufficiently specific.[2][3]
A cross-reactivity study is therefore not merely a validation checkbox; it is a fundamental investigation into the selectivity of an antibody or analytical system. For a molecule like 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, which may be an intermediate in the synthesis of a larger active pharmaceutical ingredient (API), understanding its potential to cross-react with related structures is essential for:
-
Accurate Process Control: Ensuring that in-process monitoring accurately quantifies the target intermediate without interference from precursors or side-products.
-
Reliable Impurity Profiling: Differentiating the target molecule from potentially toxic or therapeutically active impurities.
-
Robust Bioanalytical Methods: Preventing overestimation of the API or its metabolites in preclinical and clinical samples due to the presence of cross-reactive species.
This guide will use a competitive immunoassay as the primary example, as it is a common and highly sensitive technique for the detection of small molecules like our target compound.[4][5][6]
Experimental Design: A Self-Validating System
The foundation of a trustworthy cross-reactivity study lies in a well-designed experiment. The goal is to challenge the analytical method with a panel of structurally similar compounds and quantify the degree to which they produce a signal.
Selection of a Comparator Panel
The choice of compounds to test is critical. A robust panel should include molecules that share key structural features with the target analyte, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. Based on its structure, the following classes of compounds should be considered:
-
Parent Scaffolds: Benzaldehyde and 3-Hydroxytetrahydrofuran. These will establish a baseline for the contribution of each core part of the molecule to any observed cross-reactivity.
-
Structural Isomers and Analogs: Compounds where the ether linkage or the substitution pattern on the aromatic ring is altered. An excellent example is 4-(Tetrahydropyran-4-yloxy)benzaldehyde.[7]
-
Process-Related Impurities: Molecules that could foreseeably be present as byproducts of the synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde or related downstream products. This includes derivatives of the drug Empagliflozin, which contains a similar tetrahydrofuran-3-yloxy moiety.[8][9][10]
-
Metabolites: If relevant, potential metabolic products of the target compound.
Table 1: Example Comparator Panel for Cross-Reactivity Studies
| Compound Name | Rationale for Inclusion |
| Benzaldehyde | Core aromatic aldehyde structure. |
| 3-Hydroxytetrahydrofuran | Core heterocyclic ether structure. |
| 4-Hydroxybenzaldehyde | Precursor and potential impurity. |
| 4-(Tetrahydropyran-4-yloxy)benzaldehyde | Structural analog with a different cyclic ether.[7] |
| (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | Empagliflozin-related impurity sharing the key ether linkage.[11] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Structurally similar benzaldehyde derivative.[12] |
The Competitive Immunoassay: A Step-by-Step Protocol
Competitive immunoassays are the preferred format for small molecule detection because the small size of the analyte makes it difficult for two antibodies to bind simultaneously, as required in a sandwich assay.[13][14] The principle is based on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal from the labeled analyte.[4]
Below is a detailed protocol for a competitive ELISA (Enzyme-Linked Immunosorbent Assay), a common type of immunoassay.
Materials:
-
High-binding 96-well microtiter plates
-
Antibody specific to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
-
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde-enzyme conjugate (e.g., HRP conjugate)
-
Target analyte and comparator compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the specific antibody to a pre-determined optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the target analyte (standard curve) and each comparator compound in assay buffer.
-
Add 50 µL of the standard or comparator compound solution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated analyte, diluted to its optimal concentration, to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Reading and Data Analysis:
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Interpretation and Visualization
The raw data from the plate reader must be processed to determine the degree of cross-reactivity.
Calculating Cross-Reactivity
-
Generate Standard Curves: Plot the absorbance against the log of the concentration for the target analyte and each comparator compound.
-
Determine the IC₅₀: For each curve, calculate the concentration of the analyte that causes 50% inhibition of the maximum signal (IC₅₀). The IC₅₀ is a measure of the analyte's potency in the assay.
-
Calculate Percent Cross-Reactivity: The cross-reactivity of a comparator compound is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Comparator Compound) x 100
Table 2: Sample Cross-Reactivity Data
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | 10 | 100% |
| 4-Hydroxybenzaldehyde | 500 | 2% |
| Benzaldehyde | >10,000 | <0.1% |
| 4-(Tetrahydropyran-4-yloxy)benzaldehyde | 85 | 11.8% |
| (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 1500 | 0.67% |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility and training.
Caption: Principle of competitive binding in an immunoassay.
Conclusion and Further Steps
This guide has outlined a robust, scientifically-grounded approach to assessing the cross-reactivity of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. The results from such a study provide crucial information for the development of specific and reliable analytical methods. A low percentage of cross-reactivity for all tested compounds would provide confidence in the specificity of the assay. Conversely, significant cross-reactivity with a particular compound would indicate the need for further method optimization, such as the development of a more specific antibody or the use of a chromatographic method (e.g., LC-MS) for orthogonal confirmation. This structured approach, grounded in the principles of competitive immunoassays and rational selection of comparators, ensures the integrity and trustworthiness of analytical data throughout the drug development lifecycle.
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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Hu, Y., et al. (2020). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Biotechnology. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Sussex Drug Discovery Centre. (2016). Chemical Litmus Test for Aldehyde Oxidase. [Link]
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Aman, K. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. [Link]
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PubChem. (n.d.). (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]
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Pharmaffiliates. (n.d.). (3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. [Link]
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PubChem. (n.d.). 4-(Tetrahydropyran-4-yloxy)benzaldehyde. [Link]
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Pharmaffiliates. (n.d.). (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. [Link]
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Dénès, F., et al. (2012). Pd(0)-Catalyzed Oxy- and Amino- Alkynylation of Olefins for the Synthesis of Tetrahydrofurans and Pyrrolidines. Infoscience - EPFL. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the selection, development, and validation of a stability-indicating HPLC method, grounded in scientific principles and aligned with international regulatory standards.
Introduction: The Need for a Validated Method
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for its quantification is not merely a quality control measure but a critical component of the drug development lifecycle.
This guide will compare potential analytical techniques and provide a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method, which is recognized for its precision, accuracy, and versatility in pharmaceutical analysis.[1] The validation process will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[2][3][4]
Comparative Analysis of Analytical Techniques
Several analytical techniques could be considered for the quantification of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. The choice of method depends on factors such as the molecular structure, the sample matrix, and the required sensitivity and specificity.
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC with UV Detection | Separation based on polarity, detection via UV absorbance of the aromatic ring. | High specificity, precision, and accuracy.[5] Well-suited for non-volatile, chromophoric compounds. Can be developed as a stability-indicating method.[1][6][7] | Requires solvent consumption. Method development can be time-consuming.[5] |
| Gas Chromatography (GC-FID) | Separation based on volatility and boiling point. | High sensitivity for volatile and semi-volatile compounds. | The analyte may have insufficient volatility, potentially requiring derivatization, which adds complexity and sources of error. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance. | Simple, fast, and inexpensive. | Lacks specificity. Cannot distinguish the analyte from impurities or degradation products that also absorb UV light. Not suitable for stability-indicating assays. |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | Extremely high sensitivity and specificity. Provides structural information. | Higher cost and complexity of instrumentation and operation. May not be necessary for routine quality control if sufficient specificity is achieved with HPLC-UV. |
Recommended Method: Stability-Indicating HPLC-UV
A stability-indicating method is an analytical procedure that accurately quantifies the active ingredient without interference from degradation products, impurities, or excipients.[1] Developing such a method is a challenging but essential task in pharmaceutical analysis.[5] The workflow involves method development, optimization, and a rigorous validation protocol.
Caption: Figure 1: HPLC Method Development and Validation Workflow.
Experimental Protocol: HPLC Method Development
This section provides a step-by-step guide for developing a robust HPLC method.
4.1. Reagents and Materials
-
Reference Standard: 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Buffers: Formic acid, Ammonium acetate
4.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical balance
4.3. Chromatographic Conditions Development
The goal is to achieve a symmetric peak for the main analyte, well-resolved from any impurities or solvent peaks.
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point due to the moderate polarity of the analyte.
-
Wavelength Selection: Dissolve the reference standard in a suitable solvent (e.g., acetonitrile) and scan from 200-400 nm. The wavelength of maximum absorbance (λmax) for the benzaldehyde chromophore is typically around 254-280 nm. Select this λmax for detection to ensure high sensitivity.
-
Mobile Phase Optimization:
-
Initial Gradient: Start with a broad gradient to elute all components, for example, 5% to 95% acetonitrile in water over 20 minutes.[9] This helps determine the approximate retention time.
-
Isocratic vs. Gradient: Based on the initial run, if all peaks of interest elute within a narrow time frame, an isocratic method (e.g., 65:35 Acetonitrile:Water) can be developed for simplicity and robustness.[10] If impurities are present with significantly different polarities, a gradient method is necessary to ensure adequate separation and shorter run times.[5]
-
pH Modifier: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic state.
-
Optimized Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
4.4. Standard and Sample Preparation
-
Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Method Validation Protocol (ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
Caption: Figure 2: Interrelationship of Core Validation Parameters.
5.1. Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[11][12][13]
Protocol: Expose a solution of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde to the following stress conditions to induce degradation (aim for 5-20% degradation):
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 24 hours.
-
Photolytic: Solution exposed to light (ICH Q1B) for 7 days.
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks with a resolution of >2. Peak purity analysis (using a PDA detector) should confirm that the analyte peak is spectrally pure in all stressed samples.
5.2. Linearity Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five concentrations across a range of 80-120% of the target concentration. Inject each concentration in triplicate.
-
Analysis: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
5.3. Range The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Acceptance Criteria: The demonstrated range should encompass the working concentration of the assay.
5.4. Accuracy Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform the assay on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analysis: Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5.5. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
-
5.6. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine based on the signal-to-noise ratio (S/N), typically where S/N is 10:1. Confirm by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Data Summary and Acceptance Criteria
All experimental data from the validation study should be tabulated for clear review.
| Validation Parameter | Acceptance Criteria | Example Result | Pass/Fail |
| Specificity | Resolution > 2, no peak co-elution | All degradant peaks resolved (R > 3.5) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of target concentration | 80-120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 1.0% | 0.65% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.15% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10, RSD ≤ 10% | 0.5 µg/mL (S/N=11, RSD=6.8%) | Pass |
Conclusion
This guide has compared several analytical techniques and detailed the systematic development and validation of a stability-indicating HPLC-UV method for the quantification of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. By following the principles outlined and adhering to the ICH Q2(R1) guidelines, researchers can establish a reliable, accurate, and precise method suitable for quality control and stability testing in a regulated drug development environment. The presented workflow, from method development and forced degradation studies to the validation of key performance parameters, provides a robust framework for ensuring data integrity and product quality.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
- Stability Indicating HPLC Method Development: A Review.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Stability-Indicating-HPLC-Method-Development%3A-A-Shah-Jain/5a83b9e4a3d4f1d4b6b6d85c8e3e4a2e5d9d7c8f]
- Stability Indicating HPLC Method Development: A Review.IRJPMS. [URL: https://irjpms.com/wp-content/uploads/2023/09/IRJPMS-V2I4-23-30.pdf]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
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- Quality Guidelines.ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.Starodub. [URL: https://www.starodub.
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A Head-to-Head Comparison of Empagliflozin Synthesis: An In-Depth Guide to Precursor Selection and Process Optimization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes treatment, empagliflozin, a potent and selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, stands out for its efficacy. The synthesis of this complex C-glucoside presents a significant challenge in pharmaceutical manufacturing, where the choice of starting materials profoundly impacts the overall efficiency, purity, and scalability of the process. This guide provides a detailed, head-to-head comparison of empagliflozin synthesis from different chemical precursors, supported by experimental data and procedural insights to inform rational drug development and process optimization.
The Architectural Blueprint of Empagliflozin: Key Disconnections and Precursor Strategies
The molecular architecture of empagliflozin, (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, can be deconstructed into two primary building blocks: the C-aryl glucoside core and the substituted diarylmethane aglycone. The strategic choice of precursors for these fragments dictates the entire synthetic sequence. Two dominant strategies have emerged in the literature, primarily differing in the starting material for the aglycone moiety.
-
Strategy A: Commencing with 2-chloro-5-iodobenzoic acid or its bromine analogue, 5-bromo-2-chlorobenzoic acid .
-
Strategy B: Employing a Friedel-Crafts alkylation approach, which circumvents the multi-step acylation-reduction sequence.
The glucose component is almost universally derived from D-gluconolactone or its protected derivatives, owing to its ready availability and suitable stereochemistry.
Comparative Analysis of Synthetic Routes
This section dissects the synthetic pathways, evaluating them based on yield, process complexity, and impurity profiles.
Route 1: The Friedel-Crafts Acylation Pathway from Halogenated Benzoic Acids
This is arguably the most established and widely documented route, particularly for large-scale production. The choice between an iodo or bromo precursor often comes down to a balance of reactivity, cost, and downstream coupling efficiency.
Key Precursors:
-
Aglycone Precursor: 2-Chloro-5-iodobenzoic acid or 5-bromo-2-chlorobenzoic acid.
-
Coupling Partner: (S)-3-hydroxytetrahydrofuran.
-
Glucosyl Donor: Protected D-gluconolactone (e.g., 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone).
Logical Workflow:
The causality behind this multi-step process is rooted in building the complex aglycone first, followed by the critical C-glucosylation step. The Friedel-Crafts acylation robustly forms the benzophenone intermediate. Subsequent reduction of the ketone is necessary before coupling with the glucose moiety to prevent side reactions.
Caption: Workflow for Empagliflozin Synthesis via Friedel-Crafts Acylation.
Performance Metrics:
| Parameter | 2-Chloro-5-iodobenzoic Acid Route | 5-bromo-2-chlorobenzoic Acid Route | Causality and Insights |
| Overall Yield | Reported up to 50% from the diarylmethane intermediate.[1][2][3] | Generally comparable, though can be slightly lower due to differences in coupling efficiency.[4] | The I/Mg exchange for the iodo-compound is often more efficient and proceeds under milder conditions than the bromo equivalent, contributing to higher yields in the critical coupling step.[1] |
| Purity Profile | High purity (>99%) achievable after crystallization.[5] Key impurities can include the α-anomer and unreacted intermediates.[6] | Similar purity profiles. Brominated impurities can be more challenging to remove.[7] | The diastereoselective reduction of the intermediate glycopyranoside is crucial for minimizing the α-anomer impurity.[3][6] |
| Process Complexity | Multi-step process involving organometallic reagents and cryogenic conditions (-78 °C to -20 °C).[5][8] | Similar complexity. The choice of organolithium or Grignard reagent can influence safety and handling protocols. | The use of reagents like n-butyllithium requires strict temperature control to avoid side reactions.[8] More recent industrial processes have optimized this to -20°C, which is more manageable on a large scale.[5] |
| Cost of Precursors | 2-chloro-5-iodobenzoic acid is generally more expensive than its bromo counterpart.[9] | 5-bromo-2-chlorobenzoic acid is a more cost-effective starting material.[4] | The higher cost of the iodo-precursor may be offset by higher yields and potentially simpler purification, a critical consideration for industrial-scale economic analysis. |
Route 2: The Friedel-Crafts Alkylation Strategy
To improve process efficiency, some synthetic approaches have explored a direct Friedel-Crafts alkylation to form the diarylmethane aglycone, thereby shortening the synthesis by avoiding the acylation and subsequent reduction steps.
Key Precursors:
-
Phenol derivative: (S)-3-phenoxytetrahydrofuran.
-
Alkylating Agent: 2-chloro-5-iodobenzyl bromide.
Logical Workflow:
This route is conceptually more direct. By pre-forming the ether linkage and then using a reactive benzyl bromide for the Friedel-Crafts alkylation, the synthesis of the aglycone is streamlined.
Caption: Workflow for Empagliflozin Synthesis via Friedel-Crafts Alkylation.
Performance Metrics:
| Parameter | Friedel-Crafts Alkylation Route | Causality and Insights |
| Overall Yield | An overall yield of 43.0% from phenol has been reported.[5] | This route is shorter, which can contribute to a higher overall yield by reducing the number of unit operations and potential material losses. |
| Purity Profile | High purity of 99.21% with the α-empagliflozin impurity less than 0.1% has been achieved.[5] | The primary challenge in Friedel-Crafts alkylations is controlling regioselectivity and preventing polyalkylation. Optimization of the Lewis acid and reaction conditions is critical to minimize isomer formation. |
| Process Complexity | Potentially simpler and shorter than the acylation route.[5] The reaction temperature for the coupling step was raised from -78 °C to a more manageable -40 to -20 °C.[5] | Avoiding a separate reduction step simplifies the overall process. The improved temperature profile for the coupling step is a significant advantage for industrial scale-up. |
| Cost of Precursors | The synthesis of the 2-chloro-5-iodobenzyl bromide alkylating agent adds a step, but the starting materials are generally accessible. | This route may offer cost advantages due to fewer overall steps and potentially higher throughput. |
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis is built on robust and reproducible protocols. Below are detailed methodologies for key transformations.
Protocol 1: Synthesis of the Aglycone via Friedel-Crafts Acylation
This protocol details the conversion of 5-iodo-2-chlorobenzoic acid to the key diarylmethane intermediate.
Step 1: Acid Chloride Formation
-
To a solution of 5-iodo-2-chlorobenzoic acid (1 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.05 eq) at room temperature.
-
Stir the reaction mixture for 2 hours or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to yield the crude 5-iodo-2-chlorobenzoyl chloride.
Step 2: Friedel-Crafts Acylation
-
Dissolve fluorobenzene (1.1 eq) in a reaction vessel.
-
Add aluminum chloride (AlCl₃, 1.1 eq) portion-wise, maintaining the temperature below 20°C.
-
Add the previously prepared acid chloride solution dropwise.
-
Stir for 5-6 hours at 15-20°C.[6]
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate. Recrystallize from ethanol to obtain the benzophenone intermediate. A yield of 94% with >99% purity is expected.[6][10]
Step 3: Ether Formation and Reduction
-
React the benzophenone intermediate with (S)-3-hydroxytetrahydrofuran (1.0 eq) in THF with a base like potassium tert-butoxide (1.1 eq).[10]
-
After reaction completion, reduce the resulting ethereal benzophenone using a reducing agent such as 1,1,3,3-tetramethyldisiloxane (TMDS) and a Lewis acid like AlCl₃ in toluene to yield the final diarylmethane aglycone.[10]
Protocol 2: C-Glucosylation and Final Deprotection
This critical step constructs the C-glucoside bond with high stereoselectivity.
-
Prepare the Grignard reagent from the iodo-diarylmethane aglycone (1 eq) using i-PrMgCl·LiCl (1.1 eq) in THF at -20°C.[1]
-
In a separate flask, dissolve 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone (1 eq) in THF and cool to -20°C.
-
Add the prepared Grignard reagent to the gluconolactone solution and allow the reaction to proceed for 1 hour.
-
Quench the reaction with an acidic aqueous solution (e.g., 5M HCl) to pH 2.
-
Add methanol and heat to 40°C for 5 hours to form the β-anomeric methyl glycopyranoside.[1]
-
Without isolation, subject the intermediate to reductive deoxygenation using triethylsilane (Et₃SiH, 1.8 eq) and AlCl₃ (2.1 eq) in a dichloromethane/acetonitrile mixture.[3][10]
-
After workup and purification, this one-pot sequence can afford empagliflozin in an overall yield of approximately 50% from the aglycone.[1][2]
Analytical Characterization: Ensuring Purity and Identity
The final product from any synthetic route must be rigorously characterized to ensure it meets pharmaceutical standards. A combination of chromatographic and spectroscopic techniques is essential.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity, detect and quantify impurities (e.g., α-anomer, starting materials, intermediates). | Column: C18 or Phenyl column.[7][11] Mobile Phase: Acetonitrile/water or Acetonitrile/0.1% Trifluoroacetic acid.[7][11] Detection: UV at 224 nm or 230 nm.[7][11] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identify known and unknown impurities by providing molecular weight information. | Used for impurity profiling and characterization during process development.[12] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Confirm the chemical structure and stereochemistry of the final product and key intermediates. | ¹H and ¹³C NMR are used to verify the correct formation of the β-anomer and the overall molecular structure.[6] |
Conclusion: A Strategic Choice for Optimal Synthesis
The synthesis of empagliflozin offers a compelling case study in the strategic selection of precursors.
-
The Friedel-Crafts acylation route starting with 2-chloro-5-iodobenzoic acid is a robust and well-optimized pathway suitable for large-scale industrial production. Its higher precursor cost is often justified by high, reproducible yields and a well-controlled impurity profile.[1][2]
-
The use of 5-bromo-2-chlorobenzoic acid presents a more cost-effective alternative, though it may require further optimization of the coupling conditions to match the efficiency of the iodo-route.[4]
-
The Friedel-Crafts alkylation strategy offers an elegant simplification by shortening the synthetic sequence.[5] For new process development, this route holds considerable promise for improving manufacturing efficiency and reducing costs, provided that regioselectivity can be rigorously controlled.
Ultimately, the choice of precursor is not merely a chemical decision but a strategic one, balancing the cost of raw materials against process complexity, yield, purity, and scalability. This guide provides the foundational data and mechanistic insights for researchers and drug development professionals to make informed decisions in the synthesis of this critical antidiabetic agent.
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Hrapchak, M., et al. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 687-693. Available at: [Link]
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ResearchGate. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Available at: [Link]
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Chen, Y., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-4093. Available at: [Link]
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Wang, X. J., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-4093. Available at: [Link]
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Mathews, J. (2023). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. Mathews Journal of Pharmaceutical Sciences, 7(1), 17. Available at: [Link]
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Wang, X.-J., et al. (2014). Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. Organic Letters, 16, 4090–4093. Available at: [Link]
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Peng, P., et al. (2018). Impurity Control in Empagliflozin Synthesis. Organic Preparations and Procedures International, 50(2), 203-211. Available at: [Link]
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Shi, K., et al. (2018). Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals, 49(8), 1100-1104. Available at: [Link]
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Wang, X. J., et al. (2014). Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. Organic Letters, 16(16), 4090-4093. Available at: [Link]
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de Souza, A. C. F., et al. (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Advances, 10(13), 7748-7757. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a compound that combines the chemical properties of an aromatic aldehyde and a cyclic ether. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is synthesized from the known hazards of its core components: benzaldehyde and tetrahydrofuran (THF). The guiding principle is one of caution, treating the compound with the highest level of precaution dictated by its constituent functional groups.
I. Hazard Identification and Risk Assessment: A Synthesis of Component Dangers
Understanding the "why" behind a safety protocol is as crucial as the protocol itself. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a bifunctional molecule. Therefore, its hazard profile must be assumed to encompass the risks associated with both aldehydes and ethers.
-
The Aldehyde Moiety: Benzaldehyde and its derivatives are generally classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3][4][5][6]
-
The Tetrahydrofuran (Ether) Moiety: The THF component presents more severe risks. It is a highly flammable liquid, and most critically, it has the potential to form explosive peroxides upon exposure to air and light.[7][8] These peroxides are shock-sensitive and can detonate violently. This risk increases with storage time, especially after a container has been opened.[9][10][11][12] Furthermore, THF is a suspected carcinogen and can cause respiratory irritation.[8]
Based on this synthesis, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde must be handled as a flammable, potentially peroxide-forming, irritant, and potentially carcinogenic hazardous substance.
II. Essential Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedure, the following PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and irritating vapors. A face shield offers an additional layer of protection against unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol). | Ether compounds can permeate some glove materials quickly.[12] It is advisable to double-glove and change gloves immediately upon contamination. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Protects skin from splashes and provides a layer of protection in case of a fire.[12] |
| Respiratory Protection | A respirator may be required if handling large quantities or in case of a spill where vapors may be generated. | The compound may cause respiratory irritation.[7][8] All handling of the solid or its solutions should be done in a certified chemical fume hood to minimize inhalation risk.[9][11] |
III. Step-by-Step Disposal Protocol
This protocol assumes the disposal of small quantities of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, typical of a research laboratory setting. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11][13][14] Never discharge this chemical to a sewer or dispose of it in regular trash. [10][13][14]
This is the most critical safety step due to the THF moiety.
-
Visual Inspection: Carefully examine the container, especially around the cap and threads, for the presence of white crystals or a viscous liquid layer.[9][11]
-
Immediate Action: If crystals are observed, DO NOT MOVE OR OPEN THE CONTAINER .[9][11][12] This indicates the presence of potentially explosive peroxides. Immediately contact your institution's EHS office or a specialized disposal expert for assistance with highly hazardous chemicals.[11][13]
-
Chemical Testing (If No Crystals are Visible): If the container's age is uncertain or it has been open for more than six months, it is prudent to test for peroxides using commercially available test strips.[11] This should be done with extreme care within a fume hood. A positive test indicates the need for specialized disposal procedures.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. Glass or Teflon containers are generally suitable for chemical waste.[9][10] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde," and a clear indication of its hazards (e.g., "Flammable," "Peroxide-Former").[9]
-
Collection:
-
Solid Waste: If disposing of the pure solid compound, transfer it carefully within a fume hood into the designated waste container.
-
Contaminated Materials: Any items contaminated with the compound (e.g., weigh boats, gloves, pipette tips, absorbent paper) must also be placed in the hazardous waste container.
-
Solution Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container, ensuring the solvent is compatible with the container material.
-
-
Secure Closure: Keep the hazardous waste container tightly closed at all times, except when adding waste.[9][11][13]
-
Safe Storage Location: Store the waste container in a designated satellite accumulation area. This area should be in a well-ventilated, cool location, away from heat, sparks, open flames, and direct sunlight.[1][2]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[9]
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS office to schedule a collection.[9]
-
Provide Information: Be prepared to provide accurate information about the waste, including its chemical composition and volume.
IV. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[11]
-
Control Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[2][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][14]
-
Contain and Absorb: For small spills, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[2][3][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Large Spills: For spills larger than 1 liter, evacuate the area and immediately contact your institution's emergency response team or EHS office.[11]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility within your laboratory. The principles of anticipating hazards, utilizing appropriate protective measures, and following established waste management protocols are the cornerstones of safe and ethical scientific practice.
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Personal protective equipment for handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
Comprehensive Safety Protocol: Handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
This guide provides an in-depth operational plan for the safe handling, use, and disposal of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. As a Senior Application Scientist, my objective is to provide a framework that prioritizes safety through a deep understanding of the material's chemical nature, ensuring that every step is a self-validating protocol grounded in established safety standards.
The subject molecule integrates two primary chemical functionalities: an aromatic aldehyde (benzaldehyde) and a cyclic ether (tetrahydrofuran). This structure dictates a specific hazard profile that must be meticulously managed. The benzaldehyde group presents risks of skin, eye, and respiratory tract irritation, with potential for sensitization.[1][2] The tetrahydrofuran (THF) moiety introduces significant concerns regarding flammability and, critically, the potential for forming explosive peroxides upon prolonged exposure to air.[3][4] Furthermore, THF is a suspected carcinogen, a classification that must be extended to this derivative as a precautionary measure.
This protocol is designed to mitigate these risks through a combination of engineering controls, rigorous personal protective equipment (PPE) selection, and procedural diligence.
Immediate Hazard Assessment & Core PPE
Before handling, it is crucial to recognize the primary hazards associated with 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. The operational plan is built around mitigating these specific risks.
-
Contact Hazard: Causes skin and serious eye irritation.[1][3] Harmful if absorbed through the skin.[1]
-
Inhalation Hazard: May cause respiratory irritation.[1][3] Vapors can be harmful.
-
Flammability: Assumed to be a combustible liquid. The THF component is highly flammable.[3] Vapors may form explosive mixtures with air.[5]
-
Chronic Hazard: Suspected of causing cancer due to the THF moiety.
-
Instability Hazard: May form explosive peroxides upon storage, especially after the container has been opened.[4]
Mandatory PPE Ensemble
The following table summarizes the minimum required PPE for routine laboratory operations involving this compound. Specific scenarios, such as managing a large spill, will require an escalation of this protection.
| Protection Area | Required PPE | Rationale & Specifications |
| Hand Protection | Double-gloving: Nitrile inner and outer gloves. | Nitrile provides good resistance against aldehydes and ethers.[6][7] Double-gloving minimizes exposure during glove removal. Gloves must be inspected for tears or pinholes before each use. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes and vapors.[6] A face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk, protecting the entire face.[6][8] |
| Body Protection | Flame-resistant (FR) lab coat with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat. | The FR lab coat protects against accidental ignition. The apron provides an additional barrier against chemical splashes.[6] Clothing should be 100% cotton or other non-synthetic material beneath the PPE. |
| Respiratory Protection | Use is mandatory within a certified chemical fume hood. For spills or work outside a hood, a NIOSH-approved respirator with organic vapor cartridges is required. | A fume hood is the primary engineering control to prevent inhalation of vapors.[1] Respirators are essential when engineering controls are insufficient or during emergencies.[6][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Leather and cloth shoes are not appropriate as they can absorb and retain chemicals.[6] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to create a safe and controlled environment.
Pre-Handling and Preparation
-
Container Inspection: Upon receipt and before each use, visually inspect the container for any signs of damage, leaks, or crystal formation. The presence of solid crystals in a liquid that was previously clear could indicate dangerous peroxide formation.[4] If peroxides are suspected, do not move or open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Date the Container: Immediately upon opening, write the date on the container. This is critical for tracking the potential for peroxide formation. Plan to test for peroxides or dispose of the material within one year of opening.
-
Work Area Setup: All handling of this chemical must occur inside a certified chemical fume hood to mitigate inhalation risks.[1]
-
Assemble Equipment: Ensure all necessary equipment (spatulas, glassware, spill kit) is inside the fume hood before introducing the chemical. Use non-sparking tools to prevent ignition of flammable vapors.[4]
-
Grounding: When transferring significant quantities, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[5][10]
-
Don PPE: Put on the complete PPE ensemble as detailed in the table above before entering the designated work area.
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Waste Segregation: All materials contaminated with 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, including excess chemical, absorbent materials from spills, and disposable PPE, must be collected in a dedicated, properly labeled hazardous waste container. [1][2]2. Container Management: Keep the waste container closed at all times except when adding waste. [1]Store it in a well-ventilated, secondary containment area away from heat and ignition sources.
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service. [1][10]Do not pour this chemical down the drain, as it is toxic to aquatic life and can create hazards in the plumbing system. [1]4. Empty Containers: "Empty" containers are not truly empty and will contain hazardous residue. They must be disposed of as hazardous waste unless properly decontaminated. [1] By adhering to this comprehensive safety protocol, researchers can effectively mitigate the risks associated with handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, ensuring a safe laboratory environment for themselves and their colleagues.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
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- Sigma-Aldrich. (2024, September 7).
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- Benzaldehyde 101560 - Safety D
- Sigma-Aldrich. (2018, May 26).
- Carl ROTH.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
